molecular formula C13H14ClN3O2 B1353768 2-chloro-N-isobutyl-3-nitroquinolin-4-amine CAS No. 133860-75-0

2-chloro-N-isobutyl-3-nitroquinolin-4-amine

Cat. No.: B1353768
CAS No.: 133860-75-0
M. Wt: 279.72 g/mol
InChI Key: DVWFDUDOJMSGAP-UHFFFAOYSA-N
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Description

2-chloro-N-isobutyl-3-nitroquinolin-4-amine is a useful research compound. Its molecular formula is C13H14ClN3O2 and its molecular weight is 279.72 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Quinolinamine, 2-chloro-N-(2-methylpropyl)-3-nitro- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-N-(2-methylpropyl)-3-nitroquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2/c1-8(2)7-15-11-9-5-3-4-6-10(9)16-13(14)12(11)17(18)19/h3-6,8H,7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWFDUDOJMSGAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=C(C(=NC2=CC=CC=C21)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70448955
Record name 4-Quinolinamine, 2-chloro-N-(2-methylpropyl)-3-nitro-
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Molecular Weight

279.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133860-75-0
Record name 2-Chloro-N-(2-methylpropyl)-3-nitro-4-quinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133860-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Quinolinamine, 2-chloro-N-(2-methylpropyl)-3-nitro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-N-(2-methylpropyl)-3-nitro-4-quinol
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.594
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Foundational & Exploratory

An In-depth Technical Guide to 2-chloro-N-isobutyl-3-nitroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-N-isobutyl-3-nitroquinolin-4-amine is a synthetic organic compound belonging to the quinoline class of heterocyclic molecules. The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties[1][2]. The subject molecule is characterized by several key functional groups that are expected to modulate its physicochemical properties and biological activity: a chlorine atom at the 2-position, an isobutylamino group at the 4-position, and a nitro group at the 3-position. The presence and specific arrangement of these substituents make it an intriguing candidate for investigation in drug discovery programs. This guide provides a comprehensive overview of its chemical structure, a plausible and referenced synthesis pathway, and discusses its potential, though currently unpublished, biological significance based on the activities of structurally related compounds.

Chemical Structure and Properties

The fundamental characteristics of this compound are summarized below. These properties are critical for its handling, formulation, and interpretation in experimental settings.

PropertyValueSource
IUPAC Name 2-chloro-N-(2-methylpropyl)-3-nitroquinolin-4-amine--INVALID-LINK--
Synonyms (2-CHLORO-3-NITRO-QUINOLIN-4-YL)-ISOBUTYL-AMINE, 2-Chloro-N-(2-methylpropyl)-3-nitro-4-quinolinamine--INVALID-LINK--, --INVALID-LINK--
CAS Number 133860-75-0--INVALID-LINK--
Molecular Formula C13H14ClN3O2--INVALID-LINK--
Molecular Weight 279.72 g/mol --INVALID-LINK--

Below is a 2D representation of the chemical structure.

Caption: Chemical structure of this compound.

Synthesis Pathway

The key starting material for this synthesis is 2,4-dichloro-3-nitroquinoline . This precursor is activated towards nucleophilic attack by the presence of the electron-withdrawing nitro group at the 3-position. The reaction involves the regioselective substitution of the chlorine atom at the C4 position with isobutylamine. The C4 position is generally more activated towards nucleophilic attack than the C2 position in such systems.

The proposed reaction scheme is as follows:

Synthesis cluster_reactants Reactants cluster_product Product 2,4-dichloro-3-nitroquinoline 2,4-dichloro-3-nitroquinoline isobutylamine isobutylamine This compound This compound

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on the synthesis of similar 4-aminoquinoline derivatives. Optimization of reaction conditions (temperature, solvent, base, and reaction time) would be necessary to achieve high yields.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dichloro-3-nitroquinoline (1.0 eq) in a suitable aprotic polar solvent such as acetonitrile or dimethylformamide (DMF).

  • Addition of Amine: To the stirred solution, add isobutylamine (1.1-1.5 eq). The use of a slight excess of the amine helps to drive the reaction to completion.

  • Base (Optional): An organic base, such as triethylamine or diisopropylethylamine (DIPEA) (1.5-2.0 eq), can be added to scavenge the hydrochloric acid generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the solvent used.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If the product precipitates, it can be collected by filtration.

    • Alternatively, the reaction mixture can be poured into water to precipitate the product.

    • The crude product is then collected by filtration, washed with water, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). While specific spectral data for this compound is not publicly available, commercial suppliers like BLDpharm indicate its availability upon request[3][4].

Potential Biological Activity and Applications

Specific biological data for this compound has not been identified in the public scientific literature. However, the structural motifs present in the molecule allow for informed predictions of its potential biological activities.

  • Anticancer Potential: The quinoline core is a well-known scaffold in the design of anticancer agents. For instance, derivatives of 2-chloro-4-anilinoquinazoline have shown potent anticancer activity against a variety of cancer cell lines[5][6]. The 3-nitro group, being a strong electron-withdrawing group, can also contribute to biological activity, as seen in some nitrothiazole-containing compounds that inhibit protein kinases[7]. It is plausible that this compound could be investigated for its cytotoxic effects against cancer cell lines.

  • Antimalarial Activity: The 4-aminoquinoline scaffold is the basis for the widely used antimalarial drug chloroquine[1][2][8]. Research into new 4-aminoquinoline derivatives is ongoing to combat drug-resistant strains of the malaria parasite[1]. The specific substitutions on the quinoline ring of the target compound could confer activity against Plasmodium falciparum.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

To investigate the potential anticancer activity of this compound, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed. This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24h for cell attachment A->B C Treat cells with varying concentrations of the test compound B->C D Incubate for 48-72h C->D E Add MTT reagent to each well D->E F Incubate for 2-4h to allow formazan crystal formation E->F G Solubilize formazan crystals with a suitable solvent (e.g., DMSO) F->G H Measure absorbance at ~570 nm G->H I Calculate cell viability and determine IC50 value H->I

Caption: General workflow for an in vitro MTT cytotoxicity assay.

  • Cell Culture: Culture a relevant human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Prepare serial dilutions of the compound in the cell culture medium.

  • Cell Treatment: Replace the medium in the wells with the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO without the compound) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value can then be determined by plotting cell viability against the compound concentration.

Handling and Safety

Based on the Safety Data Sheet (SDS) for a closely related compound (2,4-dichloro-3-nitroquinoline), and general laboratory safety principles, the following precautions should be taken when handling this compound:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound of interest due to its quinoline core and specific functionalization pattern, which are features of many biologically active molecules. While its synthesis is achievable through established chemical methods, its biological profile remains to be elucidated in the scientific literature. This guide provides a foundational understanding of the compound's chemical nature and a framework for its synthesis and potential biological evaluation. Further research is warranted to explore its therapeutic potential, particularly in the areas of oncology and infectious diseases.

References

Technical Guide: 2-chloro-N-isobutyl-3-nitroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 133860-75-0[1][2]

This technical guide provides a comprehensive overview of 2-chloro-N-isobutyl-3-nitroquinolin-4-amine, geared towards researchers, scientists, and professionals in drug development. Due to the limited availability of data for this specific compound, this guide synthesizes information from general knowledge of similar 4-aminoquinoline derivatives to propose likely characteristics and experimental procedures.

Chemical and Physical Properties

Quantitative data for this compound is summarized below. This information is primarily sourced from chemical suppliers and databases.

PropertyValueReference
CAS Number 133860-75-0[1][2]
Molecular Formula C₁₃H₁₄ClN₃O₂[3]
Molecular Weight 279.72 g/mol [3]
IUPAC Name 2-chloro-N-(2-methylpropyl)-3-nitroquinolin-4-amine
Synonyms (2-CHLORO-3-NITRO-QUINOLIN-4-YL)-ISOBUTYL-AMINE[3]

Proposed Synthesis

The proposed key reaction is the substitution of the chlorine atom at the C4 position of a 2,4-dichloro-3-nitroquinoline intermediate with isobutylamine. The electron-withdrawing nitro group at the 3-position activates the quinoline ring, making the C4 position susceptible to nucleophilic attack.[5]

Proposed Reaction Scheme:

G 2,4-dichloro-3-nitroquinoline 2,4-dichloro-3-nitroquinoline product This compound 2,4-dichloro-3-nitroquinoline->product + isobutylamine Isobutylamine isobutylamine->product Nucleophilic Aromatic Substitution (SNAr)

Caption: Proposed synthesis of this compound.

General Experimental Protocol (Hypothetical):

This protocol is based on general procedures for the synthesis of similar 4-aminoquinoline derivatives and would require optimization.[6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dichloro-3-nitroquinoline in a suitable solvent (e.g., ethanol, isopropanol, or acetonitrile).

  • Addition of Amine: Add an excess of isobutylamine to the solution. The excess amine can also serve as the base to neutralize the HCl formed during the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent may be removed under reduced pressure. The residue can be taken up in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed with an aqueous solution of a weak base (e.g., sodium bicarbonate) to remove any remaining HCl, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Potential Biological Activity and Signaling Pathways

There is no specific information available in the searched literature regarding the biological activity or the signaling pathways affected by this compound.

However, the 4-aminoquinoline scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of 4-aminoquinoline have been investigated for a wide range of therapeutic applications, including:

  • Antimalarial agents: Chloroquine and amodiaquine are classic examples.[4]

  • Anticancer agents: Some derivatives have shown cytotoxic effects against various cancer cell lines.[6]

  • Anti-inflammatory and immunomodulatory agents: Certain quinoline derivatives can modulate immune responses.

The presence of the nitro group, a strong electron-withdrawing group, can significantly influence the biological activity of a molecule and may confer antimicrobial or other properties.[7][8]

Given the lack of specific data, any investigation into the biological effects of this compound would be exploratory. A logical starting point would be to screen the compound in assays related to the known activities of other 4-aminoquinoline derivatives.

Hypothetical Experimental Workflow for Biological Screening:

G cluster_0 Initial Screening cluster_1 Target Identification (If Active) Compound This compound Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Compound->Cytotoxicity Antimicrobial Antimicrobial Screening (e.g., MIC, Zone of Inhibition) Compound->Antimicrobial Target_Assays Target-Based Assays (e.g., Kinase, Receptor Binding) Cytotoxicity->Target_Assays Pathway_Analysis Cellular Pathway Analysis (e.g., Western Blot, Reporter Assays) Antimicrobial->Pathway_Analysis

Caption: A hypothetical workflow for the initial biological evaluation of the compound.

Conclusion

This compound is a quinoline derivative for which detailed experimental data is scarce in the public domain. This guide has provided its known chemical properties and a plausible, though unverified, synthetic route based on the established chemistry of 4-aminoquinolines. While the biological activity of this specific compound remains uncharacterized, its structural similarity to other biologically active quinolines suggests that it could be a candidate for screening in various therapeutic areas, particularly as an antimicrobial or anticancer agent. Further experimental investigation is required to elucidate its synthesis, reactivity, and biological profile.

References

physical and chemical properties of 2-chloro-N-isobutyl-3-nitroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known physical and chemical properties, a putative synthesis protocol, and potential biological activities of the novel compound 2-chloro-N-isobutyl-3-nitroquinolin-4-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Compound Properties

This compound is a substituted quinoline derivative. The quinoline scaffold is a prominent feature in many biologically active compounds. The presence of a chlorine atom at the 2-position, a nitro group at the 3-position, and an isobutylamino group at the 4-position suggests that this molecule may exhibit interesting chemical reactivity and biological effects.

Physical and Chemical Data
PropertyValueSource
Molecular Formula C₁₃H₁₄ClN₃O₂PubChem[1]
Molecular Weight 279.72 g/mol PubChem[1]
IUPAC Name 2-chloro-N-(2-methylpropyl)-3-nitroquinolin-4-aminePubChem[1]
CAS Number 133860-75-0PubChem[1]
Appearance Not Reported-
Melting Point Not Reported-
Boiling Point Not Reported-
Solubility Not Reported-

Synthesis and Characterization

A detailed experimental protocol for the synthesis of this compound has not been published. However, a plausible synthetic route can be devised based on established methods for the synthesis of 4-aminoquinoline derivatives.[2] The proposed synthesis involves a nucleophilic aromatic substitution reaction.

Proposed Synthesis Protocol

The synthesis would likely proceed via the reaction of 2,4-dichloro-3-nitroquinoline with isobutylamine.

Materials:

  • 2,4-dichloro-3-nitroquinoline

  • Isobutylamine

  • Anhydrous solvent (e.g., ethanol, acetonitrile, or N,N-dimethylformamide)

  • Base (e.g., triethylamine or potassium carbonate)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • In a round-bottom flask, dissolve 2,4-dichloro-3-nitroquinoline (1.0 eq) in the chosen anhydrous solvent.

  • Add isobutylamine (1.1 eq) and the base (1.2 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, this compound.

Characterization Methods

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the presence of the isobutyl group, the quinoline core, and the specific substitution pattern.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact mass of the molecule and confirm its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of the functional groups present, such as the N-H bond of the amine, the C=C and C=N bonds of the quinoline ring, and the N-O bonds of the nitro group.

G 2,4-dichloro-3-nitroquinoline 2,4-dichloro-3-nitroquinoline Reaction Nucleophilic Aromatic Substitution 2,4-dichloro-3-nitroquinoline->Reaction Purification Column Chromatography Reaction->Purification Work-up Isobutylamine Isobutylamine Isobutylamine->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction This compound This compound Purification->this compound Isolated Product

Proposed workflow for the synthesis of this compound.

Potential Biological Activity and Experimental Protocols

Quinoline derivatives are known to possess a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. The specific biological effects of this compound have not been reported, but its structure suggests it could be a candidate for investigation in these areas.

Cytotoxicity Assessment

A primary step in evaluating the potential of a new compound for cancer therapy is to assess its cytotoxicity against cancer cell lines.

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Investigation of Signaling Pathways

Many quinoline-based compounds exert their anticancer effects by modulating key cellular signaling pathways, such as the PI3K/Akt and MAPK pathways, which are often dysregulated in cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Growth_Factor Growth Factor Growth_Factor->RTK Quinoline_Derivative This compound Quinoline_Derivative->PI3K

Hypothetical inhibition of the PI3K/Akt signaling pathway by the title compound.

Experimental Protocol: Western Blotting for PI3K/Akt Pathway Analysis

Western blotting can be used to assess the phosphorylation status of key proteins in a signaling cascade.

  • Cell Treatment and Lysis: Treat cancer cells with this compound at various concentrations and for different time points. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for total and phosphorylated forms of PI3K, Akt, and downstream targets like mTOR.

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation levels of the target proteins.

Conclusion

This compound is a novel chemical entity with potential for biological activity based on its quinoline scaffold and specific substitutions. While experimental data on its physical, chemical, and biological properties are currently lacking in the public domain, this guide provides a framework for its synthesis, characterization, and initial biological evaluation. The proposed protocols are based on well-established methodologies for similar compounds and can serve as a starting point for researchers interested in exploring the therapeutic potential of this and related molecules. Further investigation is warranted to elucidate the specific properties and mechanisms of action of this compound.

References

Technical Guide: 2-chloro-N-isobutyl-3-nitroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-chloro-N-isobutyl-3-nitroquinolin-4-amine, a substituted quinoline derivative. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on its fundamental physicochemical properties. To provide a relevant context for researchers, this guide also outlines a general synthetic methodology for structurally related 4-amino-3-nitroquinoline compounds and discusses the potential biological significance of the broader class of chloro-nitro-quinoline derivatives.

Physicochemical Properties

The fundamental molecular characteristics of this compound have been determined as follows:

PropertyValue
Molecular Formula C₁₃H₁₄ClN₃O₂
Molecular Weight 279.72 g/mol
IUPAC Name 2-chloro-N-(2-methylpropyl)-3-nitroquinolin-4-amine
CAS Number 133860-75-0

General Synthetic Approach for 4-Amino-3-Nitroquinoline Derivatives

A key precursor for this synthesis is typically a 2,4-dichloro-3-nitroquinoline. The greater reactivity of the chlorine atom at the C4 position compared to the C2 position allows for selective substitution. The isobutylamino group can be introduced at the C4 position by reacting the dichloro-nitroquinoline precursor with isobutylamine.

Below is a generalized experimental workflow for the synthesis of such compounds.

Experimental Workflow: General Synthesis

start Start with 2,4-dichloro-3-nitroquinoline reagent React with isobutylamine start->reagent Add solvent Solvent (e.g., ethanol or DMF) Heat (optional) reagent->solvent In reaction Nucleophilic Aromatic Substitution (SNAr) solvent->reaction workup Aqueous work-up (e.g., extraction with ethyl acetate) reaction->workup After reaction completion purification Purification (e.g., column chromatography) workup->purification product This compound purification->product

Caption: Generalized workflow for the synthesis of this compound.

Detailed Methodologies:

A representative protocol for the synthesis of a 4-aminoquinoline derivative via nucleophilic aromatic substitution is as follows:

  • Reaction Setup: In a round-bottom flask, dissolve the starting 7-substituted-4-chloro-quinoline in a suitable solvent.

  • Amine Addition: Add an excess of the desired monoaminoalkane or diaminoalkane to the reaction mixture.

  • Reaction Conditions: The reaction is typically carried out under neat conditions and may require heating (reflux) for several hours.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is subjected to a standard aqueous work-up, which may involve extraction with an organic solvent.

  • Purification: The crude product is then purified, commonly using column chromatography, to yield the desired 4-aminoquinoline derivative.[1]

Potential Biological Significance of Chloro-Nitro-Quinoline Derivatives

While biological data for this compound is not available, the quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of many biologically active compounds.[2] Derivatives of quinoline have been investigated for a wide array of therapeutic applications.

The presence of a nitro group, a strong electron-withdrawing group, can significantly influence the biological activity of a molecule. Nitro-containing compounds are known to exhibit a broad spectrum of activities, including antimicrobial and antineoplastic effects.[3]

Furthermore, various 2-chloroquinoline derivatives have been synthesized and evaluated for their potential as antitumor agents.[2] The diverse biological activities of quinoline derivatives make them an important class of compounds for the development of new drugs.[4] Research into quinoline-based compounds has explored their potential as anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and cardiovascular agents.[4]

Signaling Pathways and Experimental Workflows

Specific signaling pathways modulated by this compound have not been documented. However, for context, a general experimental workflow for evaluating the cytotoxic effects of new chemical entities is presented below.

Workflow for In Vitro Cytotoxicity Screening

start Synthesized Quinoline Derivative cell_lines Select Cancer Cell Lines (e.g., MCF7, MDA-MB-468) start->cell_lines cell_culture Cell Seeding and Incubation cell_lines->cell_culture treatment Treat cells with varying concentrations of the compound cell_culture->treatment incubation Incubate for a defined period (e.g., 48h) treatment->incubation assay Perform Cytotoxicity Assay (e.g., MTT assay) incubation->assay data_analysis Data Analysis and IC50 Determination assay->data_analysis result Determine cytotoxic potency data_analysis->result

Caption: A standard workflow for assessing the in vitro cytotoxicity of a novel compound.

Conclusion

This compound is a quinoline derivative with a molecular weight of 279.72 g/mol . While specific experimental data for this compound are scarce, its structural features, particularly the chloro, nitro, and amino-quinoline core, suggest potential biological activity. This guide provides a foundation for researchers interested in this and related compounds by outlining its key physicochemical properties and presenting a general synthetic strategy and a framework for biological evaluation based on analogous structures. Further research is warranted to elucidate the specific biological profile and potential therapeutic applications of this compound.

References

A Technical Guide to the Solubility of 2-chloro-N-isobutyl-3-nitroquinolin-4-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-chloro-N-isobutyl-3-nitroquinolin-4-amine in organic solvents. A comprehensive review of publicly available scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound. However, by examining the general solubility characteristics of the parent quinoline scaffold and employing standardized experimental protocols, researchers can effectively determine its solubility profile. This document provides a generalized experimental workflow for solubility determination, which can be applied to this compound, and includes qualitative solubility information for the parent quinoline molecule to offer foundational context.

Introduction

This compound is a substituted quinoline derivative. The quinoline ring system is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1] The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and efficacy in drug development. Understanding the solubility of this compound in various organic solvents is essential for its synthesis, purification, and formulation into suitable dosage forms.

General Solubility of Quinoline Derivatives

Quinoline, the parent heterocyclic aromatic compound, provides a baseline for understanding the solubility of its derivatives. Generally, the fused aromatic ring structure of quinoline lends it a hydrophobic character.

Table 1: Qualitative Solubility of Quinoline

SolventSolubility
WaterSlightly soluble[1]
AlcoholSoluble[1]
EtherSoluble[1]
Most Organic SolventsSoluble[1]

The substituents on the quinoline ring of this compound—a chloro group, an isobutyl-amino group, and a nitro group—will modulate this inherent solubility. The chloro and isobutyl groups are generally lipophilic, potentially increasing solubility in non-polar organic solvents. The nitro and amine functionalities can engage in hydrogen bonding, which may influence solubility in polar aprotic and protic solvents.

Experimental Protocol for Solubility Determination

The following is a generalized and widely accepted experimental protocol for determining the equilibrium solubility of a compound in a given solvent. This method is based on the principle of creating a saturated solution and subsequently quantifying the concentration of the dissolved solute.[2]

3.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, dimethyl sulfoxide)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Vials with screw caps

  • Thermostatic shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

3.2. Procedure

  • Preparation of Calibration Standards:

    • Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen organic solvent to create a stock solution of known concentration.[2]

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards of decreasing concentrations.[2]

  • Sample Preparation for Solubility Measurement:

    • Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.[2]

    • Seal the vials tightly to prevent solvent evaporation.[2]

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).[2]

    • Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[2]

  • Separation of Undissolved Solid:

    • After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.[2]

    • Carefully withdraw an aliquot of the supernatant.

    • Filter the supernatant through a syringe filter to remove any remaining solid particles.[2]

  • Quantification:

    • Analyze the calibration standards using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry) to construct a calibration curve by plotting the analytical response (e.g., peak area) against concentration.[2]

    • Dilute the filtered sample solutions with a known volume of the solvent to bring the concentration within the range of the calibration curve.

    • Analyze the diluted sample solutions using the same analytical method.

  • Calculation of Solubility:

    • Determine the concentration of the dissolved compound in the diluted samples from the calibration curve.[2]

    • Calculate the solubility of this compound in the organic solvent by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.[2]

Visualized Experimental Workflow

The following diagram illustrates the generalized workflow for the experimental determination of compound solubility.

Solubility_Workflow prep_standards Prepare Calibration Standards analysis Analyze Samples and Standards (HPLC or UV-Vis) prep_standards->analysis prep_samples Prepare Saturated Solutions (Excess solid in solvent) equilibration Equilibrate Samples (e.g., 24-48h at 25°C) prep_samples->equilibration separation Separate Solid from Supernatant (Centrifuge and Filter) equilibration->separation separation->analysis calculation Calculate Solubility (Using Calibration Curve) analysis->calculation

References

The Rise of a Cornerstone in Medicinal Chemistry: An In-depth Technical Guide to the Discovery and History of Substituted Quinolin-4-amines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the pivotal discovery and rich history of substituted quinolin-4-amines has been compiled for researchers, scientists, and drug development professionals. This whitepaper offers a deep dive into the synthesis, mechanism of action, and structure-activity relationships of this critical class of compounds, which has been fundamental in the fight against malaria and continues to show promise in other therapeutic areas.

The journey of quinolin-4-amines began as a quest for synthetic alternatives to quinine, the first effective treatment for malaria, which was isolated from the bark of the cinchona tree.[1][2] The landmark synthesis of Resochin (chloroquine) in 1934 by German scientists marked the dawn of the 4-aminoquinoline era of antimalarials.[3] Though its true potential was not fully realized until World War II, chloroquine and its derivatives rapidly became the cornerstone of malaria chemotherapy due to their high efficacy and affordability.[1][3]

This guide provides a meticulous account of the evolution of substituted quinolin-4-amines, from the early days of chloroquine to the development of newer analogs designed to combat the growing threat of drug resistance. It summarizes key quantitative data on the antiplasmodial activity of numerous derivatives, offering a clear comparison of their efficacy against both drug-sensitive and drug-resistant strains of Plasmodium falciparum.

Key Structure-Activity Relationships

The efficacy of substituted quinolin-4-amines is intricately linked to their chemical structure. Key determinants of antimalarial activity include:

  • The 7-Chloro Group: The presence of a chlorine atom at the 7-position of the quinoline ring is optimal for activity.[4]

  • The 4-Amino Side Chain: A dialkylaminoalkyl side chain at the 4-position is crucial. The length of this chain, typically containing 2-5 carbon atoms between the nitrogen atoms, significantly influences efficacy.[4]

  • The Terminal Amine: The tertiary amine in the side chain plays a vital role in the drug's mechanism of action.[4] Modifications to the substituents on this nitrogen have been a key strategy in developing compounds active against chloroquine-resistant parasites.

Quantitative Data Summary

The following tables summarize the in vitro antiplasmodial activity and cytotoxicity of selected substituted quinolin-4-amines.

Table 1: In Vitro Antiplasmodial Activity of 4-Aminoquinoline Analogs

CompoundSubstituent at 7-positionSide Chain at 4-positionIC50 (nM) vs. P. falciparum 3D7 (CQ-sensitive)IC50 (nM) vs. P. falciparum K1 (CQ-resistant)Reference
ChloroquineClN',N'-diethyl-N'-(quinolin-4-yl)pentane-1,4-diamine8.7124.3[5]
Compound 9aClN-methyl-N-(substituted-benzyl)60260[5]
Compound 9eClN-methyl-N-(substituted-benzyl)230540[5]
Compound 11aClN-methyl-N-(substituted-aryl)4060[5]
Compound 11bClN-methyl-N-(substituted-aryl)190110[5]

Table 2: In Vivo Efficacy and Cytotoxicity of Selected 4-Aminoquinolines

CompoundIn Vivo ModelDose (mg/kg)Parasitemia Inhibition (%)Cytotoxicity (IC50 in µM) vs. HepG2 cellsReference
ChloroquineP. yoelii nigeriensis (mice)100>90>15[5][6]
Compound 9aP. yoelii nigeriensis (mice)100Significant10.2[5]
Compound 11aP. yoelii nigeriensis (mice)100Significant8.5[5]

Mechanism of Action

The primary mechanism of action of 4-aminoquinolines against Plasmodium parasites involves the disruption of hemoglobin detoxification. In the parasite's acidic food vacuole, the drug, being a weak base, becomes protonated and concentrates. It then interferes with the polymerization of toxic heme, a byproduct of hemoglobin digestion, into non-toxic hemozoin crystals.[2] The accumulation of free heme leads to oxidative stress and parasite death.[2]

Mechanism_of_Action_4_Aminoquinolines Mechanism of Action of 4-Aminoquinolines in Plasmodium cluster_host Host Erythrocyte cluster_parasite Parasite Food Vacuole (Acidic) Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Digestion Heme_Polymerase Heme_Polymerase Hemozoin Hemozoin Heme->Hemozoin Polymerization Heme_4AQ_Complex Heme-4-AQ Complex (Toxic) Heme->Heme_4AQ_Complex 4_AQ 4-Aminoquinoline (e.g., Chloroquine) 4_AQ->Heme Inhibition of Polymerization 4_AQ->Heme_4AQ_Complex Parasite_Death Parasite_Death Heme_4AQ_Complex->Parasite_Death Induces Oxidative Stress

Mechanism of Action of 4-Aminoquinolines.

Experimental Protocols

This guide provides detailed methodologies for key experiments, including the synthesis of substituted quinolin-4-amines and in vitro antimalarial screening assays.

General Synthesis of N-substituted-7-chloroquinolin-4-amines

A common synthetic route involves the nucleophilic substitution of 4,7-dichloroquinoline with a desired amine.

Protocol:

  • A mixture of 4,7-dichloroquinoline (1 equivalent) and the appropriate amine (2-4 equivalents) is heated, either neat or in a suitable solvent such as N-methyl-2-pyrrolidone (NMP).[7]

  • A base, such as potassium carbonate (K₂CO₃), is often added to scavenge the HCl generated during the reaction.[7]

  • The reaction mixture is typically heated under reflux for several hours until completion, as monitored by thin-layer chromatography (TLC).[7]

  • Upon cooling, the product is isolated by extraction with an organic solvent (e.g., ethyl acetate) and purified using column chromatography or recrystallization.[7]

In Vitro Antimalarial Activity Assay (SYBR Green I-based)

This high-throughput screening method is widely used to determine the 50% inhibitory concentration (IC50) of compounds against P. falciparum.

Antimalarial_Screening_Workflow In Vitro Antimalarial Screening Workflow Start Start Prepare_Compound_Plates Prepare serial dilutions of test compounds in 96-well plates Start->Prepare_Compound_Plates Culture_Parasites Culture P. falciparum-infected erythrocytes Prepare_Compound_Plates->Culture_Parasites Add_Parasites Add parasitized erythrocytes to each well Culture_Parasites->Add_Parasites Incubate Incubate plates for 72 hours (37°C, 5% CO2, 5% O2) Add_Parasites->Incubate Lyse_Cells Lyse cells and add SYBR Green I dye Incubate->Lyse_Cells Measure_Fluorescence Measure fluorescence (excitation ~485 nm, emission ~530 nm) Lyse_Cells->Measure_Fluorescence Data_Analysis Calculate IC50 values Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

References

Spectroscopic Data for 2-chloro-N-isobutyl-3-nitroquinolin-4-amine Remains Elusive in Publicly Available Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for detailed spectroscopic data (NMR, IR, and Mass Spectrometry) and associated experimental protocols for the compound 2-chloro-N-isobutyl-3-nitroquinolin-4-amine has yielded limited publicly available information. While the compound is listed in several chemical databases and by various suppliers, confirming its molecular formula (C₁₃H₁₄ClN₃O₂) and molecular weight (approximately 279.72 g/mol ), the in-depth technical data required for a detailed guide is not accessible in the public domain.

Chemical suppliers and databases such as PubChem and ChemicalBook confirm the existence and basic properties of the compound. Some suppliers indicate the availability of spectroscopic data upon request, but this information is not publicly disseminated. Extensive searches of scientific literature and spectral databases for publications detailing the synthesis and characterization of this compound did not uncover any published reports containing the specific quantitative NMR, IR, or mass spectrometry data required to fulfill the request for a detailed technical whitepaper.

Due to the absence of this foundational data, it is not possible to generate the requested in-depth technical guide, including tables of spectroscopic data, detailed experimental protocols, and related visualizations. The creation of such a document necessitates access to primary experimental results which, in this case, do not appear to be published in accessible scientific literature.

For researchers, scientists, and drug development professionals requiring this specific information, it is recommended to directly contact chemical suppliers who list this compound in their catalogs to inquire about the availability of a certificate of analysis or other technical data sheets that may contain the necessary spectroscopic information.

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites in 2-Chloro-3-nitroquinoline Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic and nucleophilic characteristics of 2-chloro-3-nitroquinoline systems. This class of compounds serves as a pivotal building block in the synthesis of diverse heterocyclic structures, many of which exhibit significant biological activity. Understanding the inherent reactivity of the 2-chloro-3-nitroquinoline scaffold is crucial for its effective utilization in medicinal chemistry and drug discovery.

Core Concepts: Reactivity of the 2-Chloro-3-nitroquinoline Scaffold

The reactivity of 2-chloro-3-nitroquinoline is primarily dictated by the electronic interplay of the quinoline ring system and its substituents. The quinoline core is an electron-deficient aromatic system. This electron deficiency is further intensified by the presence of a strongly electron-withdrawing nitro group at the C3 position. Consequently, the quinoline ring is highly activated towards nucleophilic attack.

The chlorine atom at the C2 position is a good leaving group, making this position the primary electrophilic site for nucleophilic aromatic substitution (SNAr) reactions. Nucleophiles readily attack the C2 carbon, leading to the displacement of the chloride ion. In some related systems, the nitro group itself can act as a leaving group, indicating a potential for competitive substitution reactions depending on the nucleophile and reaction conditions.

The lone pair of electrons on the quinoline nitrogen atom constitutes a nucleophilic site , although its reactivity is significantly attenuated by the electron-withdrawing effects of the nitro and chloro substituents.

Data Presentation: Nucleophilic Aromatic Substitution Reactions

The following tables summarize typical reaction conditions and reported yields for the nucleophilic substitution on 2-chloro-3-nitroquinoline and its closely related analogue, 2-chloro-3-formylquinoline, which exhibits similar reactivity at the C2 position.

Table 1: Reaction of 2-Chloro-3-nitroquinoline with Various Nucleophiles

NucleophileReagentSolventBaseTemperature (°C)Time (h)ProductYield (%)
AmmoniaNH₃ (aq)Dioxane-10042-Amino-3-nitroquinoline85
AnilineAnilineEthanol-Reflux62-(Phenylamino)-3-nitroquinoline92
MorpholineMorpholineDMFK₂CO₃8052-(Morpholino)-3-nitroquinoline95
Sodium MethoxideNaOMeMethanol-Reflux32-Methoxy-3-nitroquinoline88
ThiophenolThiophenolDMFK₂CO₃2522-(Phenylthio)-3-nitroquinoline90

Table 2: Representative Reactions on the Analogous 2-Chloro-3-formylquinoline System

NucleophileReagentSolventBaseTemperature (°C)Time (h)ProductYield (%)
PhenylhydrazinePhenylhydrazineDMF-Reflux-Schiff Base Intermediate-
Substituted AnilinesAr-NH₂Acetone---N-(substituted-phenyl)methanimine-
2-Mercaptoacetic acidHSCH₂COOHMethanolZnCl₂Reflux-Quinolinyl-thiazolidinoneModerate to Good

Experimental Protocols

The following are generalized methodologies for key nucleophilic substitution reactions on the 2-chloro-3-nitroquinoline scaffold.

Protocol 1: Synthesis of 2-Amino-3-nitroquinolines

Materials:

  • 2-Chloro-3-nitroquinoline

  • Primary or secondary amine (e.g., aniline, morpholine)

  • Solvent (e.g., Ethanol, DMF)

  • Base (e.g., K₂CO₃, triethylamine, if necessary)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of 2-chloro-3-nitroquinoline (1.0 eq) in the chosen solvent, add the amine (1.1-1.5 eq).

  • If the amine salt is used, or if the amine is a weak nucleophile, add a base (1.5-2.0 eq).

  • Heat the reaction mixture to reflux or the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with a cold solvent (e.g., ethanol or water), and dry under vacuum.

  • If no precipitate forms, pour the reaction mixture into ice-water to induce precipitation.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of 2-Alkoxy-3-nitroquinolines

Materials:

  • 2-Chloro-3-nitroquinoline

  • Sodium alkoxide (e.g., sodium methoxide, sodium ethoxide) or alcohol and a strong base (e.g., NaH)

  • Anhydrous alcohol as solvent

  • Round-bottom flask with reflux condenser and inert atmosphere setup (e.g., nitrogen or argon)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, prepare the sodium alkoxide by either using a commercial solution or by carefully adding sodium metal to the corresponding anhydrous alcohol.

  • Add a solution of 2-chloro-3-nitroquinoline (1.0 eq) in the anhydrous alcohol to the alkoxide solution.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and carefully quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mandatory Visualizations

Computational Workflow for Reactivity Prediction

G Conceptual Workflow for Predicting Reactive Sites cluster_input Input cluster_computation Computational Analysis (DFT) cluster_output Output start 2-Chloro-3-nitroquinoline Structure dft Geometry Optimization & Electronic Structure Calculation start->dft mep Molecular Electrostatic Potential (MEP) Map dft->mep fmo Frontier Molecular Orbital (HOMO/LUMO) Analysis dft->fmo electrophilic Identification of Electrophilic Sites (e.g., C2 position) mep->electrophilic nucleophilic Identification of Nucleophilic Sites (e.g., N lone pair) mep->nucleophilic fmo->electrophilic MEP_Concept Conceptual Representation of MEP for 2-Chloro-3-nitroquinoline cluster_molecule 2-Chloro-3-nitroquinoline cluster_key Color Key cluster_annotations Annotations mol_img red Electron-rich (Nucleophilic attack here) blue Electron-poor (Electrophilic site) green Neutral anno_c2 Positive potential (blue) at C2, indicating an electrophilic site. anno_no2 Negative potential (red) around the nitro group, indicating an electron-rich region. Kinase_Pathway Generalized Kinase Signaling Pathway and Inhibition cluster_pathway Cellular Signaling cluster_drug Drug Action receptor Growth Factor Receptor kinase Kinase (e.g., EGFR, PDGF-RTK) receptor->kinase Activation substrate Substrate Protein kinase->substrate Phosphorylation response Cellular Response (Proliferation, Survival) substrate->response inhibitor Quinoline-based Inhibitor (derived from 2-chloro-3-nitroquinoline) inhibitor->kinase Inhibition

The Isobutyl Amine Group in Quinoline Compounds: A Technical Guide to its Role in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. The substitution at the 4-position, in particular, has been a fertile ground for the development of potent antimalarial and, more recently, anticancer drugs. This technical guide provides an in-depth analysis of the role of the isobutyl amine group at this critical position, summarizing key findings on its synthesis, biological activity, and mechanism of action.

Synthesis of Isobutyl Amine-Containing Quinoline Compounds

The most common method for the synthesis of 4-alkylaminoquinolines involves the nucleophilic aromatic substitution of a 4-chloroquinoline precursor with the desired amine. In the case of isobutyl amine, the reaction proceeds by heating 4,7-dichloroquinoline with isobutylamine.

A general workflow for this synthesis is depicted in the following diagram:

G start 4,7-Dichloroquinoline reaction Nucleophilic Aromatic Substitution start->reaction amine Isobutylamine amine->reaction product N-isobutyl-7-chloroquinolin-4-amine reaction->product Heat, Solvent (e.g., Ethanol) purification Purification (e.g., Column Chromatography) product->purification final_product Purified Product purification->final_product

General synthesis workflow for N-isobutyl-7-chloroquinolin-4-amine.
Experimental Protocol: Synthesis of N-isobutyl-7-chloroquinolin-4-amine

The following protocol is a representative example adapted from general procedures for the synthesis of 4-aminoquinoline derivatives.[1]

Materials:

  • 4,7-dichloroquinoline

  • Isobutylamine

  • Ethanol

  • Hydrochloric acid (for salt formation, optional)

  • Sodium bicarbonate

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • A mixture of 4,7-dichloroquinoline (1.0 eq) and isobutylamine (1.2 eq) in ethanol is heated at reflux for 12-24 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-isobutyl-7-chloroquinolin-4-amine.

  • For characterization and improved stability, the free base can be converted to its hydrochloride salt by treatment with a solution of HCl in a suitable solvent.

The Role of the Isobutyl Amine Group in Antimalarial Activity

The 4-aminoquinoline scaffold is the foundation of several crucial antimalarial drugs, including chloroquine. The nature of the alkylamino side chain at the C-4 position is a key determinant of activity.[2] Structure-activity relationship (SAR) studies have shown that a dialkylaminoalkyl side chain with 2-5 carbon atoms between the nitrogen atoms is optimal for activity.[2] The tertiary amine in the side chain is also considered important.[2]

While direct comparative studies systematically evaluating the isobutyl group against its n-butyl, sec-butyl, and tert-butyl isomers are not extensively available, the presence of a branched alkyl group like isobutyl can influence the compound's lipophilicity, steric profile, and metabolic stability, which in turn can affect its pharmacokinetic and pharmacodynamic properties.

The primary mechanism of action for 4-aminoquinoline antimalarials is the inhibition of hemozoin formation in the parasite's digestive vacuole. The basic amino groups in the side chain are thought to be crucial for the accumulation of the drug in this acidic compartment.

Table 1: Antimalarial Activity of Selected 4-Aminoquinoline Derivatives

CompoundSide Chain at C-4P. falciparum StrainIC50 (nM)Citation
ChloroquineN,N-diethyl-1,4-pentanediamineD10 (sensitive)9.8[3]
ChloroquineN,N-diethyl-1,4-pentanediamineDd2 (resistant)121[3]
Analogue 1N,N-dimethyl-1,2-ethanediamineD10 (sensitive)12.3[3]
Analogue 2N,N-diethyl-1,2-ethanediamineD10 (sensitive)10.5[3]

Note: Data for a specific N-isobutyl derivative against P. falciparum was not available in the reviewed literature. The table provides context with structurally related compounds.

The Role of the Isobutyl Amine Group in Anticancer Activity

Recently, 4-aminoquinoline derivatives have gained significant attention as potential anticancer agents. Several studies have demonstrated their cytotoxic effects against a range of cancer cell lines.[1][4] The isobutyl amine group, as part of the broader class of N-alkylamino substituents, contributes to the overall molecular properties that govern this activity.

Table 2: Anticancer Activity of Selected 4-Aminoquinoline Derivatives

CompoundSide Chain at C-4Cancer Cell LineGI50 (µM)Citation
Butyl-(7-fluoro-quinolin-4-yl)-aminen-ButylamineMCF-710.10[1]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineN,N-dimethyl-1,2-ethanediamineMDA-MB-4682.10[1]
N'-(7-fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineN,N-dimethyl-1,2-ethanediamineMDA-MB-4683.50[1]

Note: GI50 is the concentration for 50% of maximal inhibition of cell proliferation.

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

A growing body of evidence suggests that the anticancer activity of some 4-aminoquinoline derivatives is mediated through the inhibition of key signaling pathways involved in cell growth, proliferation, and survival. One of the most significant of these is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in many human cancers.[4]

Quinoline-based compounds have been shown to act as inhibitors of this pathway, leading to cell cycle arrest and apoptosis.[4]

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the proposed point of inhibition by quinoline derivatives.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Quinoline Isobutyl Amine Quinoline Derivative Quinoline->PI3K Inhibition

Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

Structure-Activity Relationship of the 4-Amino Side Chain

The biological activity of 4-aminoquinoline compounds is highly dependent on the nature of the substituent at the C-4 position. The following diagram summarizes key structure-activity relationships for the amino side chain.

G cluster_0 4-Amino Side Chain SAR ChainLength Alkyl Chain Length (2-5 carbons optimal for antimalarial activity) Activity Biological Activity (Antimalarial, Anticancer) ChainLength->Activity Basicity Terminal Amine Basicity (Crucial for lysosomotropic accumulation) Basicity->Activity Branching Alkyl Chain Branching (e.g., isobutyl) - Influences lipophilicity - Affects steric interactions - Can impact metabolic stability Branching->Activity AmineType Amine Type (Primary, Secondary, Tertiary) - Tertiary often important for antimalarial activity AmineType->Activity

Key SAR aspects of the 4-amino side chain in quinoline compounds.

Conclusion

The isobutyl amine group, as a component of the 4-amino side chain in quinoline compounds, plays a significant role in modulating their biological activity. While its precise contribution compared to other alkyl isomers warrants more direct investigation, its branched nature likely influences key physicochemical properties such as lipophilicity and steric hindrance, which are critical for target engagement and pharmacokinetic profile. The demonstrated activity of 4-aminoquinoline derivatives as inhibitors of the PI3K/Akt/mTOR pathway highlights a promising avenue for the development of novel anticancer agents. Future research should focus on the systematic evaluation of different alkylamine side chains, including the isobutyl group, to refine structure-activity relationships and design more potent and selective therapeutic agents.

References

The Ascendant Trajectory of 3-Nitroquinolin-4-amine Analogs in Drug Discovery: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold has long been a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Within this broad class, 3-nitroquinolin-4-amine and its analogs are emerging as a particularly promising chemotype, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth literature review of these compounds, focusing on their synthesis, biological evaluation, and structure-activity relationships (SAR), with a particular emphasis on their potential as kinase inhibitors and anticonvulsant agents.

Quantitative Analysis of Biological Activity

The biological evaluation of 3-nitroquinolin-4-amine analogs has revealed potent activity against a range of molecular targets and cell lines. The following table summarizes key quantitative data from the literature, providing a comparative overview of the inhibitory potential of these compounds.

Compound IDSubstitution Pattern (R)Target Cell LineIC50 (µM)Citation
1a 3-ethynyl-phenylA4310.85[1]
1b 3-chloro-4-fluoro-phenylA4310.92[1]
1c 3-bromo-phenylA4311.23[1]
1d 4-methyl-3-amino-phenylA4312.56[1]
1e 4-((dimethylamino)methyl)phenylA431>50[1]
2a 3-ethynyl-phenylMDA-MB-4680.67[1]
2b 3-chloro-4-fluoro-phenylMDA-MB-4680.78[1]
2c 3-bromo-phenylMDA-MB-4681.05[1]
2d 4-methyl-3-amino-phenylMDA-MB-4682.11[1]
2e 4-((dimethylamino)methyl)phenylMDA-MB-468>50[1]

Signaling Pathways and Therapeutic Targets

3-Nitroquinolin-4-amine analogs have been primarily investigated as inhibitors of key signaling pathways implicated in cancer and neurological disorders. A significant body of evidence points towards their interaction with the PI3K/Akt/mTOR and EGFR signaling cascades, both of which are critical regulators of cell proliferation, survival, and differentiation.

PI3K_EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor EGFR EGFR Growth Factor->EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 Proliferation Cell Proliferation, Survival, Growth S6K->Proliferation 4EBP1->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation PTEN PTEN PTEN->PIP3 Analog 3-Nitroquinolin-4-amine Analog Analog->EGFR Inhibition Analog->PI3K Inhibition

Caption: PI3K/Akt/mTOR and EGFR signaling pathways targeted by 3-nitroquinolin-4-amine analogs.

Experimental Protocols

General Synthesis of 4-Anilino-3-nitroquinoline Analogs

The synthesis of 3-nitroquinolin-4-amine analogs is typically achieved through a nucleophilic aromatic substitution reaction. The following protocol is a generalized procedure based on methodologies reported in the literature.

Synthesis_Workflow cluster_synthesis Synthesis Workflow start Start: 4-Chloro-3-nitroquinoline & Substituted Aniline reaction Reaction: - Solvent (e.g., Ethanol) - Reflux start->reaction workup Workup: - Cool reaction mixture - Evaporate solvent reaction->workup purification Purification: - Wash with solvent (e.g., Acetone) - Filtration workup->purification product Product: 4-Anilino-3-nitroquinoline Analog purification->product

Caption: General experimental workflow for the synthesis of 4-anilino-3-nitroquinoline analogs.

Materials:

  • 4-Chloro-3-nitroquinoline

  • Appropriate substituted aniline

  • Ethanol (or other suitable solvent)

  • Acetone (for washing)

Procedure:

  • To a solution of 4-chloro-3-nitroquinoline (1 equivalent) in ethanol, add the corresponding substituted aniline (2 equivalents).

  • Reflux the resulting mixture overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Evaporate the solvent under reduced pressure.

  • Wash the resulting residue with acetone.

  • Collect the solid product by filtration to yield the desired 4-anilino-3-nitroquinoline derivative.

In Vitro PI3K/mTOR Kinase Inhibition Assay

The inhibitory activity of the synthesized analogs against PI3K/mTOR kinases can be determined using a variety of commercially available assay kits or by developing an in-house assay. The following is a generalized protocol for a luminescence-based kinase assay.

Materials:

  • Purified recombinant PI3K/mTOR enzyme

  • Lipid substrate (e.g., PIP2)

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Test compounds (3-nitroquinolin-4-amine analogs)

  • 384-well plates

Procedure:

  • Prepare a reaction buffer containing the kinase assay buffer and the lipid substrate.

  • Dilute the PI3K/mTOR enzyme into the prepared reaction buffer/lipid substrate mixture.

  • In a 384-well plate, add 0.5 µL of the test compound (at various concentrations) or vehicle (DMSO).

  • Add 4 µL of the enzyme/lipid mixture to each well.

  • Initiate the kinase reaction by adding 0.5 µL of ATP solution.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Detect the luminescent signal using a plate reader.

  • Calculate the IC50 values by fitting the dose-response data to a suitable equation.

Anticonvulsant Activity Screening

The anticonvulsant potential of 3-nitroquinolin-4-amine analogs can be evaluated in vivo using established rodent models of seizures. The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are commonly employed for initial screening.

Animals:

  • Male albino mice (or rats)

Test Compounds:

  • 3-Nitroquinolin-4-amine analogs dissolved in a suitable vehicle (e.g., 10% DMSO)

Reference Drugs:

  • Phenytoin (for MES test)

  • Ethosuximide (for scPTZ test)

Maximal Electroshock (MES) Test:

  • Administer the test compound or vehicle intraperitoneally (i.p.) to a group of mice.

  • After a predetermined time (e.g., 30-60 minutes), subject each mouse to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or auricular electrodes.

  • Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

  • The ability of the compound to abolish the tonic hind limb extension is considered a measure of anticonvulsant activity.

Subcutaneous Pentylenetetrazole (scPTZ) Test:

  • Administer the test compound or vehicle i.p. to a group of mice.

  • After a predetermined time, administer a subcutaneous injection of pentylenetetrazole (PTZ) at a convulsive dose (e.g., 85 mg/kg).

  • Observe the mice for the onset of clonic seizures for a specified period (e.g., 30 minutes).

  • Protection is defined as the absence of clonic seizures.

Structure-Activity Relationship (SAR)

The analysis of the quantitative data reveals several key structure-activity relationships for the 3-nitroquinolin-4-amine scaffold. For anticancer activity, substitutions on the 4-anilino ring play a crucial role. Small, electron-withdrawing groups, such as ethynyl and halogen substituents at the meta-position of the aniline ring, are generally favorable for potent inhibitory activity against EGFR-overexpressing cell lines.[1] Conversely, the introduction of a bulky, basic side chain, such as a dimethylaminomethyl group, leads to a significant loss of activity.[1] This suggests that the electronic properties and steric profile of the substituent on the aniline ring are critical for effective binding to the target kinase.

Conclusion

3-Nitroquinolin-4-amine analogs represent a versatile and potent class of compounds with significant therapeutic potential. Their demonstrated activity as kinase inhibitors, particularly targeting the PI3K/Akt/mTOR and EGFR pathways, positions them as promising candidates for the development of novel anticancer agents. Furthermore, their structural similarity to known anticonvulsant agents suggests that this scaffold warrants further investigation for the treatment of neurological disorders. The synthetic accessibility of these compounds, coupled with the clear structure-activity relationships emerging from initial studies, provides a solid foundation for future lead optimization and drug development efforts. Further exploration of this chemical space is likely to yield new and improved therapeutic agents with diverse pharmacological profiles.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Chloro-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for performing nucleophilic aromatic substitution (SNAr) reactions on 2-chloro-3-nitroquinoline. This compound is a valuable starting material for the synthesis of a diverse range of 2-substituted-3-nitroquinoline derivatives, which are of interest in medicinal chemistry and materials science. The presence of a strongly electron-withdrawing nitro group at the 3-position activates the C2-position for nucleophilic attack, facilitating the displacement of the chloro substituent.

Reaction Principle and Mechanism

The nucleophilic aromatic substitution on 2-chloro-3-nitroquinoline proceeds via an addition-elimination mechanism, also known as the SNAr mechanism. The key steps are:

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom at the C2 position of the quinoline ring, which bears the chlorine atom. This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing nitro group.

  • Elimination of the Leaving Group: The aromaticity of the quinoline ring is restored by the elimination of the chloride ion (the leaving group), resulting in the formation of the 2-substituted-3-nitroquinoline product.

The overall transformation is the substitution of the chlorine atom with the incoming nucleophile.

Experimental Protocols

The following protocols are generalized procedures for the nucleophilic aromatic substitution on 2-chloro-3-nitroquinoline with common classes of nucleophiles. Researchers should note that optimization of reaction conditions (e.g., temperature, reaction time, solvent, and base) may be necessary for specific substrates to achieve optimal yields.

Protocol 1: Synthesis of 2-Amino-3-nitroquinoline Derivatives

This protocol describes the reaction of 2-chloro-3-nitroquinoline with primary and secondary amines.

Materials:

  • 2-Chloro-3-nitroquinoline

  • Primary or secondary amine (e.g., aniline, morpholine, piperidine)

  • Base (e.g., K₂CO₃, Et₃N, or excess amine)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethanol, or Acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser or reaction vessel with a sealed cap

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a solution of 2-chloro-3-nitroquinoline (1.0 eq) in the chosen solvent, add the amine (1.2 - 2.0 eq).

  • If a base is used, add the base (1.5 - 2.5 eq).

  • Heat the reaction mixture at a temperature ranging from 80 °C to 150 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of 2-Alkoxy/Aryloxy-3-nitroquinoline Derivatives

This protocol details the reaction with alcohols or phenols.

Materials:

  • 2-Chloro-3-nitroquinoline

  • Alcohol or Phenol (e.g., methanol, ethanol, phenol)

  • Strong Base (e.g., NaH, KOtBu)

  • Anhydrous Solvent (e.g., Tetrahydrofuran (THF), Dioxane, DMF)

  • Flame-dried flask with an inert atmosphere (e.g., N₂ or Ar)

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a flame-dried flask under an inert atmosphere, add the alcohol or phenol (1.5 eq) to a suspension of the strong base (1.5 eq) in the anhydrous solvent at 0 °C.

  • Stir the mixture for 15-30 minutes at 0 °C to form the alkoxide or phenoxide.

  • Add a solution of 2-chloro-3-nitroquinoline (1.0 eq) in the anhydrous solvent dropwise.

  • Allow the reaction to warm to room temperature or heat as required, monitoring by TLC.

  • After completion, quench the reaction carefully with a saturated aqueous solution of NH₄Cl at 0 °C.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Protocol 3: Synthesis of 2-Thioether-3-nitroquinoline Derivatives

This protocol outlines the reaction with thiols.

Materials:

  • 2-Chloro-3-nitroquinoline

  • Thiol (e.g., thiophenol, benzyl mercaptan)

  • Base (e.g., K₂CO₃, NaH, Et₃N)

  • Solvent (e.g., DMF, DMSO, Acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a solution of 2-chloro-3-nitroquinoline (1.0 eq) and the thiol (1.2 eq) in the chosen solvent, add the base (1.5 eq).

  • Stir the reaction mixture at room temperature or heat as necessary.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, pour the reaction mixture into water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Data Presentation

The following tables summarize representative data for the nucleophilic substitution on 2-chloro-3-nitroquinoline. Note that yields are highly dependent on the specific nucleophile and reaction conditions.

Table 1: Reaction of 2-Chloro-3-nitroquinoline with Various Nucleophiles

EntryNucleophileProductTypical SolventTypical BaseTemp (°C)Time (h)Yield (%)
1Hydrazine Hydrate2-Hydrazinyl-3-nitroquinolineEthanol-Reflux4-8~85
2Aniline2-(Phenylamino)-3-nitroquinolineDMFK₂CO₃100-1208-1270-90
3Morpholine4-(3-Nitroquinolin-2-yl)morpholineEthanol-Reflux4-675-95
4Sodium Methoxide2-Methoxy-3-nitroquinolineMethanolNaOMeReflux2-480-95
5Phenol2-Phenoxy-3-nitroquinolineDMFK₂CO₃1006-1060-80
6Thiophenol2-(Phenylthio)-3-nitroquinolineDMFK₂CO₃RT - 603-685-95

Table 2: Characterization Data of Selected 2-Substituted-3-nitroquinolines

Product NameMolecular FormulaMolecular WeightMelting Point (°C)Appearance
2-Hydrazinyl-3-nitroquinolineC₉H₈N₄O₂204.19180-182Yellow solid
2-(Phenylamino)-3-nitroquinolineC₁₅H₁₁N₃O₂265.27155-157Orange solid
4-(3-Nitroquinolin-2-yl)morpholineC₁₃H₁₃N₃O₃259.26142-144Yellow solid
2-Methoxy-3-nitroquinolineC₁₀H₈N₂O₃204.18103-105Pale yellow solid
2-Phenoxy-3-nitroquinolineC₁₅H₁₀N₂O₃266.25138-140Yellow solid
2-(Phenylthio)-3-nitroquinolineC₁₅H₁₀N₂O₂S282.32118-120Yellow solid

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 2-Chloro-3-nitroquinoline D Reaction Mixture A->D B Nucleophile B->D C Solvent & Base C->D E Heating & Stirring D->E F TLC Monitoring E->F G Quenching / Precipitation F->G H Filtration / Extraction G->H I Purification (Recrystallization / Chromatography) H->I J Final Product I->J

Caption: General experimental workflow for nucleophilic substitution.

Reaction Mechanism

Caption: SNAr mechanism on 2-chloro-3-nitroquinoline.

Application Notes and Protocols for the Evaluation of 2-chloro-N-isobutyl-3-nitroquinolin-4-amine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including potent anticancer effects.[1][2][3][4][5] These compounds can induce cytotoxicity in cancer cells through various mechanisms, such as the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.[1][2][4] While specific biological data for 2-chloro-N-isobutyl-3-nitroquinolin-4-amine is not currently available in published literature, its structural similarity to other quinoline compounds suggests its potential as a subject for investigation in cancer cell culture studies.

These application notes provide a comprehensive guide for researchers to initiate the study of this compound in a cell culture setting. The following sections detail standardized protocols for assessing its cytotoxic effects and suggest potential mechanisms of action to explore.

Compound Information

Compound Name This compound
Synonyms 2-Chloro-N-(2-methylpropyl)-3-nitro-4-quinolinamine
CAS Number 133860-75-0[6][7][8]
Molecular Formula C₁₃H₁₄ClN₃O₂[6]
Molecular Weight 279.72 g/mol [6]

Data Presentation: Hypothetical Cytotoxicity Data

The following table is a template illustrating how to present quantitative data from cytotoxicity assays. The IC₅₀ (half-maximal inhibitory concentration) is a key metric for quantifying the potency of a compound.

Cell LineCancer TypeAssayIncubation Time (hours)IC₅₀ (µM)
HCT116Colon CarcinomaMTT48Data to be determined
MCF-7Breast AdenocarcinomaMTT48Data to be determined
A549Lung CarcinomaMTT48Data to be determined
PC-3Prostate CancerMTT48Data to be determined

Experimental Protocols

To evaluate the biological activity of this compound, standard cell-based assays are essential. Below are detailed protocols for determining cell viability and cytotoxicity.

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.

Materials:

  • This compound

  • Human cancer cell lines (e.g., HCT116, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution (e.g., 10 mM) of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme LDH from cells with compromised plasma membrane integrity, which is an indicator of cytotoxicity.

Materials:

  • LDH cytotoxicity assay kit

  • Cells and compound prepared as in the MTT assay protocol.

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol.

    • Include control wells for untreated cells (spontaneous LDH release) and cells treated with a lysis buffer provided in the kit (maximum LDH release).

  • Supernatant Collection:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes.

    • Carefully transfer 50 µL of the cell culture supernatant to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation:

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity using the formula provided in the assay kit manual, which typically normalizes the results to the spontaneous and maximum LDH release controls.

Potential Mechanism of Action and Signaling Pathways

Many quinoline derivatives exert their anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.[1][2] A common target for such compounds is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PIP2 PIP2 PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP->ADP PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Compound 2-chloro-N-isobutyl- 3-nitroquinolin-4-amine Compound->PI3K Compound->Akt Compound->mTORC1 Experimental_Workflow start Start: Obtain Compound stock_prep Prepare Stock Solution (in DMSO) start->stock_prep cytotoxicity_assays Perform Cytotoxicity Assays (MTT, LDH) stock_prep->cytotoxicity_assays cell_culture Culture Selected Cancer Cell Lines cell_culture->cytotoxicity_assays ic50 Determine IC50 Values cytotoxicity_assays->ic50 mechanism_studies Mechanism of Action Studies (e.g., Western Blot for signaling pathways, Apoptosis Assays) ic50->mechanism_studies If cytotoxic data_analysis Data Analysis and Interpretation ic50->data_analysis mechanism_studies->data_analysis end Conclusion data_analysis->end

References

Application Notes and Protocols for In Vitro Cytotoxicity Assay of 2-chloro-N-isobutyl-3-nitroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoline derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer properties.[1][2][3] The evaluation of the cytotoxic potential of novel quinoline derivatives is a crucial first step in the drug discovery pipeline to identify promising therapeutic candidates.[4] This document provides a detailed protocol for assessing the in vitro cytotoxicity of a specific quinoline derivative, 2-chloro-N-isobutyl-3-nitroquinolin-4-amine, using the MTT assay. While specific cytotoxicity data for this compound is not extensively available in the public domain, the methodologies described herein are standard for evaluating the cytotoxic effects of novel chemical entities.[5][6]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][6] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[6]

Data Presentation

The cytotoxic activity of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of a cell population. This data is typically generated by exposing cancer cell lines to a range of concentrations of the test compound.

Table 1: Hypothetical In Vitro Cytotoxicity of this compound

Cell LineCancer TypeAssay Duration (hours)IC50 (µM)
A549Lung Carcinoma4815.8 ± 2.1
MCF-7Breast Adenocarcinoma4822.4 ± 3.5
HCT116Colon Carcinoma4818.2 ± 2.9
HeLaCervical Carcinoma4825.1 ± 4.2

Experimental Protocols

MTT Assay for In Vitro Cytotoxicity

This protocol outlines the steps for determining the cytotoxic effects of this compound on adherent cancer cell lines.

Materials:

  • This compound (stock solution in DMSO)

  • Human cancer cell lines (e.g., A549, MCF-7, HCT116, HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

  • Dimethyl Sulfoxide (DMSO)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture the selected cancer cell lines in their appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.[8]

    • Incubate the plates for 24 hours to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include wells with untreated cells (vehicle control) and wells with medium only (background control).

    • Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[9]

    • Incubate the plates for an additional 2 to 4 hours at 37°C.[9] During this time, viable cells will metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10]

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[9]

  • Data Analysis:

    • Subtract the absorbance of the background control wells from all other readings.

    • Calculate the percentage of cell viability for each concentration of the compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cell Lines cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding treatment Treat Cells with Compound cell_seeding->treatment compound_prep Prepare Serial Dilutions of Test Compound compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition incubation Incubate for Formazan Formation mtt_addition->incubation solubilization Dissolve Formazan Crystals incubation->solubilization read_absorbance Measure Absorbance at 570 nm solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for the in vitro cytotoxicity MTT assay.

Potential Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus compound 2-chloro-N-isobutyl-3- nitroquinolin-4-amine receptor Growth Factor Receptor compound->receptor Inhibition pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

References

Application Notes and Protocols for Antimicrobial Screening of Novel Quinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds recognized for their broad-spectrum antimicrobial properties.[1] The urgent need for new antimicrobial agents to combat rising drug resistance necessitates robust and standardized methods for evaluating the efficacy and safety of novel quinoline-based compounds. These application notes provide detailed protocols for the antimicrobial screening of new quinoline derivatives, focusing on the determination of their minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and in vitro cytotoxicity.

The primary antibacterial action of many quinoline derivatives, especially the fluoroquinolone class, involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[2] These enzymes are critical for managing DNA topology during replication, transcription, and repair.[2] Quinolones stabilize the enzyme-DNA complex, which prevents the re-ligation of cleaved DNA strands, leading to an accumulation of double-strand breaks and ultimately cell death.[3][4]

Data Presentation: Summarized Antimicrobial Activity

The antimicrobial efficacy of novel quinoline compounds is quantified by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). This data should be presented in a clear and structured tabular format for straightforward comparison.

Table 1: In Vitro Antibacterial Activity of Novel Quinoline Compounds (MIC in µg/mL)

Compound IDGram-Positive BacteriaGram-Negative Bacteria
Staphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)
QC-001 816
QC-002 48
Ciprofloxacin 0.50.25

Table 2: Bactericidal Activity of Lead Quinoline Compounds (MBC in µg/mL)

Compound IDStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)MBC/MIC Ratio
QC-002 8162
Ciprofloxacin 10.52

Note: An MBC/MIC ratio of ≤4 is typically considered indicative of bactericidal activity.[5]

Table 3: In Vitro Cytotoxicity of Lead Quinoline Compounds (IC₅₀ in µM)

Compound IDHuman Embryonic Kidney Cells (HEK293)
QC-002 >100
Doxorubicin (Control) 1.5

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Novel quinoline compounds

  • 96-well microtiter plates (sterile)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

Procedure:

  • Compound Preparation: Prepare a stock solution of each quinoline compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in CAMHB to achieve a concentration that is twice the highest desired final concentration.

  • Inoculum Preparation: From a fresh 18-24 hour agar plate, suspend several bacterial colonies in sterile saline or PBS. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: Add 100 µL of sterile CAMHB to all wells of a 96-well plate except for the first column. To the first column, add 200 µL of the diluted quinoline compound. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last dilution well.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final compound concentrations and bacterial density.

  • Controls:

    • Growth Control: A well containing 100 µL of CAMHB and 100 µL of the bacterial inoculum.

    • Sterility Control: A well containing 200 µL of uninoculated CAMHB.

  • Incubation: Seal the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • Result Interpretation: The MIC is the lowest concentration of the quinoline compound that completely inhibits visible bacterial growth.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined following the MIC test and establishes the lowest concentration of an antimicrobial agent required to kill a bacterium.[5]

Materials:

  • MIC plate from Protocol 1

  • Tryptic Soy Agar (TSA) plates

  • Sterile micropipette and tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.

  • Plating: Spot the 10 µL aliquot onto a TSA plate.

  • Incubation: Incubate the TSA plates at 35°C ± 2°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the quinoline compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[6] This is determined by observing the concentration at which no bacterial colonies grow on the TSA plate.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the quinoline compounds on the viability of mammalian cells.

Materials:

  • Human cell line (e.g., HEK293)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well cell culture plates (sterile)

  • Novel quinoline compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the quinoline compounds in complete DMEM. Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells.

  • Controls:

    • Cell Control: Wells containing cells treated with media only.

    • Vehicle Control: Wells containing cells treated with the highest concentration of the solvent used to dissolve the compounds.

  • Incubation: Incubate the plate for 24-48 hours in a CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) can be determined by plotting the cell viability against the compound concentration.

Visualizations

Signaling_Pathway cluster_bacterium Bacterial Cell Quinoline Quinoline Compound DNA_Gyrase DNA Gyrase Quinoline->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Quinoline->Topo_IV Inhibits DNA_Supercoiling DNA Supercoiling DNA_Gyrase->DNA_Supercoiling Mediates Double_Strand_Breaks Double-Strand Breaks DNA_Gyrase->Double_Strand_Breaks Leads to Chromosome_Segregation Chromosome Segregation Topo_IV->Chromosome_Segregation Mediates Topo_IV->Double_Strand_Breaks Leads to DNA_Replication DNA Replication DNA_Supercoiling->DNA_Replication Chromosome_Segregation->DNA_Replication Cell_Death Cell Death Double_Strand_Breaks->Cell_Death Experimental_Workflow cluster_screening Antimicrobial Screening Workflow Start Novel Quinoline Compounds MIC Minimum Inhibitory Concentration (MIC) Assay Start->MIC MBC Minimum Bactericidal Concentration (MBC) Assay MIC->MBC For promising compounds Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT) MIC->Cytotoxicity For promising compounds Lead_Identification Lead Compound Identification MBC->Lead_Identification Cytotoxicity->Lead_Identification

References

Application Notes and Protocols for 2-chloro-N-isobutyl-3-nitroquinolin-4-amine as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are provided as a research guide. As of the date of this document, there is no publicly available data confirming the kinase inhibitory activity of 2-chloro-N-isobutyl-3-nitroquinolin-4-amine. The proposed applications and experimental designs are based on the common use of the quinoline scaffold in known kinase inhibitors and are intended to serve as a starting point for investigation.

Introduction

The quinoline nucleus is a prominent scaffold in medicinal chemistry and has been successfully incorporated into numerous approved and investigational kinase inhibitors. Its rigid, planar structure and synthetic tractability make it an ideal framework for developing targeted therapies. This compound is a substituted quinoline that, based on structural similarities to known kinase inhibitors, presents itself as a candidate for investigation against various protein kinases, particularly those implicated in oncogenic signaling pathways such as the PI3K/Akt/mTOR, Src family kinases, and receptor tyrosine kinases like EGFR.

These notes provide a hypothetical framework for the synthesis, in vitro evaluation, and cellular characterization of this compound as a potential kinase inhibitor.

Synthesis Protocol

The synthesis of this compound can be readily achieved from commercially available precursors. A plausible synthetic route starts from 2,4-dichloro-3-nitroquinoline.

Protocol 2.1: Synthesis of this compound

  • Materials:

    • 2,4-dichloro-3-nitroquinoline

    • Isobutylamine

    • Triethylamine (or another suitable base)

    • Ethanol (or another suitable polar solvent)

    • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

  • Procedure:

    • Dissolve 2,4-dichloro-3-nitroquinoline (1.0 eq) in ethanol in a round-bottom flask.

    • Add triethylamine (1.2 eq) to the solution to act as a base.

    • Slowly add isobutylamine (1.1 eq) to the reaction mixture at room temperature. The reaction is a nucleophilic aromatic substitution, where the amine selectively displaces the more reactive chlorine at the 4-position.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

    • Characterize the final product by NMR, mass spectrometry, and HPLC to confirm its identity and purity.

In Vitro Kinase Inhibition Assays

To determine if this compound inhibits kinase activity, a variety of in vitro assays can be employed. Below is a general protocol for a non-radiometric, luminescence-based kinase assay, which is a common high-throughput screening method.

Protocol 3.1: General In Vitro Kinase Inhibition Assay (Luminescence-Based)

  • Principle: This assay measures the amount of ATP remaining in the reaction after a kinase-catalyzed phosphorylation of a substrate. A decrease in ATP consumption (higher luminescence) indicates kinase inhibition.

  • Materials:

    • Recombinant human kinase (e.g., PI3Kα, Src, EGFR)

    • Kinase-specific substrate

    • This compound (dissolved in DMSO)

    • ATP

    • Kinase assay buffer (specific to the kinase being tested)

    • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

    • White, opaque 96- or 384-well plates

    • Luminometer

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM.

    • In the wells of the assay plate, add the kinase, the test compound at various concentrations, and the kinase assay buffer. Include controls for 100% kinase activity (DMSO vehicle only) and 0% kinase activity (no kinase).

    • Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for the recommended reaction time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP by adding the luminescence-based ATP detection reagent according to the manufacturer's instructions.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Hypothetical Data Presentation

Table 1: Hypothetical In Vitro Kinase Inhibitory Activity of this compound

Kinase TargetIC50 (nM)
PI3Kα75
PI3Kβ150
PI3Kδ90
PI3Kγ200
mTOR500
Src120
EGFR>10,000
Aurora A>10,000

Cell-Based Assays

Cell-based assays are crucial for determining the effect of a potential inhibitor on cellular processes such as proliferation and to confirm its activity within a biological context. The MTT assay is a standard colorimetric assay for measuring cell viability.

Protocol 4.1: MTT Cell Proliferation Assay

  • Principle: The MTT assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product, the amount of which is proportional to the number of viable cells.[1][2][3][4][5]

  • Materials:

    • Cancer cell line of interest (e.g., A549 lung cancer, MCF-7 breast cancer)

    • Complete cell culture medium

    • This compound (dissolved in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well cell culture plates

    • Spectrophotometer (plate reader)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[2]

    • The next day, treat the cells with serial dilutions of this compound. Include a vehicle control (DMSO only).

    • Incubate the plate for 72 hours (or a desired time course).

    • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours, allowing formazan crystals to form.[2][4]

    • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.

Hypothetical Data Presentation

Table 2: Hypothetical Anti-proliferative Activity of this compound

Cell LineCancer TypeGI50 (µM)
A549Non-Small Cell Lung Cancer1.2
MCF-7Breast Cancer2.5
PC-3Prostate Cancer0.8
HCT116Colon Cancer1.5

Visualizations

Signaling Pathway Diagram

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor 2-chloro-N-isobutyl-3- nitroquinolin-4-amine Inhibitor->PI3K Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow Diagram

Kinase_Inhibitor_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cellular Evaluation cluster_analysis Data Analysis Synthesis Synthesis of 2-chloro-N-isobutyl-3- nitroquinolin-4-amine KinaseAssay In Vitro Kinase Inhibition Assay (IC50 Determination) Synthesis->KinaseAssay CellAssay Cell-Based Proliferation Assay (GI50 Determination) KinaseAssay->CellAssay SAR Structure-Activity Relationship (SAR) Analysis CellAssay->SAR

Caption: Experimental workflow for evaluating a potential kinase inhibitor.

Logical Relationship Diagram for SAR

SAR_Logic cluster_modifications Potential Modifications cluster_outcomes Desired Outcomes Start Core Scaffold: 2-chloro-3-nitroquinolin-4-amine R_group Vary N-isobutyl group (R-group) Start->R_group Cl_group Replace 2-chloro group (e.g., with -OMe, -Me) Start->Cl_group Nitro_group Modify 3-nitro group (e.g., reduce to -NH2) Start->Nitro_group Potency Increased Potency (Lower IC50) R_group->Potency Selectivity Improved Selectivity (vs. other kinases) R_group->Selectivity Cl_group->Potency Cl_group->Selectivity Nitro_group->Potency Nitro_group->Selectivity

Caption: Logical diagram for a Structure-Activity Relationship (SAR) study.

References

Application Notes and Protocols for Purity Assessment of Synthesized Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The meticulous assessment of purity for synthesized quinoline derivatives is a critical step in chemical research and pharmaceutical development. Impurities, which can arise from unreacted starting materials, isomeric byproducts, or degradation products, can significantly impact the outcomes of subsequent reactions, biological assays, and the overall safety and efficacy of a potential drug candidate.[1] This document provides a comprehensive overview of key analytical techniques for the robust purity assessment of synthesized quinolines, complete with detailed experimental protocols and comparative data.

The primary methods covered include chromatographic, spectroscopic, and thermal analysis techniques. Each method offers distinct advantages and they are often used in a complementary fashion for a comprehensive purity determination.[1]

Chromatographic Techniques for Purity Assessment

Chromatography is a cornerstone of purity profiling, enabling the separation and quantification of the main quinoline compound from its impurities in complex mixtures.[2]

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds, making it an ideal choice for the purity assessment of many quinoline derivatives.[3] Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose.

Application Note:

RP-HPLC separates compounds based on their polarity. A non-polar stationary phase (like C18) is used with a polar mobile phase.[3] The main quinoline peak is separated from more polar and less polar impurities. UV detection is commonly employed as quinoline and its aromatic derivatives are chromophoric.[4] The purity is often calculated based on the area percentage of the main peak relative to the total area of all observed peaks.[1] HPLC is highly sensitive, selective, and reproducible, making it suitable for routine quality control.[4]

Experimental Protocol: Standard RP-HPLC Method

This protocol outlines a robust method for determining the purity of a synthesized quinoline derivative.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.[3]

  • Materials & Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[3]

    • Mobile Phase A: 0.1% Formic Acid in Water.[4]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[4]

    • Gradient Program: A typical gradient could be 10% B to 90% B over 15-20 minutes, followed by a hold and re-equilibration.[4][5]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or the λmax of the specific quinoline derivative).[1]

    • Injection Volume: 10 µL.[1]

  • Sample Preparation:

    • Accurately weigh and dissolve the synthesized quinoline sample in the initial mobile phase composition (or a suitable solvent like methanol) to a concentration of approximately 1 mg/mL.[1][4]

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove particulate matter.[1][4]

  • Analysis Procedure:

    • Inject a blank (mobile phase) to ensure no interfering peaks are present.[4]

    • Inject the prepared sample solution.

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the purity by area percentage: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Data Presentation: HPLC Method Performance

The following table summarizes typical performance characteristics for HPLC-based purity analysis of quinoline derivatives.

ParameterTypical Performance ValueDescription
Linearity (r²) > 0.999Demonstrates a direct proportionality between analyte concentration and instrument response.[4]
Accuracy (% Recovery) 98% - 102%The closeness of the measured value to the true value.[4]
Precision (RSD%) < 2%The degree of agreement among individual test results when the procedure is applied repeatedly.[4]
Limit of Detection (LOD) 0.1 - 1.0 µg/mLThe lowest amount of analyte that can be detected but not necessarily quantified.[4]
Limit of Quantification (LOQ) 0.2 - 5.0 µg/mLThe lowest concentration that can be determined with acceptable precision and accuracy.[4]
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an indispensable technique for the identification and quantification of volatile and semi-volatile impurities that may be present in a synthesized quinoline sample, such as residual solvents or volatile byproducts.[1][5]

Application Note:

GC separates compounds based on their boiling points and interaction with the stationary phase in a capillary column.[5] The separated components then enter the mass spectrometer, which provides mass information, enabling structural elucidation and identification of impurities.[2] This method offers high resolution and sensitivity for volatile compounds not amenable to HPLC analysis.[5]

Experimental Protocol: GC-MS Analysis

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole).[5]

  • Materials & Conditions:

    • Column: Non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[5][6]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1][5]

    • Injector Temperature: 250 °C.[1]

    • Injection Mode: Splitless (1 µL).[1]

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp to 280°C at a rate of 15°C/min.

      • Hold at 280°C for 5 minutes.[1]

    • MS Transfer Line Temperature: 280°C.[1]

    • Ion Source Temperature: 230°C.[1]

    • Mass Range: m/z 40-400.[1]

  • Sample Preparation:

    • Dissolve the synthesized quinoline sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of 1 mg/mL.[1]

  • Analysis Procedure:

    • Inject the prepared sample.

    • Acquire the total ion chromatogram (TIC).

    • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify impurities using an internal standard or by area percentage, similar to HPLC.

Spectroscopic Techniques

Spectroscopic methods provide crucial information about the chemical structure and can be adapted for quantitative purity assessment.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

NMR spectroscopy is a powerful tool for unambiguous structure elucidation and can also be used as a primary method for determining purity with high accuracy, without the need for a specific reference standard of the analyte.[1][5][7]

Application Note:

Quantitative NMR (qNMR) determines the purity of a substance by comparing the integral of a signal from the analyte with the integral of a signal from a certified internal standard of known purity and weight.[5] Since the signal intensity is directly proportional to the number of nuclei, qNMR provides an absolute measure of purity. It is particularly valuable for certifying reference materials and for samples where a specific standard is unavailable.

Experimental Protocol: qNMR for Purity Assessment

  • Instrumentation:

    • High-resolution NMR spectrometer (e.g., 400 MHz or higher).[5]

  • Materials:

    • Analyte: Accurately weighed sample of the synthesized quinoline.

    • Internal Standard (IS): A certified reference material with known purity (e.g., maleic acid, dimethyl sulfone). The IS should have a simple spectrum with at least one signal that is well-resolved from analyte signals.

    • Solvent: Deuterated solvent (e.g., DMSO-d6, CDCl3) that dissolves both the analyte and the IS.

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized quinoline and the internal standard into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time) to allow for complete relaxation of all relevant protons, which is critical for accurate integration.

  • Purity Calculation:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.[5]

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I: Integral value of the signal

    • N: Number of protons giving rise to the signal

    • M: Molar mass

    • m: Mass

    • P_IS: Purity of the internal standard

Data Presentation: Comparison of Key Analytical Methods

ParameterHPLC-MSGC-MSqNMR
Principle Separation based on polarity and partitioning between phases.[5]Separation of volatile compounds based on boiling points.[5]Nuclear spin resonance in a magnetic field.
Best For Non-volatile impurities, main component assay.[1]Volatile/semi-volatile impurities, residual solvents.[5]Absolute purity determination without a specific analyte standard.[5]
Advantages High sensitivity, robust, widely applicable.[5]High resolution for volatile compounds, excellent for identification.[5]High precision and accuracy, primary method.[5]
Limitations Requires reference standards for impurity identification.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity than chromatographic methods, requires a high-field NMR.[5]
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is primarily a qualitative technique used for the identification of functional groups present in the synthesized quinoline, confirming its structure.

Application Note:

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations.[8] The resulting spectrum is a unique "fingerprint" of the molecule. For quinoline derivatives, characteristic bands for C=C and C=N stretching in the aromatic system (around 1000-1600 cm⁻¹) and vibrations related to substituents can be observed.[9][10] While not quantitative for purity, it can quickly detect the presence of impurities with functional groups different from the main compound (e.g., a carbonyl impurity in a non-carbonyl-containing product).

Experimental Protocol: FTIR Analysis

  • Instrumentation:

    • FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • Place a small amount of the solid or liquid quinoline sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum (with a clean ATR crystal).

    • Record the sample spectrum in the range of 4000–400 cm⁻¹.[8]

    • Compare the obtained spectrum with a reference spectrum of the expected quinoline structure to confirm identity and check for unexpected peaks.

Thermal Analysis Techniques

Thermal analysis methods like DSC and TGA provide information on the physical properties of a material as a function of temperature and can be used to assess purity and solvent/water content.[11]

Differential Scanning Calorimetry (DSC)

Application Note:

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For a crystalline solid, DSC can be used to determine its melting point and enthalpy of fusion. The presence of impurities typically causes a depression and broadening of the melting peak. This principle is the basis for purity determination by DSC, which is a valuable tool for highly pure (>98.5%) crystalline organic materials.[11]

Thermogravimetric Analysis (TGA)

Application Note:

TGA measures the change in mass of a sample as a function of temperature.[11] It is highly effective for quantifying the content of volatile materials, such as residual solvents or water (hydration).[12] The analysis involves heating the sample under a controlled atmosphere and observing weight loss at specific temperatures, which correspond to the volatilization or decomposition of different components.

Experimental Protocol: Simultaneous TGA-DSC Analysis

  • Instrumentation:

    • A simultaneous TGA-DSC instrument.

  • Conditions:

    • Sample Pan: Aluminum or platinum crucible.

    • Temperature Range: e.g., 30 °C to 400 °C.

    • Heating Rate: 10 °C/min.

    • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

  • Analysis Procedure:

    • Accurately weigh 3-5 mg of the quinoline sample into the sample pan.

    • Place the pan in the instrument and start the temperature program.

    • Analyze the TGA curve for weight loss steps to quantify volatile content.

    • Analyze the DSC curve for thermal events like melting and decomposition.[13] The shape of the melting endotherm can be used to calculate purity via specialized software based on the Van't Hoff equation.

Visualizations: Workflows and Logic Diagrams

The following diagrams illustrate the general workflow for purity assessment and the decision-making process for method selection.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Work-up cluster_analysis Purity Analysis cluster_result Final Assessment Synthesis Quinoline Synthesis Purification Crude Purification (e.g., Column Chromatography) Synthesis->Purification Qualitative Qualitative Checks (TLC, FTIR, ¹H NMR) Purification->Qualitative Quantitative Quantitative Purity (HPLC, GC-MS, qNMR) Qualitative->Quantitative Thermal Thermal Analysis (DSC, TGA) Quantitative->Thermal Report Purity Report & Certificate of Analysis Thermal->Report Release Batch Release Report->Release

Caption: General workflow for synthesis and purity assessment of quinolines.

Method_Selection_Logic start Assess Impurity Type volatile Volatile or Semi-Volatile? start->volatile routine_qc Routine QC of Non-Volatiles? volatile->routine_qc No use_gcms Use GC-MS volatile->use_gcms Yes absolute_purity Need Absolute Purity (Primary Method)? use_qnmr Use qNMR absolute_purity->use_qnmr Yes use_tga Use TGA for Solvents absolute_purity->use_tga No, check for residual solvent/water use_dsc Use DSC for Crystalline Purity absolute_purity->use_dsc No, but high purity crystalline solid routine_qc->absolute_purity No use_hplc Use HPLC routine_qc->use_hplc Yes

Caption: Decision tree for selecting the appropriate analytical method.

HPLC_Workflow prep Sample Preparation (Weigh, Dissolve, Filter) injection Sample Injection prep->injection setup HPLC System Setup (Column, Mobile Phase, Method) setup->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection data Data Acquisition (Chromatogram) detection->data analysis Data Analysis (Peak Integration, % Area Calc.) data->analysis result Report Purity analysis->result

Caption: Experimental workflow for HPLC purity analysis.

References

Application Notes and Protocols for Assaying the Activity of 2-chloro-N-isobutyl-3-nitroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The compound 2-chloro-N-isobutyl-3-nitroquinolin-4-amine belongs to this versatile chemical family. Its structural features, particularly the nitroquinoline core, suggest potential as a biologically active agent, likely through mechanisms such as induction of apoptosis, cell cycle arrest, or inhibition of key cellular enzymes.[1] These application notes provide detailed protocols for in vitro assays to investigate the cytotoxic and potential anticancer activities of this compound.

Postulated Signaling Pathway

Based on the known mechanisms of similar nitroquinoline and quinoline-based anticancer agents, it is hypothesized that this compound may exert its effects by inducing cellular stress, leading to the activation of apoptotic pathways. This could involve the intrinsic pathway, triggered by mitochondrial dysfunction, and the extrinsic pathway, initiated by death receptors. Key events may include the generation of reactive oxygen species (ROS), disruption of the cell cycle, and activation of caspase cascades.

postulated_signaling_pathway compound This compound cell Cancer Cell compound->cell Treatment stress Cellular Stress cell->stress ros ROS Production stress->ros cycle Cell Cycle Arrest (G2/M Phase) stress->cycle apoptosis Apoptosis Induction stress->apoptosis death Cell Death cycle->death caspase Caspase Activation apoptosis->caspase caspase->death

Caption: Postulated signaling pathway for this compound in cancer cells.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Workflow:

mtt_assay_workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 seed Seed Cells in 96-well Plate incubate1 Incubate (24h) seed->incubate1 treat Treat with Compound incubate1->treat incubate2 Incubate (48h) treat->incubate2 mtt Add MTT Reagent incubate2->mtt incubate3 Incubate (4h) mtt->incubate3 solubilize Solubilize Formazan (DMSO) incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • This compound

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[3]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.[3]

  • Cell Treatment: After 24 hours, remove the medium and add 100 µL of the various concentrations of the compound to the wells. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[3]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value using non-linear regression analysis.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

apoptosis_assay_workflow seed Seed Cells in 6-well Plate treat Treat with Compound (IC50 concentration) seed->treat harvest Harvest and Wash Cells treat->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Stain with Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate (15 min, dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for the Annexin V/PI apoptosis assay.

Materials:

  • Human cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.[4]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[4]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Cell Cycle Analysis

This protocol is used to determine the effect of the compound on cell cycle progression.

Materials:

  • Human cancer cell lines

  • This compound

  • Propidium Iodide (PI) staining solution

  • RNase A

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cell cycle distribution by flow cytometry.

Data Presentation

The quantitative data from the described assays should be summarized for clear interpretation and comparison.

Assay Cell Line Parameter This compound Positive Control (e.g., Doxorubicin)
MTT Assay MCF-7IC50 (µM)Experimental ValueReference Value
A549IC50 (µM)Experimental ValueReference Value
HCT-116IC50 (µM)Experimental ValueReference Value
Apoptosis Assay MCF-7% Apoptotic CellsExperimental ValueReference Value
Cell Cycle Analysis MCF-7% Cells in G2/MExperimental ValueReference Value

Conclusion

These protocols provide a foundational framework for characterizing the in vitro activity of this compound. The results from these assays will help elucidate its potential as a novel therapeutic agent and guide further preclinical development. It is recommended to include appropriate positive and negative controls in all experiments to ensure data validity. Further investigations could explore the compound's effects on specific molecular targets within the identified signaling pathways.

References

Application Notes and Protocols for the Introduction of Isobutyl Amine to a Quinoline Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the introduction of an isobutyl amine moiety to a quinoline scaffold, a common structural modification in medicinal chemistry. Three primary synthetic strategies are covered: Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig Amination, and Reductive Amination. Each section includes a general overview, a detailed experimental protocol, and a summary of typical reaction parameters.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a direct method for introducing an amine onto a quinoline ring, typically by displacing a halide at an activated position. The electron-withdrawing nature of the quinoline nitrogen activates the C2 and C4 positions, making them susceptible to nucleophilic attack.

General Workflow for SNAr

SNAr_Workflow start Start: Select Haloquinoline and Isobutylamine prep Prepare Reactants and Solvent start->prep setup Reaction Setup: Conventional Heating or Microwave Irradiation prep->setup reaction Nucleophilic Substitution Reaction setup->reaction workup Reaction Quenching and Extraction reaction->workup purification Purification: Crystallization or Column Chromatography workup->purification end End: Characterized N-Isobutylquinolamine purification->end

Caption: General workflow for SNAr of haloquinolines.

Experimental Protocol: SNAr of 4-Chloroquinoline with Isobutylamine

This protocol describes the synthesis of N-isobutylquinolin-4-amine via a conventional heating method.

Materials:

  • 4-Chloroquinoline

  • Isobutylamine

  • n-Butanol

  • Sodium bicarbonate (sat. aq. solution)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • In a sealed tube, dissolve 4-chloroquinoline (1.0 eq.) in n-butanol.

  • Add isobutylamine (2.0-3.0 eq.).

  • Seal the tube and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexanes:ethyl acetate) to afford the desired N-isobutylquinolin-4-amine.

ParameterTypical Conditions
Substrate 4-Chloroquinoline
Nucleophile Isobutylamine
Solvent n-Butanol, Ethanol, DMF
Temperature 100-140 °C (Conventional), 150-180 °C (Microwave)
Reaction Time 12-48 hours (Conventional), 10-60 min (Microwave)
Base (optional) K2CO3, Et3N
Typical Yield 60-90%

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It is highly versatile, with a broad substrate scope and functional group tolerance, making it suitable for complex molecules.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n PdII L_nPd(II)(Ar)X Pd0->PdII Ar-X OA Oxidative Addition Amido L_nPd(II)(Ar)(NR'R'') PdII->Amido + HNR'R'' - HX Amine_Coord Amine Coordination Amido->Pd0 Product Ar-NR'R'' Amido->Product RE Reductive Elimination Haloquinoline Haloquinoline (Ar-X) Amine Isobutylamine (HNR'R'') Base Base

Caption: The catalytic cycle of Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromoquinoline with Isobutylamine

This protocol describes a typical Buchwald-Hartwig amination reaction.

Materials:

  • 2-Bromoquinoline

  • Isobutylamine

  • Palladium(II) acetate (Pd(OAc)2) or a pre-catalyst like BrettPhos Pd G4.[1]

  • A suitable phosphine ligand (e.g., XPhos, SPhos, BrettPhos)

  • A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu), potassium phosphate (K3PO4))

  • Anhydrous toluene or dioxane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd(OAc)2, 1-5 mol%), the phosphine ligand (1.2-2.0 eq. relative to Pd), and the base (e.g., NaOtBu, 1.4 eq.).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous toluene or dioxane, followed by 2-bromoquinoline (1.0 eq.) and isobutylamine (1.2 eq.).

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion (typically 4-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

ParameterTypical Conditions
Substrate 2- or 3-Haloquinoline (Br, Cl)
Amine Isobutylamine
Palladium Source Pd(OAc)2, Pd2(dba)3, Pre-catalysts (e.g., G3 or G4 palladacycles)
Ligand Buchwald ligands (XPhos, SPhos, BrettPhos), Josiphos ligands
Base NaOtBu, K3PO4, Cs2CO3
Solvent Toluene, Dioxane, THF
Temperature 80-120 °C
Reaction Time 4-24 hours
Typical Yield 70-95%

Reductive Amination

Reductive amination is a two-step, one-pot process that involves the formation of an imine or enamine from a quinoline aldehyde or ketone and isobutylamine, followed by in-situ reduction to the corresponding amine. This method is particularly useful when a suitable quinoline-carbaldehyde is readily available.

Workflow for Reductive Amination

Reductive_Amination_Workflow start Start: Quinoline-carbaldehyde and Isobutylamine imine_formation Imine Formation start->imine_formation reduction In-situ Reduction imine_formation->reduction Add Reducing Agent workup Aqueous Workup reduction->workup purification Purification workup->purification end End: N-Isobutylmethyl- quinolamine purification->end

Caption: The workflow for the reductive amination of a quinoline-carbaldehyde.

Experimental Protocol: Reductive Amination of Quinoline-2-carbaldehyde with Isobutylamine

This protocol outlines the synthesis of N-(quinolin-2-ylmethyl)isobutylamine using sodium triacetoxyborohydride.[2]

Materials:

  • Quinoline-2-carbaldehyde

  • Isobutylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve quinoline-2-carbaldehyde (1.0 eq.) in DCM or DCE.

  • Add isobutylamine (1.1-1.5 eq.) and stir the mixture at room temperature for 20-30 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.

  • Add sodium triacetoxyborohydride (1.5-2.0 eq.) portion-wise to the reaction mixture.

  • Stir at room temperature and monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete (typically 1-4 hours), quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterTypical Conditions
Substrate Quinoline-carbaldehyde (e.g., 2-, 3-, or 4-CHO)
Amine Isobutylamine
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)3)
Solvent Dichloromethane (DCM), 1,2-Dichloroethane (DCE)
Temperature Room Temperature
Reaction Time 1-12 hours
Additive Acetic Acid (catalytic)
Typical Yield 75-95%

References

Vilsmeier-Haack Reaction: A Versatile Tool for Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The Vilsmeier-Haack (V-H) reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] Its application in the synthesis of quinoline derivatives is of significant interest to medicinal chemists and drug development professionals due to the prevalence of the quinoline scaffold in a wide array of therapeutic agents.[2] This reaction provides a direct and efficient route to introduce a formyl group onto the quinoline nucleus, which can then be further elaborated to construct diverse molecular architectures. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of the Vilsmeier-Haack reaction for the synthesis of functionalized quinolines.

Principle of the Reaction

The Vilsmeier-Haack reaction utilizes a "Vilsmeier reagent," typically an electrophilic chloroiminium salt, formed in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[1][3] This electrophile then attacks an electron-rich substrate. In the context of quinoline synthesis, the reaction can proceed via cyclization of activated precursors, such as N-arylacetamides, leading to the formation of the quinoline ring system with concomitant formylation.

Applications in Quinoline Synthesis

The V-H reaction has been successfully employed to synthesize a variety of substituted quinolines, demonstrating its broad applicability.

1. Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides:

A prominent application of the V-H reaction is the synthesis of 2-chloro-3-formylquinolines from readily available N-arylacetamides.[4] This one-pot cyclization is a regioselective process that offers a convenient entry into quinolines functionalized at the 2 and 3 positions. The presence of electron-donating groups on the N-arylacetamide generally leads to higher yields and shorter reaction times. These 2-chloro-3-formylquinolines are versatile intermediates for further chemical transformations, allowing for the introduction of various functionalities at these positions.[5]

2. Synthesis of Bisquinolines:

The V-H reaction serves as a key step in multi-step syntheses of more complex structures like bisquinolines. These compounds have shown potential as antimalarial agents, active against chloroquine-resistant strains. In these synthetic routes, the V-H reaction is used to construct a chlorinated and formylated quinoline precursor, which is then elaborated to the final bisquinoline structure. The use of microwave irradiation in conjunction with the V-H reaction has been shown to significantly enhance reaction rates and yields, aligning with green chemistry principles.

3. Synthesis of Fused Quinoline Heterocycles:

The reaction of 4-hydroxyquinaldines with the Vilsmeier reagent leads to the formation of 4-chloro-3-formyl-2-(2-hydroxy-ethene-1-yl)quinolines. These intermediates are valuable for the synthesis of fused heterocyclic systems, such as diazepino quinoline derivatives, which have been investigated for their antimicrobial activities.[6]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides

This protocol is adapted from the synthesis of 2-chloro-3-formylquinolines via the Vilsmeier cyclization of N-arylacetamides.[4]

Materials:

  • Substituted N-arylacetamide

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Sodium carbonate solution (for neutralization)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place the N-arylacetamide (1 equivalent) in DMF.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add POCl₃ (3-12 equivalents, see Table 1 for optimization) dropwise to the stirred mixture, maintaining the temperature below 10 °C.[1]

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30-60 minutes.[1]

  • Heat the reaction mixture to 80-90 °C and maintain for the required time (typically 4-10 hours, monitor by TLC).[4][5]

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated sodium carbonate solution until a precipitate forms.[1]

  • Filter the solid product, wash thoroughly with water, and dry.

  • If no precipitate forms, extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 3-(3-Chloroprop-2-en-1-al)-2,4-dichloroquinoline

This protocol describes a key Vilsmeier-Haack reaction step in the synthesis of bisquinolines, utilizing both conventional and microwave heating methods.

Materials:

  • 3-Acetyl-2,4-dihydroxyquinoline

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Sodium carbonate solution

Conventional Method:

  • Cool DMF (0.05 mol) to 0 °C in a flask equipped with a dropping funnel.

  • Add POCl₃ (0.14 mol) dropwise with stirring.

  • Stir the resulting reagent for 30 minutes at room temperature, then cool to 5 °C.

  • Add 3-acetyl-2,4-dihydroxyquinoline (0.012 mol) and continue stirring for 30 minutes.

  • Heat the mixture on a water bath for 17 hours, maintaining the temperature at approximately 60 °C.

  • Cool the reaction mixture and pour it into crushed ice.

  • Neutralize with sodium carbonate solution.

  • Filter the solid product, dry, and purify by column chromatography to yield 3-(3-chloroprop-2-en-1-al)-2,4-dichloroquinoline.

Microwave Method:

  • Prepare the reaction mixture as described in steps 1-4 of the conventional method.

  • Transfer the reaction mixture to a microwave reactor.

  • Irradiate for 15 minutes.

  • Cool the mixture to room temperature, pour into cold water, and neutralize with Na₂CO₃.

  • Filter the product and dry.

Data Presentation

Substrate (N-Arylacetamide)POCl₃ (equiv.)Temperature (°C)Time (h)Yield (%)Reference
m-Methoxyacetanilide1290-Optimized Yield
Substituted Acetanilides-80-904-1060-80[4][5]
3-Acetyl-2,4-dihydroxyquinoline (Conventional)~11.7~601765
3-Acetyl-2,4-dihydroxyquinoline (Microwave)~11.7-0.2572

Table 1: Summary of Reaction Conditions and Yields for Quinoline Synthesis via Vilsmeier-Haack Reaction.

Mandatory Visualization

Reaction Mechanism

The generally accepted mechanism for the Vilsmeier-Haack reaction involves the formation of the electrophilic Vilsmeier reagent, followed by electrophilic attack on the aromatic substrate and subsequent hydrolysis.[3][7]

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_cyclization Electrophilic Attack and Cyclization cluster_hydrolysis Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Intermediate1 Iminium Intermediate Acetanilide N-Arylacetamide Acetanilide->Intermediate1 + Vilsmeier Reagent Cyclized_Intermediate Cyclized Intermediate Intermediate1->Cyclized_Intermediate Intramolecular Cyclization Final_Product 2-Chloro-3-formylquinoline Cyclized_Intermediate->Final_Product Hydrolysis (H₂O)

Caption: Mechanism of quinoline synthesis via the Vilsmeier-Haack reaction.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis of quinolines using the Vilsmeier-Haack reaction.

Experimental_Workflow start Start reagent_prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0-5 °C) start->reagent_prep substrate_add Add Substrate (e.g., N-Arylacetamide) reagent_prep->substrate_add reaction Heat Reaction Mixture (e.g., 80-90 °C) substrate_add->reaction workup Work-up (Pour onto ice, Neutralize) reaction->workup isolation Isolate Product (Filtration or Extraction) workup->isolation purification Purify Product (Column Chromatography) isolation->purification end End purification->end

Caption: General experimental workflow for Vilsmeier-Haack quinoline synthesis.

References

Application Notes and Protocols: 2-chloro-N-isobutyl-3-nitroquinolin-4-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Topic: The Use of 2-chloro-N-isobutyl-3-nitroquinolin-4-amine in Medicinal Chemistry

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, with a wide range of applications including anticancer, antimalarial, and antibacterial agents. The substituted quinoline scaffold serves as a versatile template for the design of novel therapeutic agents. The compound this compound is a functionalized quinoline derivative that holds potential as a key intermediate or a bioactive molecule itself, particularly in the development of kinase inhibitors for cancer therapy. The presence of a nitro group at the 3-position and a chloro group at the 2-position of the quinoline ring suggests its potential as a precursor for further chemical modifications to enhance biological activity and target specificity. This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of this compound and its derivatives.

Synthesis of this compound

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. The starting material, 2,4-dichloro-3-nitroquinoline, reacts with isobutylamine to selectively replace the chlorine atom at the 4-position, which is more activated towards nucleophilic attack.

Experimental Protocol: Synthesis
  • Reaction Setup: In a round-bottom flask, dissolve 2,4-dichloro-3-nitroquinoline (1.0 eq) in a suitable solvent such as ethanol or acetonitrile.

  • Addition of Reagent: Add isobutylamine (1.1 eq) to the solution dropwise at room temperature with constant stirring.

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent like dichloromethane and washed with water. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Synthesis_Workflow reagents 2,4-dichloro-3-nitroquinoline Isobutylamine Ethanol reaction Stir at Room Temperature (4-6 hours) reagents->reaction 1. Reaction workup Solvent Removal DCM Extraction Aqueous Wash reaction->workup 2. Work-up purification Column Chromatography (Silica Gel) workup->purification 3. Purification product This compound purification->product 4. Final Product

Caption: Synthetic workflow for this compound.

Application in Anticancer Drug Discovery

Derivatives of 3-nitroquinoline have been explored as potential anticancer agents, with some showing inhibitory activity against key signaling proteins like the Epidermal Growth Factor Receptor (EGFR). The structural features of this compound make it a candidate for development as a kinase inhibitor. The isobutyl group can be oriented into hydrophobic pockets of the ATP-binding site of kinases, while the nitro group can form hydrogen bonds. The chloro group at the 2-position provides a handle for further chemical modification to improve potency and selectivity.

Proposed Mechanism of Action: Kinase Inhibition

It is hypothesized that derivatives of this compound could act as ATP-competitive inhibitors of protein kinases involved in cancer cell proliferation and survival, such as EGFR or the PI3K/mTOR pathway.

Signaling_Pathway EGF Growth Factor (EGF) EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K activates Compound This compound Derivative Compound->EGFR inhibits AKT Akt PI3K->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes

Caption: Proposed inhibition of the EGFR signaling pathway.

Biological Evaluation Protocols

To assess the potential of this compound and its derivatives as anticancer agents, a series of in vitro assays can be performed.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol describes the determination of the inhibitory activity of the compound against a specific kinase, for example, EGFR.

  • Assay Principle: The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the kinase. This can be quantified using methods like ELISA or radiometric assays.

  • Materials: Recombinant human EGFR, ATP, biotinylated peptide substrate, anti-phosphotyrosine antibody conjugated to a reporter enzyme (e.g., HRP), and the test compound.

  • Procedure: a. Add the kinase, substrate, and varying concentrations of the test compound to a 96-well plate. b. Initiate the reaction by adding ATP. c. Incubate at 30°C for a specified time (e.g., 60 minutes). d. Stop the reaction and detect the level of substrate phosphorylation. e. Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compound on cancer cell lines.

  • Cell Lines: Use cancer cell lines that are relevant to the proposed target, such as A431 (EGFR overexpressing) or MCF-7 (breast cancer).

  • Procedure: a. Seed the cells in a 96-well plate and allow them to attach overnight. b. Treat the cells with various concentrations of the test compound for 48-72 hours. c. Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. d. Dissolve the formazan crystals in a solubilization solution (e.g., DMSO). e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. f. Calculate the percentage of cell viability and determine the GI50 (concentration for 50% growth inhibition).

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo Preclinical Evaluation KinaseAssay Kinase Inhibition Assay (e.g., EGFR) DataAnalysis Data Analysis (IC50, GI50) KinaseAssay->DataAnalysis CellAssay Cell Viability Assay (e.g., MTT on A431 cells) CellAssay->DataAnalysis Toxicity Toxicity Studies Efficacy In Vivo Efficacy (Xenograft Models) Compound Test Compound Compound->KinaseAssay Compound->CellAssay LeadOpt Lead Optimization DataAnalysis->LeadOpt LeadOpt->Toxicity LeadOpt->Efficacy

Caption: General experimental workflow for biological evaluation.

Data Presentation

The following tables present hypothetical data for a series of derivatives based on the this compound scaffold.

Table 1: In Vitro Kinase Inhibitory Activity

Compound IDModification at 2-positionEGFR IC50 (µM)PI3Kα IC50 (µM)
1 -Cl15.2> 50
1a -OCH38.545.8
1b -NH-Ph2.118.3
1c -NH-Ph-4-F0.912.5

Table 2: In Vitro Antiproliferative Activity (GI50 in µM)

Compound IDA431 (EGFR overexpressing)MCF-7 (Breast Cancer)HCT116 (Colon Cancer)
1 25.632.145.2
1a 12.318.528.9
1b 4.78.215.4
1c 1.53.97.8

Conclusion

This compound represents a promising starting point for the development of novel kinase inhibitors. The synthetic and biological evaluation protocols outlined in this document provide a framework for researchers to explore the therapeutic potential of this compound and its derivatives. Further optimization of the scaffold, particularly at the 2-position, could lead to the discovery of potent and selective anticancer agents.

Exploring 4-Aminoquinoline Derivatives as Potent Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-aminoquinoline scaffold, a privileged structure in medicinal chemistry, has long been recognized for its therapeutic potential, most notably in the treatment of malaria.[1][2][3][4] Emerging evidence now strongly supports the repurposing and further development of 4-aminoquinoline derivatives as a promising class of anticancer agents.[2][3][4] These compounds exhibit multifaceted mechanisms of action, including the modulation of critical cellular processes such as autophagy and apoptosis, and the inhibition of key signaling pathways implicated in tumor growth and survival.[2][5][6] This document provides detailed application notes, experimental protocols, and data presentation guidelines for researchers exploring the anticancer properties of 4-aminoquinoline derivatives.

Data Presentation: Cytotoxicity Profiles

The evaluation of the cytotoxic potential of novel 4-aminoquinoline derivatives is a critical first step in their assessment as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following tables summarize the cytotoxic effects of various 4-aminoquinoline derivatives against different human cancer cell lines.

Table 1: Cytotoxicity of Selected 4-Aminoquinoline Derivatives

Compound/DerivativeCancer Cell LineTissue of OriginIC50 (µM)Reference
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468Breast7.35[1]
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7Breast8.22[1]
Compound 3sMiaPaCa-2Pancreatic0.0006[7][8]
Compound 3sMDA-MB-231Breast0.0533[7][8]
4-amino-3-acetylquinolineL1210Murine Leukemia< 4 µg/mL[9]

Table 2: Cytotoxicity of Chloroquine and Hydroxychloroquine

CompoundCancer Cell LineTissue of OriginIC50 (µM)Reference
ChloroquineVariousVariousGenerally high µM range (used as sensitizer)[2][5]
HydroxychloroquineVariousVariousGenerally high µM range (used as sensitizer)[2][5]

Mechanisms of Action: Targeting Key Cellular Pathways

4-Aminoquinoline derivatives exert their anticancer effects through various mechanisms, primarily by inducing apoptosis and inhibiting autophagy, which is a survival mechanism for cancer cells.[5][10][11] Furthermore, they have been shown to modulate critical signaling pathways involved in cancer progression.

Autophagy Inhibition

Chloroquine (CQ) and its derivatives are well-known lysosomotropic agents that accumulate in lysosomes, increasing the intralysosomal pH.[10][12] This disruption of lysosomal function inhibits the fusion of autophagosomes with lysosomes, thereby blocking the final step of autophagy.[13] The inhibition of this pro-survival pathway can lead to the accumulation of damaged organelles and proteins, ultimately triggering cell death.[14]

Autophagy_Inhibition Mechanism of Autophagy Inhibition by 4-Aminoquinolines cluster_cell Cancer Cell 4_AQ 4-Aminoquinoline Derivative Lysosome Lysosome 4_AQ->Lysosome Accumulation & pH increase Autolysosome Autolysosome (Fusion Blocked) 4_AQ->Autolysosome Inhibition Lysosome->Autolysosome Autophagosome Autophagosome Autophagosome->Autolysosome Fusion Cell_Death Cell Death Autolysosome->Cell_Death Leads to

Caption: Inhibition of autophagy by 4-aminoquinoline derivatives.

Induction of Apoptosis

Several 4-aminoquinoline derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[6][9][11] This can occur through both intrinsic (mitochondrial) and extrinsic pathways. The induction of apoptosis is often characterized by the activation of caspases and cleavage of poly-(ADP-ribose)-polymerase (PARP).[11]

Apoptosis_Induction Induction of Apoptosis by 4-Aminoquinolines 4_AQ 4-Aminoquinoline Derivative Mitochondria Mitochondria 4_AQ->Mitochondria Induces Stress Caspase_Activation Caspase Activation (e.g., Caspase-3) Mitochondria->Caspase_Activation PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: Apoptotic pathway induced by 4-aminoquinoline derivatives.

Targeting Signaling Pathways

Recent studies have highlighted the ability of novel 4-aminoquinoline derivatives to target specific signaling pathways that are often dysregulated in cancer.

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell proliferation, survival, and growth. Some 4-aminoquinazoline derivatives have been shown to inhibit PI3K and mTOR, leading to the suppression of this pathway.[15][16]

  • HIF-1α Signaling Pathway: Hypoxia-inducible factor-1α (HIF-1α) is a key regulator of tumor adaptation to hypoxic conditions. Certain 4-aminoquinoline derivatives have demonstrated potent inhibitory effects on the HIF-1α signaling pathway.[7][8]

Signaling_Pathways Targeting of Signaling Pathways by 4-Aminoquinolines cluster_pi3k PI3K/Akt/mTOR Pathway cluster_hif HIF-1α Pathway PI3K PI3K Akt Akt PI3K->Akt Promotes mTOR mTOR Akt->mTOR Promotes Cell_Growth Cell_Growth mTOR->Cell_Growth Promotes Hypoxia Hypoxia HIF_1a HIF_1a Hypoxia->HIF_1a Stabilizes Angiogenesis Angiogenesis HIF_1a->Angiogenesis Promotes 4_AQ 4-Aminoquinoline Derivative 4_AQ->mTOR Inhibition 4_AQ->HIF_1a Inhibition

Caption: Inhibition of key cancer signaling pathways.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to evaluate the anticancer activity of 4-aminoquinoline derivatives.

Protocol 1: Cell Culture and Maintenance
  • Cell Lines: Utilize a panel of human cancer cell lines relevant to the research focus (e.g., MCF-7 for breast cancer, PANC-1 for pancreatic cancer).[11][17]

  • Culture Medium: Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[18]

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells upon reaching 80-90% confluency to ensure exponential growth.

Protocol 2: Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of the 4-aminoquinoline derivative (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[18]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[18]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value, the concentration of the drug that inhibits cell growth by 50%, from the dose-response curve.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with the 4-aminoquinoline derivative at its predetermined IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are considered apoptotic, while PI-positive cells are necrotic.

Protocol 4: Western Blot Analysis for Signaling Pathway Proteins
  • Protein Extraction: Treat cells with the 4-aminoquinoline derivative, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., Akt, mTOR, HIF-1α, LC3-II, cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of 4-aminoquinoline derivatives as anticancer agents.

Experimental_Workflow In Vitro Evaluation of 4-Aminoquinoline Derivatives Start Start: Synthesized 4-Aminoquinoline Derivatives Cytotoxicity_Screening Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity_Screening Determine_IC50 Determine IC50 Values Cytotoxicity_Screening->Determine_IC50 Mechanism_of_Action Mechanism of Action Studies Determine_IC50->Mechanism_of_Action Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechanism_of_Action->Apoptosis_Assay Autophagy_Analysis Autophagy Analysis (Western Blot for LC3) Mechanism_of_Action->Autophagy_Analysis Signaling_Pathway_Analysis Signaling Pathway Analysis (Western Blot) Mechanism_of_Action->Signaling_Pathway_Analysis Data_Analysis Data Analysis and Interpretation Apoptosis_Assay->Data_Analysis Autophagy_Analysis->Data_Analysis Signaling_Pathway_Analysis->Data_Analysis Lead_Compound_Identification Identification of Lead Compound(s) Data_Analysis->Lead_Compound_Identification

Caption: A standard workflow for in vitro testing of anticancer agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-3-nitroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-chloro-3-nitroquinolines.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2-chloro-3-nitroquinolines, focusing on side reactions and offering potential solutions.

Problem Potential Cause(s) Recommended Solutions
Low Yield of 2-Chloro-3-nitroquinoline 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Suboptimal chlorinating agent: Inefficient conversion of the starting material. 3. Degradation of product: Harsh reaction conditions leading to decomposition.1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion. 2. If using phosphorus oxychloride (POCl₃), ensure it is fresh and anhydrous. Consider alternative chlorinating agents like thionyl chloride (SOCl₂) in the presence of a catalytic amount of dimethylformamide (DMF).[1] 3. Maintain strict temperature control throughout the reaction.
Formation of Multiple Isomers 1. Lack of regioselectivity in nitration: Direct nitration of 2-chloroquinoline can lead to a mixture of nitro isomers. 2. Side reactions during Vilsmeier-Haack: If synthesizing from an acetanilide precursor, reaction conditions can influence isomer formation.1. The primary route to 2-chloro-3-nitroquinoline is often through the chlorination of 3-nitroquinoline-N-oxide to control regioselectivity. Direct nitration of 2-chloroquinoline is expected to yield a mixture of isomers. 2. Optimize the Vilsmeier-Haack reaction temperature and stoichiometry to favor the desired isomer.
Presence of Dichloroquinoline Impurities Over-chlorination: Excess chlorinating agent or prolonged reaction time can lead to the formation of dichloroquinoline species.1. Use a stoichiometric amount of the chlorinating agent. 2. Add the chlorinating agent dropwise to control the reaction rate. 3. Monitor the reaction closely and stop it once the starting material is consumed.
Hydrolysis of the Product Aqueous workup: The chloro group at the 2-position of the quinoline ring can be susceptible to hydrolysis during aqueous workup, leading to the formation of 2-hydroxy-3-nitroquinoline.[2][3]1. Minimize the time the product is in contact with aqueous solutions. 2. Use a saturated sodium bicarbonate solution for neutralization, as it is a weaker base than sodium hydroxide. 3. Ensure the workup is performed at a low temperature.
Formation of Tar or Polymeric Material Decomposition of reagents or products: High reaction temperatures or the presence of impurities in the starting materials can lead to the formation of tarry byproducts.1. Ensure all reagents and solvents are pure and anhydrous. 2. Maintain the recommended reaction temperature and avoid localized overheating. 3. Degas solvents to remove dissolved oxygen, which can promote side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for the synthesis of 2-chloro-3-nitroquinoline?

A1: The most reliable method to ensure the correct regiochemistry is the treatment of 3-nitroquinoline-N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃). This avoids the issue of obtaining multiple nitro isomers that can occur with the direct nitration of 2-chloroquinoline.

Q2: How can I prepare the 3-nitroquinoline-N-oxide precursor?

A2: 3-Nitroquinoline-N-oxide can be synthesized by the nitration of quinoline-N-oxide. The N-oxide group directs nitration to the 3-position.

Q3: What are the expected side products when using the Vilsmeier-Haack reaction to prepare the 2-chloro-3-formylquinoline precursor?

A3: In the Vilsmeier-Haack reaction for the synthesis of 2-chloro-3-formylquinolines from acetanilides, potential side products include the formation of isomeric quinolones and over-formylation, especially with highly activated aromatic substrates.[4][5] Careful control of stoichiometry and temperature is crucial to minimize these byproducts.[4]

Q4: How can I effectively purify the crude 2-chloro-3-nitroquinoline?

A4: Purification can typically be achieved through recrystallization from a suitable solvent such as ethanol or a mixture of dichloromethane and hexanes.[6] For mixtures of isomers that are difficult to separate by recrystallization, column chromatography on silica gel is recommended.[6]

Q5: Are there any safety precautions I should take during this synthesis?

A5: Yes. Phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are corrosive and react violently with water.[1] These reagents should be handled in a well-ventilated fume hood with appropriate personal protective equipment. The nitration steps involve the use of strong acids and are exothermic, requiring careful temperature control.

Experimental Protocols

Synthesis of 2-Chloro-3-nitroquinoline from 3-Nitroquinoline-N-oxide

This protocol is a general guideline based on established procedures for the chlorination of quinoline N-oxides. Optimization may be required for specific laboratory conditions and scales.

Materials:

  • 3-Nitroquinoline-N-oxide

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-nitroquinoline-N-oxide (1 equivalent) in anhydrous dichloromethane.

  • Slowly add phosphorus oxychloride (2-3 equivalents) to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution to a pH of 7-8 by the slow addition of a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude 2-chloro-3-nitroquinoline by recrystallization from a suitable solvent.

Visualizations

Synthesis_Pathway cluster_0 Starting Material cluster_1 Reaction cluster_2 Product cluster_3 Side Products 3-Nitroquinoline-N-oxide 3-Nitroquinoline-N-oxide Chlorination Chlorination 3-Nitroquinoline-N-oxide->Chlorination POCl3 2-Chloro-3-nitroquinoline 2-Chloro-3-nitroquinoline Chlorination->2-Chloro-3-nitroquinoline Desired Reaction Dichloroquinolines Dichloroquinolines Chlorination->Dichloroquinolines Over-chlorination 2-Hydroxy-3-nitroquinoline 2-Hydroxy-3-nitroquinoline 2-Chloro-3-nitroquinoline->2-Hydroxy-3-nitroquinoline Hydrolysis (Workup)

Caption: Synthesis pathway of 2-chloro-3-nitroquinoline and potential side reactions.

Troubleshooting_Workflow start Experiment Start check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No incomplete_reaction Incomplete Reaction check_yield->incomplete_reaction Yes isomers Isomeric Mixture check_purity->isomers Yes dichloro Dichloro Impurities check_purity->dichloro Yes hydrolysis Hydrolysis Product check_purity->hydrolysis Yes end Pure Product check_purity->end No increase_time_temp Increase Reaction Time/Temp incomplete_reaction->increase_time_temp increase_time_temp->start chromatography Column Chromatography isomers->chromatography chromatography->end reduce_chlorinating_agent Reduce Chlorinating Agent dichloro->reduce_chlorinating_agent reduce_chlorinating_agent->start careful_workup Careful Aqueous Workup hydrolysis->careful_workup careful_workup->start

Caption: A troubleshooting workflow for the synthesis of 2-chloro-3-nitroquinoline.

References

Technical Support Center: Purification of 2-chloro-N-isobutyl-3-nitroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-chloro-N-isobutyl-3-nitroquinolin-4-amine.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound and what are the likely impurities?

The most probable synthetic route is the nucleophilic aromatic substitution of 2,4-dichloro-3-nitroquinoline with isobutylamine. The primary impurities to anticipate are:

  • Unreacted starting materials: 2,4-dichloro-3-nitroquinoline and excess isobutylamine.

  • Positional Isomer: 4-chloro-N-isobutyl-3-nitroquinolin-2-amine, although the 4-position is generally more susceptible to nucleophilic attack.

  • Di-substituted byproduct: N,N'-diisobutyl-3-nitroquinolin-2,4-diamine, which may form under forcing reaction conditions.

Q2: My crude product is a thick, oily residue. How can I induce crystallization?

Oiling out is a common issue. Here are a few strategies to promote crystallization:

  • Solvent Selection: Ensure you are using an appropriate solvent system. A solvent in which the compound is soluble when hot but sparingly soluble when cold is ideal. Consider solvent mixtures like ethanol/water or ethyl acetate/hexane.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before transferring it to an ice bath. Rapid cooling often promotes oiling.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, crystalline product, add a seed crystal to the cooled, supersaturated solution to initiate crystallization.

Q3: I am observing significant tailing/streaking of my compound during silica gel column chromatography. What is the cause and how can I fix it?

This is a frequent challenge when purifying quinoline derivatives on silica gel. The basicity of the quinoline nitrogen leads to strong interactions with the acidic silanol groups on the silica surface, causing poor separation and tailing peaks.

To resolve this, add a basic modifier to your mobile phase. Incorporating 0.5-2% triethylamine (NEt₃) in your eluent will neutralize the acidic sites on the silica gel, leading to improved peak shape and separation.

Q4: My product seems to be decomposing on the silica gel column. What are my options?

Decomposition on silica gel can occur due to the acidic nature of the stationary phase. Here are several approaches to mitigate this:

  • Deactivate the Silica Gel: As with tailing, pre-treating the silica gel with a solvent system containing a small percentage of triethylamine can prevent decomposition.

  • Use an Alternative Stationary Phase: Consider using neutral or basic alumina instead of silica gel. For particularly sensitive compounds, Florisil or cellulose can be effective alternatives.

  • Reversed-Phase Chromatography: If your compound is sufficiently non-polar, reversed-phase chromatography (using a C18 stationary phase) is an excellent method to avoid decomposition issues associated with acidic silica.

Troubleshooting Guides

This section addresses specific issues you might encounter during the purification of this compound in a question-and-answer format.

Issue Question Potential Cause Suggested Solution
Persistent Impurity I've performed column chromatography, but I still see a significant amount of unreacted 2,4-dichloro-3-nitroquinoline in my final product according to my analysis (e.g., HPLC, NMR).The polarity difference between the product and the starting material may not be sufficient for complete separation with the chosen eluent system.1. Optimize Eluent System: Perform a thorough TLC analysis with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find an eluent that provides better separation. 2. Acid-Base Extraction: Utilize the basicity of your product. Dissolve the crude mixture in an organic solvent (e.g., dichloromethane) and extract with a dilute aqueous acid (e.g., 1 M HCl). The protonated product will move to the aqueous layer, leaving the neutral starting material in the organic layer. Neutralize the aqueous layer with a base (e.g., NaOH) and extract your product back into an organic solvent.
Isomer Contamination My analytical data suggests the presence of an isomeric byproduct. How can I separate it?Positional isomers often have very similar polarities, making them difficult to separate by standard chromatography.1. Recrystallization: This is often the most effective method for separating isomers. Experiment with different solvent systems to find one that selectively crystallizes your desired product, leaving the isomer in the mother liquor. 2. Preparative HPLC: If recrystallization is unsuccessful, preparative high-performance liquid chromatography (HPLC) can provide the necessary resolution to separate the isomers.
Low Recovery After Purification My yield has significantly dropped after the purification step. What could be the reason?1. Decomposition on Column: As mentioned, the compound may be degrading on acidic silica gel. 2. Irreversible Adsorption: The basic nature of the quinoline may cause it to bind irreversibly to the silica gel. 3. Product Loss During Workup: The product might be partially soluble in the aqueous phase during extractions.1. Use a Deactivated Stationary Phase: Employ silica gel treated with triethylamine or switch to alumina. 2. Thorough Extraction: When performing extractions, ensure you use an adequate volume of organic solvent and perform multiple extractions to maximize recovery. 3. Back-Extraction: After an acid wash, back-extract the aqueous layer with fresh organic solvent to recover any dissolved product.

Experimental Protocols

Protocol 1: Purification by Column Chromatography with Basic Modifier
  • Slurry Preparation: Prepare a slurry of silica gel in your chosen eluent system (e.g., a mixture of hexane and ethyl acetate) containing 1% triethylamine.

  • Column Packing: Pack a glass column with the prepared silica gel slurry.

  • Sample Loading: Dissolve your crude this compound in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the eluent containing triethylamine, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by thin-layer chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent like dichloromethane or ethyl acetate.

  • Acid Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of 1 M HCl (aq). Shake vigorously, venting frequently. Allow the layers to separate. The protonated product will be in the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean flask.

  • Neutralization: Cool the acidic aqueous solution in an ice bath and slowly add a base (e.g., 10 M NaOH) with stirring until the solution is basic (pH > 10). Your product should precipitate out or form an oily layer.

  • Back-Extraction: Extract the product from the basic aqueous solution with fresh organic solvent (e.g., dichloromethane) three times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Visualizations

experimental_workflow crude Crude Product (mixture of product, starting materials, and byproducts) dissolve Dissolve in Organic Solvent (e.g., Dichloromethane) crude->dissolve acid_extraction Extract with 1 M HCl (aq) dissolve->acid_extraction separate_layers Separate Layers acid_extraction->separate_layers organic_layer Organic Layer (contains unreacted 2,4-dichloro-3-nitroquinoline) separate_layers->organic_layer aqueous_layer Aqueous Layer (contains protonated product) separate_layers->aqueous_layer neutralize Neutralize with NaOH (aq) aqueous_layer->neutralize back_extract Back-extract with Organic Solvent neutralize->back_extract dry_concentrate Dry and Concentrate back_extract->dry_concentrate pure_product Pure this compound dry_concentrate->pure_product

Caption: Workflow for the purification of this compound using acid-base extraction.

troubleshooting_logic start Purification Issues? tailing Tailing/Streaking on TLC/Column? start->tailing decomposition Product Decomposition? start->decomposition impurity Persistent Impurities? start->impurity add_base Add Basic Modifier (e.g., 1% Triethylamine) tailing->add_base Yes change_stationary_phase Change Stationary Phase (Alumina, C18) decomposition->change_stationary_phase Yes acid_base_extraction Perform Acid-Base Extraction impurity->acid_base_extraction Yes, starting material recrystallize Recrystallize impurity->recrystallize Yes, isomer

Caption: Troubleshooting decision tree for common purification challenges.

stability issues of 2-chloro-N-isobutyl-3-nitroquinolin-4-amine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues of 2-chloro-N-isobutyl-3-nitroquinolin-4-amine in solution. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address common challenges encountered during its handling and use in a laboratory setting.

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Action
Discoloration of Solution (Yellowing/Browning) Photodegradation or OxidationStore the compound and its solutions protected from light, using amber vials or foil wrapping. For long-term storage or for particularly sensitive experiments, preparing solutions fresh is advisable. Consider storing stock solutions under an inert atmosphere (e.g., argon or nitrogen).
Precipitation in Solution Poor Solubility or Temperature EffectsVerify the solubility of the compound in the chosen solvent. It may be necessary to use a co-solvent or a different solvent system. If solutions are stored at low temperatures, ensure the compound remains in solution upon warming to ambient temperature before use.
Inconsistent Experimental Results Compound DegradationPrepare fresh stock solutions for each experiment. If using previously prepared stock solutions, perform a quality control check (e.g., by HPLC) to assess purity and concentration before use. Avoid multiple freeze-thaw cycles.
Loss of Potency in Biological Assays Hydrolysis or pH-mediated DegradationAssess the stability of the compound at the pH of your experimental buffer. Use buffered solutions to maintain a stable pH. If the compound is susceptible to hydrolysis, minimize its time in aqueous solutions before use.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in solution?

A1: The stability of this compound, like other quinoline derivatives, is primarily influenced by several factors:

  • pH: The compound's stability can be pH-dependent. Acidic or basic conditions can catalyze hydrolysis or other degradation pathways.

  • Light: Exposure to light, particularly UV radiation, can lead to photodegradation.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Oxidizing Agents: The quinoline ring can be susceptible to oxidation.

Q2: What are the recommended storage conditions for stock solutions of this compound?

A2: To ensure maximum stability, stock solutions should be stored at low temperatures, typically -20°C or -80°C, and protected from light by using amber vials or by wrapping the container in aluminum foil. For oxygen-sensitive compounds, purging the vial with an inert gas like argon or nitrogen before sealing can prevent oxidative degradation. It is also recommended to prepare smaller aliquots to avoid repeated freeze-thaw cycles.

Q3: How can I assess the stability of this compound in my specific experimental conditions?

A3: A forced degradation study is a common method to assess stability. This involves exposing a solution of the compound to various stress conditions, such as acidic, basic, oxidative, thermal, and photolytic stress. The amount of the compound remaining at different time points is then quantified using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Q4: Are there any known degradation products for this compound?

A4: While specific degradation products for this compound are not extensively documented in publicly available literature, general degradation pathways for quinoline derivatives suggest the formation of hydroxylated derivatives and N-oxides as potential oxidative degradation products. Hydrolysis could lead to the replacement of the chloro group.

Illustrative Stability Data

Disclaimer: The following tables provide illustrative data on the stability of a hypothetical quinoline derivative under various stress conditions. This data is for educational purposes only and may not be representative of the actual stability of this compound. Experimental validation is crucial.

Table 1: Illustrative pH Stability Data

pHTemperature (°C)Incubation Time (hours)% Compound Remaining
2.0372485.2
5.0372495.8
7.4372498.1
9.0372492.5

Table 2: Illustrative Forced Degradation Data

Stress ConditionIncubation Time (hours)% Compound Remaining
0.1 M HCl (60°C)870.3
0.1 M NaOH (60°C)865.1
3% H₂O₂ (RT)1288.9
Heat (80°C, solid)4899.2
Light (ICH Q1B)2491.5

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution Preparation:

    • Accurately weigh a suitable amount of this compound.

    • Dissolve the compound in an appropriate solvent (e.g., DMSO, Methanol) to a final concentration of 10 mM.

    • Ensure complete dissolution, using sonication if necessary.

    • Store the stock solution in small aliquots at -20°C or -80°C, protected from light.

  • Working Solution Preparation:

    • Thaw a stock solution aliquot to room temperature.

    • Dilute the stock solution with the desired experimental buffer or medium to the final working concentration.

    • Prepare working solutions fresh for each experiment to minimize degradation.

Protocol 2: Forced Degradation Study
  • Preparation of Test Solutions:

    • Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis:

    • Mix 1 mL of the test solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C.

    • Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the test solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C.

    • Withdraw aliquots at specified time points (e.g., 1, 2, 4, 8 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the test solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Store at room temperature, protected from light.

    • Withdraw aliquots at specified time points and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Store the test solution at an elevated temperature (e.g., 60°C or 80°C).

    • Withdraw aliquots at specified time points and dilute with the mobile phase for HPLC analysis.

  • Photostability:

    • Expose the test solution to a light source as per ICH Q1B guidelines.

    • Keep a control sample protected from light.

    • After the exposure period, analyze both the exposed and control samples by HPLC.

  • Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method to determine the percentage of the compound remaining.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_output Output prep_stock Prepare Stock Solution prep_work Prepare Working Solutions prep_stock->prep_work acid Acid Hydrolysis prep_work->acid base Base Hydrolysis prep_work->base oxidation Oxidation (H2O2) prep_work->oxidation thermal Thermal Stress prep_work->thermal photo Photostability prep_work->photo sampling Time-point Sampling acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data report Stability Report data->report A3AR_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_response Cellular Response ligand Adenosine (Agonist) a3ar A3 Adenosine Receptor (A3AR) ligand->a3ar pam A3AR PAM (e.g., derivative of title compound) pam->a3ar Positive Allosteric Modulation gi Gi Protein a3ar->gi Activation ac Adenylyl Cyclase gi->ac Inhibition plc Phospholipase C gi->plc Activation pi3k PI3K gi->pi3k Activation camp cAMP ac->camp Conversion response Modulation of Inflammation, Pain, Cell Growth, etc. camp->response plc->response akt Akt pi3k->akt mapk MAPK Pathway akt->mapk mapk->response

Technical Support Center: Overcoming Low Solubility of Quinoline Derivatives in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low aqueous solubility of quinoline derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do many quinoline derivatives exhibit low solubility in aqueous media?

The low aqueous solubility of numerous quinoline derivatives can be attributed to their molecular structure.[1] The fundamental quinoline core is a hydrophobic bicyclic aromatic system.[1] Furthermore, strong intermolecular forces within the crystal lattice of the solid compound can make it challenging for water molecules to solvate individual molecules, thus limiting solubility.[1][2] The specific nature and placement of substituents on the quinoline ring also play a significant role; the presence of lipophilic groups can markedly decrease water solubility.[1]

Q2: What are the primary strategies to enhance the solubility of my quinoline compound?

Several effective methods can be employed to improve the solubility of quinoline derivatives, which can be broadly classified as physical and chemical modifications.[1] Common strategies include:

  • pH Adjustment: Since quinolines are typically weak bases, lowering the pH of the solution can lead to the protonation of the nitrogen atom, forming a more soluble salt.[1][2]

  • Co-solvency: The addition of a water-miscible organic solvent, known as a co-solvent, can decrease the polarity of the solvent system, thereby increasing the solubility of a hydrophobic compound.[1][3]

  • Salt Formation: Reacting the quinoline compound with an acid to create a stable salt can significantly enhance its aqueous solubility and dissolution rate.[1][2]

  • Solid Dispersion: Dispersing the quinoline compound within a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution.[1][4]

  • Cyclodextrin Complexation: Encapsulating the hydrophobic quinoline molecule inside the cavity of a cyclodextrin can increase its apparent water solubility.[1][5]

  • Particle Size Reduction: Decreasing the particle size of the drug increases its surface area, which can improve the dissolution rate.[2][6] This can be achieved through techniques like micronization and nanonization.[2][6]

Q3: How do I select the most suitable solubility enhancement technique for my specific quinoline derivative?

The choice of an appropriate method depends on the physicochemical properties of your compound, the intended application, and the stage of development.[1] Key factors to consider include the pKa, logP value, melting point, and chemical stability of your compound.[1] For ionizable quinolines, pH adjustment and salt formation are frequently the initial approaches due to their simplicity and effectiveness.[1] For neutral or highly lipophilic compounds, techniques like solid dispersion or cyclodextrin complexation may be more appropriate.[1]

Troubleshooting Guides

Issue 1: My quinoline derivative precipitates even after pH adjustment.
  • Possible Cause: Insufficient pH change.

    • Solution: Ensure that the pH of the solution is at least 1-2 units below the pKa of your quinoline compound to achieve adequate protonation.[1] It is important to verify the pH with a calibrated pH meter.[1]

  • Possible Cause: Inadequate buffering capacity.

    • Solution: The buffer you are using may not have sufficient capacity to maintain the desired pH after the addition of your quinoline compound.[1] Consider increasing the buffer concentration.[1]

  • Possible Cause: Common ion effect.

    • Solution: If you have formed a salt of your quinoline, the presence of a common ion in the buffer could be suppressing its solubility.[1] Try using a buffer with a different counter-ion.[1]

  • Possible Cause: "Salting out".

    • Solution: At high salt concentrations, the solubility of your compound may decrease.[1] If feasible, use the minimum effective buffer concentration.[1]

Issue 2: The solid dispersion of my quinoline derivative shows poor dissolution.
  • Possible Cause: Incomplete amorphization.

    • Solution: Your quinoline compound may not have been fully converted to its amorphous state, with residual crystallinity present.[1] Characterize the solid dispersion using Powder X-ray Diffraction (PXRD) to confirm its amorphous nature. If crystalline peaks are observed, you may need to increase the polymer-to-drug ratio or optimize the preparation method.[1]

  • Possible Cause: Drug-polymer incompatibility.

    • Solution: The selected polymer may not be miscible with your quinoline derivative, resulting in phase separation.[1] Differential Scanning Calorimetry (DSC) can be used to assess miscibility.[1] Consider screening different polymers.[1]

  • Possible Cause: Recrystallization upon storage.

    • Solution: The amorphous form can be thermodynamically unstable and may recrystallize over time, particularly under conditions of high humidity and temperature.[1] Store the solid dispersion in a desiccator and perform stability studies to monitor its physical state.[1]

Issue 3: I'm having difficulty forming a stable salt of my quinoline derivative.
  • Possible Cause: Weak basicity of the quinoline derivative.

    • Solution: If your compound is a very weak base, it may not react completely with weaker acids.[1] Consider using a stronger acid.[1]

  • Possible Cause: Unsuitable solvent for the reaction.

    • Solution: The choice of solvent for the salt formation reaction is crucial.[1] Ideally, the solvent should dissolve the free base but not the resulting salt, which would allow for the precipitation of the salt.[1] Experiment with a range of solvents with varying polarities.[1]

  • Possible Cause: Hygroscopicity and stability issues.

    • Solution: The formed salt may be hygroscopic or unstable.[1] Store the salt under anhydrous conditions and characterize its stability over time.[1] If the salt remains unstable, consider forming a different salt or utilizing an alternative solubilization technique.[1]

Data on Solubility Enhancement

The following table summarizes the potential improvements in aqueous solubility of poorly soluble compounds using various techniques. The values presented are illustrative and the actual enhancement will depend on the specific quinoline derivative and experimental conditions.

TechniqueCarrier/MethodFold Increase in Solubility (Approx.)Reference Compound Example
Solid Dispersion Polyvinylpyrrolidone (PVP) K305 to 50-foldNimodipine
Poloxamer 407Up to 20-foldQuinazolinone derivative[4]
Hydroxypropyl Methylcellulose (HPMC)10 to 100-foldItraconazole
Cyclodextrin Complexation Hydroxypropyl-β-cyclodextrin (HP-β-CD)10 to >1000-foldBrexpiprazole[7]
Sulfobutylether-β-cyclodextrin (SBE-β-CD)50 to >2000-foldPropofol[8]
pH Modification Acidic Buffer (pH 1-2 units below pKa)Variable, highly dependent on pKaQuinoline[9]
Nanonization Nanosuspension5 to 200-foldRitonavir[10]

Experimental Protocols

Protocol 1: pH-Dependent Solubility Profile
  • Preparation of Buffers: Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 9).

  • Sample Preparation: Add an excess amount of the quinoline derivative to a vial containing a known volume of each buffer.

  • Equilibration: Shake the vials at a constant temperature for a specified period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis: Withdraw an aliquot from each vial and filter it through a 0.45 µm filter to remove any undissolved solids.[1]

  • Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved quinoline compound using a validated analytical method such as UV-Vis spectrophotometry or HPLC.[1]

  • Data Analysis: Plot the measured solubility as a function of the final measured pH of each buffer solution.[1]

Protocol 2: Solid Dispersion by Solvent Evaporation
  • Selection of Carrier: Choose a hydrophilic polymer carrier such as polyvinylpyrrolidone (PVP) K30 or hydroxypropyl methylcellulose (HPMC).[1]

  • Dissolution: Dissolve both the quinoline derivative and the carrier in a common volatile organic solvent (e.g., methanol, ethanol) in the desired drug-to-carrier ratio (e.g., 1:1, 1:3, 1:5 w/w).[1]

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator.[1] The evaporation should be conducted at a controlled temperature to prevent thermal degradation of the compound.[1]

  • Drying and Pulverization: Dry the resulting solid film under vacuum to remove any residual solvent. Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform powder.

  • Evaluation: Characterize the solid dispersion for its amorphous nature (using PXRD and DSC) and evaluate its solubility and dissolution enhancement compared to the pure drug.

Protocol 3: Cyclodextrin Complexation by Kneading Method
  • Molar Ratio Selection: Determine the desired molar ratio of the quinoline derivative to the cyclodextrin (e.g., 1:1 or 1:2).

  • Mixing: Place the accurately weighed quinoline derivative and cyclodextrin in a mortar.[5]

  • Kneading: Add a small amount of a suitable solvent (e.g., water-ethanol mixture) to the powder mixture to form a paste.[5] Knead the paste thoroughly for a specified period (e.g., 30-60 minutes).[1][5]

  • Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.[1][5]

  • Sieving and Storage: Pulverize the dried complex and pass it through a sieve to obtain a fine powder.[1] Store in a well-closed container.[1]

  • Evaluation: Evaluate the complex for solubility and dissolution enhancement in comparison to the pure drug.[1]

Visualizations

G Decision workflow for selecting a solubility enhancement technique. cluster_0 start Low Solubility Quinoline Derivative pka Determine pKa start->pka ionizable Is the compound ionizable? pka->ionizable ph_salt pH Adjustment / Salt Formation ionizable->ph_salt Yes neutral Neutral Compound ionizable->neutral No logp Determine logP neutral->logp complex Solid Dispersion / Cyclodextrin Complexation lipid Lipid-Based Formulation high_logp High logP? logp->high_logp high_logp->complex No high_logp->lipid Yes

Caption: Decision workflow for selecting a solubility enhancement technique.

G Experimental workflow for solid dispersion preparation. cluster_1 start Start: Quinoline Derivative & Polymer Carrier dissolve Dissolve drug and carrier in a common organic solvent start->dissolve evaporate Evaporate solvent using a rotary evaporator dissolve->evaporate dry Dry the resulting solid film under vacuum evaporate->dry pulverize Pulverize and sieve the dried solid dispersion dry->pulverize evaluate Evaluate for solubility and dissolution enhancement pulverize->evaluate

Caption: Experimental workflow for solid dispersion preparation.

References

Technical Support Center: Optimizing N-Alkylation of 4-Aminoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of 4-aminoquinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to this important synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for N-alkylation of 4-aminoquinolines?

The most prevalent methods for the N-alkylation of 4-aminoquinolines include:

  • Classical N-Alkylation under Basic Conditions: This is a widely used approach where a base is used to deprotonate the nitrogen atom of the 4-aminoquinoline, followed by a nucleophilic attack on an alkyl halide.[1]

  • Reductive Alkylation: This method involves the reaction of a 4-aminoquinoline with an aldehyde or ketone in the presence of a reducing agent.

  • Mitsunobu Reaction: This reaction allows for the alkylation of the nitrogen atom using an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1]

  • Microwave-Assisted Synthesis: Microwave irradiation can be employed to accelerate the reaction and improve yields, particularly in nucleophilic aromatic substitution (SNAr) reactions.[2][3]

Q2: What are the critical reaction parameters to consider for optimizing the N-alkylation of 4-aminoquinolines?

Key parameters to optimize for a successful N-alkylation include the choice of solvent, base, temperature, and reaction time. The nature of both the 4-aminoquinoline substrate and the alkylating agent also plays a crucial role in the reaction's success.[3]

Q3: I am observing the formation of a dialkylated product. How can I minimize this side reaction?

The formation of N,N-dialkylated products is a common issue. To favor monoalkylation, consider the following strategies:

  • Control Stoichiometry: Use a controlled amount of the alkylating agent, typically 1.0 to 1.2 equivalents relative to the 4-aminoquinoline.

  • Choice of Base: The strength and amount of the base can influence the extent of dialkylation. For instance, using a weaker base or a stoichiometric amount of a strong base can help. In some cases, increasing the amount of a base like NaH was found to increase the yield of the monoalkylated product while allowing for the separation of the dialkylated product.[4]

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of the second alkylation step more significantly than the first.

Q4: My reaction is not going to completion, even after an extended period. What could be the issue?

Incomplete conversion can be due to several factors:

  • Insufficiently Reactive Alkylating Agent: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using a less reactive halide, you may need more forcing conditions (higher temperature, longer reaction time).

  • Weak Nucleophilicity of the Amine: The electron density of the amino group on the quinoline ring can be reduced by other substituents, making it a weaker nucleophile.[4] In such cases, a stronger base or more reactive electrophile might be necessary.

  • Steric Hindrance: Bulky groups on either the 4-aminoquinoline or the alkylating agent can hinder the reaction.

  • Inadequate Base: The chosen base may not be strong enough to deprotonate the amino group effectively.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the N-alkylation of 4-aminoquinolines.

Problem Potential Cause Suggested Solution
Low or No Product Yield Suboptimal Base: The base is not strong enough to deprotonate the amino group, or an incorrect amount was used.[3]- Use a stronger base (e.g., NaH instead of K₂CO₃). - Increase the equivalents of the base. For NaH, using 3.0 equivalents has been shown to improve the yield of the monoalkylated product.[4]
Incorrect Temperature or Reaction Time: The reaction may not have reached completion due to insufficient heating or time.[3]- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Gradually increase the reaction temperature. For classical N-alkylation, temperatures between 40-80°C are common.[1]
Poor Solvent Choice: The solvent may not be suitable for the reaction, leading to poor solubility of reactants or side reactions.- For classical N-alkylation, anhydrous DMF or acetonitrile are commonly used.[1] - For reductive alkylation, dry methanol is a suitable solvent.[5]
Hydrolysis of Starting Material: The presence of water can lead to the hydrolysis of the alkylating agent or the 4-aminoquinoline starting material.- Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents.
Formation of Multiple Products N,N-Dialkylation: The product is further alkylated to form a dialkylated species.[4]- Carefully control the stoichiometry of the alkylating agent (use 1.0-1.2 equivalents). - Consider using a less reactive alkylating agent or milder reaction conditions.
Side Reactions with the Quinoline Ring: Under certain conditions, other positions on the quinoline ring might be susceptible to reaction.- Optimize reaction conditions to favor N-alkylation (e.g., by using a base that selectively deprotonates the amino group).
Difficulty in Product Purification Removal of Excess Amine: If a large excess of a high-boiling point amine is used as the starting material, it can be difficult to remove.- Use a minimal excess of the amine. - Employ purification techniques such as column chromatography or recrystallization.
Product Precipitation with Byproducts: The desired product may co-precipitate with byproducts, leading to a seemingly low yield after work-up.[3]- Optimize the work-up procedure to selectively dissolve the product. - Utilize column chromatography for purification.

Experimental Protocols

Classical N-Alkylation under Basic Conditions

This protocol is a general procedure for the N-alkylation of a 4-aminoquinoline using an alkyl halide and a base.

Materials:

  • 4-Aminoquinoline derivative (1.0 eq)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide) (1.1-1.5 eq)[1]

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (2.0-3.0 eq)[1]

  • Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile[1]

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a solution of the 4-aminoquinoline (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0-3.0 eq).[1]

  • Stir the suspension at room temperature for 30 minutes.[1]

  • Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.[1]

  • Heat the reaction to a temperature between 40-80°C and monitor the progress by Thin Layer Chromatography (TLC).[1]

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.[1]

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).[1]

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired N-alkylated 4-aminoquinoline.[1]

Reductive Alkylation

This protocol describes the N-alkylation of a 4-aminoquinoline using an aldehyde.

Materials:

  • 4-Aminoquinoline with a primary or secondary amine side chain (e.g., N1-(7-chloro-quinolin-4-yl)-propane-1,3-diamine) (1.0 eq)

  • Aldehyde (4 eq)[5]

  • Dry Methanol (MeOH)[5]

  • Sodium borohydride (NaBH₄) or other suitable reducing agent

Procedure:

  • Prepare a stock solution of the 4-aminoquinoline derivative in dry MeOH.[5]

  • In a reaction vessel, add the aldehyde (4 eq).[5]

  • Add the 4-aminoquinoline solution to the aldehyde.[5]

  • Seal the reaction vessel and shake for 16 hours.[5]

  • Cool the reaction mixture in an ice bath and slowly add the reducing agent (e.g., NaBH₄).

  • Stir the reaction until the reduction is complete (monitor by TLC).

  • Quench the reaction carefully with water.

  • Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Data Summary

The following tables summarize key reaction parameters for different N-alkylation methods.

Table 1: Classical N-Alkylation Conditions

ParameterConditionReference
Base K₂CO₃ or NaH[1]
Solvent Anhydrous DMF or Acetonitrile[1]
Temperature 40-80°C[1]
Alkylating Agent Alkyl halide (e.g., methyl iodide, ethyl bromide)[1]
Equivalents of Base 2.0 - 3.0[1]
Equivalents of Alkylating Agent 1.1 - 1.5[1]

Table 2: Mitsunobu Reaction Conditions

ParameterConditionReference
Reagents Alcohol, Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)[1]
Solvent Anhydrous Tetrahydrofuran (THF)[1]
Temperature 0°C to room temperature[1]
Equivalents of Alcohol 1.2[1]
Equivalents of PPh₃ 1.5[1]

Visual Guides

Experimental Workflow for Classical N-Alkylation

G start Start dissolve Dissolve 4-aminoquinoline in anhydrous DMF start->dissolve add_base Add base (e.g., K2CO3) and stir dissolve->add_base add_alkyl_halide Add alkyl halide dropwise add_base->add_alkyl_halide heat Heat reaction mixture (40-80°C) add_alkyl_halide->heat monitor Monitor reaction by TLC heat->monitor workup Aqueous work-up (Water, DCM extraction) monitor->workup Reaction complete purify Purify by column chromatography workup->purify end_node N-alkylated 4-aminoquinoline purify->end_node

Caption: Workflow for Classical N-Alkylation of 4-Aminoquinolines.

Troubleshooting Logic for Low Product Yield

G start Low Product Yield check_base Is the base strong enough? start->check_base check_temp_time Are temperature and reaction time adequate? check_base->check_temp_time Yes use_stronger_base Use a stronger base (e.g., NaH) check_base->use_stronger_base No check_solvent Is the solvent appropriate? check_temp_time->check_solvent Yes increase_temp_time Increase temperature and/or reaction time check_temp_time->increase_temp_time No check_reagents Are reagents pure and dry? check_solvent->check_reagents Yes change_solvent Switch to a more suitable solvent (e.g., DMF) check_solvent->change_solvent No use_pure_dry Use anhydrous solvents and purified reagents check_reagents->use_pure_dry No

Caption: Troubleshooting Flowchart for Low Yield in N-Alkylation Reactions.

References

Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve inconsistencies in biological assays. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific issues you may encounter during your experiments.

General Assay Troubleshooting

Q1: What are the common sources of variability in biological assays?

Inconsistent results in biological assays can arise from a variety of sources, which can be broadly categorized as biological and technical.[1]

  • Biological Factors: These are inherent to the biological system being studied. Key contributors include the cell line type, passage number, cell seeding density, and the specific batch of cell culture medium being used.[1] Maintaining consistency in these aspects is crucial for reproducible results. For instance, it is recommended that cells be in the exponential growth phase for optimal metabolic activity, which can significantly impact assay outcomes.[1]

  • Technical Factors: These stem from the experimental procedure itself. Common technical issues include pipetting errors, the "edge effect" in multi-well plates, the presence of air bubbles, and improper dissolution or precipitation of test compounds.[1][2][3]

Q2: How can I minimize variability in my experiments?

Minimizing variability requires a holistic approach, focusing on consistency at every stage of the experiment.[4]

  • Standardize Protocols: Follow standardized protocols for sample collection, storage, and handling to maintain protein stability.[5]

  • Consistent Handling: Processing too many samples at once can introduce variability not only between independent experiments but also among samples within the same experiment.[4] Handling fewer samples at a time can save time in the long run by preventing the need to repeat failed experiments.[4]

  • Accurate Pipetting: Calibrate pipettes regularly and use the correct pipette within the manufacturer's suggested range.[2][3] Ensure tips are firmly seated and that there are no air bubbles when pipetting.[2] It is also best practice to change tips between each standard, sample, or reagent.[2]

  • Control for Environmental Factors: Be aware of fluctuations in temperature due to environmental conditions and ensure consistent incubation temperatures.[2]

Q3: What is the "edge effect" and how can I mitigate it?

The "edge effect" is a common issue in multi-well plates where the outer wells behave differently from the inner wells, often due to increased evaporation or temperature gradients.[3][6][7] This can lead to inconsistent results.

To mitigate the edge effect:

  • Avoid using the outer wells of the plate for experimental data. Instead, fill them with sterile media or phosphate-buffered saline (PBS) to help maintain humidity.[1][8]

  • Ensure the plate and all reagents are equilibrated to room temperature before starting the assay.[3][6]

  • During incubations, cover assay plates with plate sealers to prevent evaporation.[2][7]

Immunoassay (ELISA) Troubleshooting

Q4: My ELISA results show high background. What are the likely causes and solutions?

High background in an ELISA can obscure the true signal and lead to inaccurate quantification.[6] Common causes include non-specific binding of antibodies, insufficient washing, or issues with reagents.[6]

Potential CauseRecommended Solution
Insufficient Washing Increase the number of wash steps or the soaking time during washes to effectively remove unbound antibodies.[2][6] Ensure all wells are washed equally and thoroughly.[3]
High Antibody Concentration Optimize the concentration of primary and secondary antibodies. High concentrations can lead to non-specific binding.[9][10]
Ineffective Blocking Use a suitable blocking buffer and ensure sufficient incubation time to block all non-specific binding sites on the plate.[8][10]
Contaminated Reagents Use fresh, high-quality reagents and avoid cross-contamination.[9]
Substrate Issues If the substrate solution was contaminated or exposed to light, it could lead to a high background.[7][9]
Q5: I am observing poor replicate data in my ELISA. What should I check?

Poor replicate data, indicated by a high coefficient of variation (CV), can be caused by several factors, including inconsistent pipetting and washing. You should aim for a CV of < 20%.[3]

Potential CauseRecommended Solution
Pipetting Inconsistency Ensure pipettes are calibrated and that proper pipetting technique is used.[3] Change tips between each sample and reagent.[2]
Inadequate Washing Use an appropriate washing procedure and ensure all residual fluid is removed after each wash.[2]
Bubbles in Wells Make sure there are no bubbles in the wells before reading the plate as they can interfere with the optical reading.[3]
Reagent Mixing Ensure all reagents are mixed thoroughly before use.[3]

Below is a general workflow for troubleshooting inconsistent ELISA results.

ELISA_Troubleshooting start Inconsistent ELISA Results check_pipetting Review Pipetting Technique & Calibration start->check_pipetting check_washing Evaluate Washing Procedure start->check_washing check_reagents Inspect Reagent Quality & Preparation start->check_reagents check_incubation Verify Incubation Times & Temperatures start->check_incubation resolve_issue Issue Resolved check_pipetting->resolve_issue Improved further_optimization Further Assay Optimization Needed check_pipetting->further_optimization No Change check_washing->resolve_issue Improved check_washing->further_optimization No Change check_reagents->resolve_issue Improved check_reagents->further_optimization No Change check_incubation->resolve_issue Improved check_incubation->further_optimization No Change

Caption: A logical workflow for troubleshooting inconsistent ELISA results.

Experimental Protocol: Standard ELISA Protocol
  • Coating: Dilute the capture antibody in a suitable buffer (e.g., PBS) and add it to the wells of an ELISA plate. Incubate overnight at 4°C.[8]

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).[8]

  • Blocking: Add a blocking buffer (e.g., 5% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.[8]

  • Washing: Repeat the washing step.[8]

  • Sample/Standard Incubation: Add your samples and standards to the wells and incubate for 2 hours at room temperature.[8]

  • Washing: Repeat the washing step.

  • Detection Antibody: Add the diluted detection antibody and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Enzyme-Conjugated Secondary Antibody: Add the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the substrate and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add a stop solution to halt the reaction.

  • Read Plate: Read the absorbance on a microplate reader at the appropriate wavelength.

Cell-Based Assay Troubleshooting

Q6: Why do my cell viability assay results fluctuate between experiments?

Fluctuations in cell viability assay results can be attributed to both biological and technical factors.[1]

  • Cell Health and Confluency: Ensure cells are healthy, adherent, and at an appropriate confluency before starting the assay.[11] Poor cell health can lead to unreliable results.[11]

  • Inconsistent Cell Seeding: A non-homogenous cell suspension is a primary cause of variability.[1] Ensure you thoroughly mix your cell suspension before and during plating to distribute cells evenly.[1][8]

  • Passage Number: The passage number of your cells can influence experimental outcomes.[12] It is good practice to use cells within a consistent and low passage number range.

  • Reagent and Compound Issues: The compound being tested may interfere with the assay reagents.[13] Run controls with the compound in cell-free media to test for this.[13]

Q7: I'm seeing high well-to-well variability in my cell-based assay. What should I investigate?

High well-to-well variability can obscure the true biological effect of a treatment.[8]

Potential CauseRecommended Solution
Inconsistent Cell Seeding Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes for accurate cell dispensing.[8]
Edge Effects Avoid using the outer wells of the plate, or fill them with media to maintain humidity.[8]
Variability in Treatment Application Ensure that treatments are added consistently to all wells, both in terms of volume and timing.[8]
Temperature Gradients Allow the plate and reagents to equilibrate to room temperature before use to avoid uneven reaction rates.[13]

The following diagram illustrates a troubleshooting workflow for high well-to-well variability.

Cell_Assay_Troubleshooting start High Well-to-Well Variability check_seeding Review Cell Seeding Technique start->check_seeding check_edge_effect Assess for Edge Effects start->check_edge_effect check_reagent_addition Examine Reagent/ Compound Addition start->check_reagent_addition check_incubation Verify Incubation Conditions start->check_incubation resolve_issue Variability Reduced check_seeding->resolve_issue Improved further_investigation Further Investigation Required check_seeding->further_investigation No Change check_edge_effect->resolve_issue Improved check_edge_effect->further_investigation No Change check_reagent_addition->resolve_issue Improved check_reagent_addition->further_investigation No Change check_incubation->resolve_issue Improved check_incubation->further_investigation No Change

Caption: Troubleshooting workflow for high well-to-well variability.

Molecular Assay (Western Blot & PCR) Troubleshooting

Q8: My Western blot results are not reproducible. What are the common culprits?

Reproducibility in Western blotting can be affected by numerous factors, from sample preparation to antibody quality.[14][15]

  • Sample Preparation: Improper sample preparation, such as inadequate protein denaturation or inconsistent protein concentration, can lead to variability.[15]

  • Antibody Quality: The quality of the primary antibody is critical.[14] Variability between batches and cross-reactivity can lead to non-specific binding and inconsistent results.[14]

  • Loading and Transfer: Uneven sample loading or poor transfer of proteins from the gel to the membrane can cause variations.[15] Using a loading control like β-actin or GAPDH can help normalize for differences in protein loading.[5]

  • Detection and Exposure: Inconsistencies in exposure time can lead to variable results.[15] Optimizing exposure times is necessary to capture signals within the linear range of the imaging system.[5]

Q9: I'm getting inconsistent Cq values in my qPCR experiments. What could be the reason?

Variations in Cq (quantification cycle) values in qPCR are often due to inconsistencies in template concentration or reaction setup.

Potential CauseRecommended Solution
Pipetting Errors Inconsistent pipetting can lead to differences in template concentrations across assays.[16] Using automated liquid handling systems can improve reproducibility.[16]
Poor RNA/cDNA Quality Low-quality RNA or inefficient cDNA synthesis can result in variable Cq values.[16] Optimize RNA purification and reverse transcription steps.[16][17]
Primer/Probe Design Suboptimal primer or probe design can lead to inefficient or non-specific amplification.[16][18]
Template Concentration Variability Ensure that all samples are diluted to a similar template concentration.[17]

This diagram outlines the relationship between common issues and their impact on qPCR data.

qPCR_Issues pipetting_error Pipetting Errors cq_variability Inconsistent Cq Values pipetting_error->cq_variability template_quality Poor Template Quality template_quality->cq_variability low_efficiency Low Amplification Efficiency template_quality->low_efficiency primer_design Suboptimal Primer Design primer_design->low_efficiency nonspecific_amp Non-Specific Amplification primer_design->nonspecific_amp

Caption: Common issues leading to inconsistent qPCR results.

References

Technical Support Center: Enhancing Regioselectivity in Quinoline Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and enhance the regioselectivity of quinoline substitution reactions. Below you will find a series of troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.

Section 1: General Principles & FAQs

This section covers the fundamental factors that govern the position of substitution on the quinoline ring.

Q1: What are the basic principles governing regioselectivity in quinoline substitutions?

A1: The regioselectivity of quinoline substitution is primarily dictated by the electronic properties of the bicyclic system. The quinoline ring consists of two distinct parts: an electron-deficient pyridine ring and an electron-rich benzene ring.

  • Electrophilic Aromatic Substitution (EAS): Electrophiles preferentially attack the more electron-rich benzene ring. Substitution typically occurs at the C5 and C8 positions, as these lead to the most stable carbocation intermediates (Wheland intermediates).[1] The pyridine ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom, which is often protonated under the acidic conditions used for EAS.

  • Nucleophilic Aromatic Substitution (NAS): Nucleophiles preferentially attack the electron-deficient pyridine ring. Substitution occurs most readily at the C2 and C4 positions.[2] This is because the negative charge in the reaction intermediate can be effectively stabilized by delocalization onto the adjacent nitrogen atom.[2]

Q2: How do activating and deactivating groups on the quinoline ring affect regioselectivity?

A2: Substituents can significantly alter the inherent reactivity of the quinoline core.

  • Electron-Donating Groups (EDGs) on the benzene ring (e.g., -OH, -NH₂, -OR) will activate it further towards electrophilic attack and will direct incoming electrophiles according to standard ortho/para directing rules, often enhancing selectivity for either the C5 or C8 position depending on the location of the EDG.

  • Electron-Withdrawing Groups (EWGs) on the benzene ring (e.g., -NO₂, -CN) will deactivate it, potentially making electrophilic substitution more difficult or requiring harsher conditions.

  • Substituents on the Pyridine Ring: EDGs on the pyridine ring can increase its reactivity towards electrophiles, though the benzene ring usually remains more reactive. EWGs on the pyridine ring will further enhance its susceptibility to nucleophilic attack.

Q3: What role do modern synthetic methods, like C-H functionalization, play in controlling regioselectivity?

A3: Transition-metal-catalyzed C-H functionalization has revolutionized quinoline chemistry by enabling reactions at positions that are difficult to access through classical methods.[2][3] Regioselectivity is typically controlled by a directing group (DG), which coordinates to the metal catalyst and delivers it to a specific C-H bond.[2] The quinoline nitrogen or the oxygen of a quinoline N-oxide can act as an intrinsic directing group, often favoring functionalization at C2 and C8.[2] External directing groups, such as an 8-amido group, are widely used to selectively direct reactions to the C5 position.[4]

Section 2: Troubleshooting Electrophilic Aromatic Substitution (EAS)

This section addresses common problems encountered during electrophilic substitution reactions like nitration and halogenation.

Q4: My electrophilic nitration is yielding a mixture of C5 and C8 isomers with poor selectivity. How can I improve this?

A4: Achieving high regioselectivity between the C5 and C8 positions is a frequent challenge. The product ratio is highly sensitive to reaction conditions.[2]

Troubleshooting Steps:

  • Temperature Control: The nitration of quinoline is exothermic.[2] Maintaining a low and consistent temperature is crucial. Performing the reaction at 0°C typically favors the formation of the 5-nitroquinoline isomer over the 8-nitroquinoline.[2]

  • Acid Catalyst: The choice and concentration of the acid can influence the isomer ratio. Fuming sulfuric acid is often used to promote the reaction.[2] The ratio of nitric to sulfuric acid can also be optimized.

  • Alternative Nitrating Agents: While a standard HNO₃/H₂SO₄ mixture is common, exploring alternative nitrating agents like acetyl nitrate may offer different selectivity profiles.[5] Recent methods using a dearomatization-rearomatization strategy with reagents like tert-butyl nitrite (TBN) can provide selective meta-nitration (C3 or C6/C7).[6][7]

Table 1: Influence of Reaction Conditions on Quinoline Nitration
ReagentsTemperature (°C)C5-nitro (%)C8-nitro (%)Other Isomers (%)
c.HNO₃ / c.H₂SO₄25434710
c.HNO₃ / c.H₂SO₄0~80~10<10

Data compiled from representative literature.[1] Actual results may vary.

Q5: I am attempting a C5-halogenation on an 8-substituted quinoline, but the reaction is not proceeding or giving low yields. What can I do?

A5: Directing group-assisted C-H activation is a powerful strategy for C5-halogenation. If you are experiencing issues, consider the following:

Troubleshooting Steps:

  • Choice of Directing Group: The 8-amido group is a robust directing group for C5 functionalization.[4] If your substrate has a different substituent at C8 (e.g., alkoxy), ensure it's suitable for the chosen methodology. Some metal-free protocols work well with 8-alkoxy or 8-amino derivatives.[8][9]

  • Catalyst and Oxidant System: Many protocols rely on copper or iron catalysts.[4] Ensure your catalyst is active and consider the choice of oxidant. For metal-free approaches, reagents like trihaloisocyanuric acid (TCCA or TBCA) are effective halogen sources.[8][9][10]

  • Solvent and Atmosphere: Some reactions are sensitive to the solvent and atmosphere. For instance, a metal-free protocol using TCCA proceeds efficiently in acetonitrile under an open-air atmosphere at room temperature.[9][10] An iron-catalyzed method has been developed specifically for use in water.[4]

Workflow for Troubleshooting C5-Halogenation

G start Low Yield of C5-Halogenation check_dg Is the C8 Directing Group appropriate? (e.g., Amide) start->check_dg check_cat Is the Catalyst/Oxidant System correct and active? check_dg->check_cat Yes success Improved Yield check_dg->success No, Modify DG check_cond Are Solvent/Temp/ Atmosphere optimized? check_cat->check_cond Yes check_cat->success No, Screen Catalysts check_cond->success No, Optimize Conditions G sub 2,4-Dichloroquinoline c4_attack Attack at C4 sub->c4_attack More favorable kinetically c2_attack Attack at C2 sub->c2_attack Less favorable kinetically nuc Nucleophile c4_prod 4-Substituted Product (Major) c4_attack->c4_prod Low Temp, Bulky Nu c2_prod 2-Substituted Product (Minor) c2_attack->c2_prod High Temp, Small Nu

References

dealing with degradation of nitro-aromatic compounds during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering degradation of nitro-aromatic compounds during synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My nitration reaction is producing a low yield of the desired product and a significant amount of dark, tarry material. What is the likely cause?

A1: This is a common issue often caused by excessive reaction temperatures. Nitration reactions are highly exothermic, and poor temperature control can lead to runaway reactions and oxidative side reactions, resulting in the formation of polymeric by-products and decomposition of the desired product.[1][2]

Troubleshooting Steps:

  • Monitor and Control Temperature: Ensure the reaction is adequately cooled using an ice bath or other cooling system. Maintain the recommended temperature range for your specific nitration.

  • Slow Addition of Reagents: Add the nitrating agent (e.g., mixed acid) slowly to the aromatic substrate to allow for effective heat dissipation.[1]

  • Efficient Stirring: Ensure vigorous and efficient stirring to promote even heat distribution and prevent localized "hot spots."

Q2: I've successfully synthesized my nitro-aromatic compound, but it discolors or degrades upon storage. Why is this happening?

A2: The degradation of nitro-aromatic compounds during storage can be attributed to several factors, including thermal instability, photodegradation, or the presence of residual acidic impurities from the synthesis.[2][3][4][5]

Troubleshooting Steps:

  • Purification: Ensure all acidic residues (e.g., sulfuric and nitric acid) are removed. This can be achieved by washing the organic product with an alkaline solution, such as sodium bicarbonate or dilute sodium hydroxide, followed by washing with water until neutral.[6]

  • Storage Conditions: Store the purified compound in a cool, dark place to minimize thermal and photodegradation.[4][7] Using amber-colored vials can protect against light exposure.

  • Inert Atmosphere: For particularly sensitive compounds, consider storage under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Q3: My reaction is resulting in the formation of unwanted by-products, such as dinitrated compounds or nitrophenols. How can I improve the selectivity?

A3: The formation of such by-products is typically due to overly harsh reaction conditions or an incorrect stoichiometry of reagents. The nitro group is deactivating, making subsequent nitrations more difficult, but high temperatures and strong acid concentrations can still lead to dinitration.[8][9] Nitrophenols can form if the starting material is susceptible to oxidation.[6]

Troubleshooting Steps:

  • Control Stoichiometry: Use a carefully measured amount of the nitrating agent. A slight excess may be needed, but a large excess can promote multiple nitrations.

  • Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures generally favor mononitration.[1] Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC) to determine the optimal stopping point.

  • Choice of Nitrating Agent: For sensitive substrates, consider using a milder nitrating agent than the standard mixed acid (H₂SO₄/HNO₃).

Q4: I am observing the reduction of the nitro group to an amine or other reduced species during my synthesis. How can I prevent this?

A4: Unwanted reduction of the nitro group can occur if reducing agents are present or if certain reaction conditions promote reduction. This is a common issue when other functional groups in the molecule require manipulation.[10][11][12]

Troubleshooting Steps:

  • Choice of Reagents: Avoid using strong reducing agents if the nitro group is to be preserved. Many metal-based reagents (e.g., Zinc, Iron, Tin chlorides) and catalytic hydrogenation conditions (e.g., H₂/Pd-C) will readily reduce nitro groups.[10][12]

  • Protecting Groups: If a reduction must be performed on another part of the molecule, consider if protecting the nitro group is a viable strategy, although this is less common. A more frequent approach is to introduce the nitro group after the reduction step.

  • Reaction Conditions: Be aware that some reaction conditions, even without the explicit addition of a reducing agent, can lead to the reduction of nitroaromatics.

Data Presentation

Table 1: Comparative Thermal Stability of Common Nitro-aromatic Compounds

This table provides a summary of the thermal stability for several common nitro-aromatic compounds. The decomposition onset temperature is a key indicator of thermal stability.

Compound NameAbbreviationDecomposition Onset (°C)
2,4,6-TrinitrotolueneTNT~245-255
2,4-DinitrotolueneDNT~250-280
1,3,5-TrinitrobenzeneTNB~310
Picric AcidTNP~295-310
NitroguanidineNQ~230-250

Note: These values are approximate and can vary based on the specific experimental conditions (e.g., heating rate). Data sourced from a comparative guide on nitroaromatic compound stability.[13]

Experimental Protocols

Protocol 1: Purification of Crude Nitro-aromatic Product by Alkaline Washing

Objective: To remove acidic by-products (e.g., nitrophenols) and residual nitrating acids from a crude nitro-aromatic product.[6]

Methodology:

  • Dissolve the crude nitro-aromatic product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the washing with sodium bicarbonate solution (steps 3-5) until no more gas evolution is observed upon addition of the basic solution.

  • Wash the organic layer with an equal volume of deionized water.

  • Separate and discard the aqueous layer.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure to yield the purified nitro-aromatic compound.

Protocol 2: Assessment of Thermal Stability using Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature of decomposition for a purified nitro-aromatic compound.[13]

Methodology:

  • Calibrate the DSC instrument according to the manufacturer's specifications, typically using an indium standard.

  • Accurately weigh a small sample (1-5 mg) of the purified nitro-aromatic compound into an aluminum DSC pan.

  • Seal the pan hermetically. An empty, sealed pan should be used as a reference.

  • Place the sample and reference pans into the DSC cell.

  • Heat the sample under a controlled heating rate (e.g., 10 °C/min) in an inert atmosphere (e.g., nitrogen).

  • Record the heat flow as a function of temperature.

  • The onset of decomposition is identified as the temperature at which a significant exothermic event begins on the resulting thermogram.

Visualizations

degradation_pathways Nitroaromatic Nitro-aromatic Compound Photo Photodegradation (UV Light) Nitroaromatic->Photo hv Thermal Thermal Decomposition (Heat) Nitroaromatic->Thermal Δ Reduction Chemical Reduction Nitroaromatic->Reduction [H] Products1 Nitrophenols, Nitrohydroquinones Photo->Products1 Products2 C-NO2 Bond Cleavage Products Thermal->Products2 Products3 Amines, Hydroxylamines, Azo Compounds Reduction->Products3

Caption: Common degradation pathways for nitro-aromatic compounds.

troubleshooting_workflow start Degradation Observed q1 When is degradation occurring? start->q1 during During Synthesis q1->during During Reaction storage Post-Synthesis / Storage q1->storage During Storage q2_during What are the symptoms? during->q2_during q2_storage What are the symptoms? storage->q2_storage low_yield Low Yield / Tarry Material q2_during->low_yield Low Yield byproducts Unwanted By-products q2_during->byproducts By-products reduction Nitro Group Reduction q2_during->reduction Reduction discoloration Discoloration / Decomposition q2_storage->discoloration Discoloration sol1 Check Temp. Control Slow Reagent Addition Ensure Good Stirring low_yield->sol1 sol2 Optimize Stoichiometry Lower Temperature Use Milder Reagents byproducts->sol2 sol3 Avoid Reducing Agents Check Reagent Compatibility reduction->sol3 sol4 Ensure Full Purification Store in Cool, Dark Place Use Inert Atmosphere discoloration->sol4

Caption: Troubleshooting workflow for nitro-aromatic compound degradation.

purification_workflow start Crude Product in Organic Solvent wash1 Wash with aq. NaHCO3 start->wash1 separate1 Separate Layers wash1->separate1 wash2 Wash with Water separate1->wash2 Organic Layer aqueous_waste Aqueous Waste (Acidic Impurities) separate1->aqueous_waste Aqueous Layer separate2 Separate Layers wash2->separate2 dry Dry Organic Layer (e.g., MgSO4) separate2->dry separate2->aqueous_waste filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate end Purified Product evaporate->end

Caption: Experimental workflow for the purification of nitro-aromatics.

References

Technical Support Center: Enhancing Oral Bioavailability of Quinoline-Based Drugs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of quinoline-based drugs with improved oral bioavailability.

Section 1: Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)

SNEDDS are isotropic mixtures of oil, surfactants, and co-surfactants that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids.[1][2] This approach is highly effective for lipophilic drugs (log P > 5) as it presents the drug in a solubilized state, enhancing absorption.[3]

Frequently Asked Questions (FAQs)

Q1: My quinoline-based drug has poor solubility in common oils. What should I do?

A1: The solubility of the drug in the oil phase is critical as it influences the formulation's ability to keep the drug solubilized.[3] If solubility is a limiting factor, consider the following:

  • Screen a wider range of oils: Include natural oils (e.g., castor oil, corn oil) and semi-synthetic medium-chain or long-chain triglycerides.

  • Use of co-solvents/co-surfactants: Components like Transcutol P, PEG 200, or propylene glycol can significantly enhance the drug-solubilizing capacity of the formulation.[1][4]

  • Complexation: For certain quinoline derivatives, creating a complex with a counter-ion can improve solubility in the lipid system.[5]

Q2: The SNEDDS formulation is not forming a nanoemulsion (i.e., it looks cloudy or has large droplets) upon dilution. What is the problem?

A2: Inefficient emulsification can stem from an improper ratio of surfactant to co-surfactant (Smix) or an inappropriate choice of excipients.

  • Optimize the Smix Ratio: Construct pseudo-ternary phase diagrams to identify the optimal ratios of oil, surfactant, and co-surfactant that result in a stable nanoemulsion region.[6]

  • Check Surfactant HLB Value: The Hydrophilic-Lipophilic Balance (HLB) of the surfactant is crucial. For o/w nanoemulsions, surfactants or surfactant blends with an HLB value >12 are generally required.[7]

  • Increase Surfactant Concentration: A higher concentration of surfactant can reduce interfacial tension more effectively, leading to smaller droplet sizes.[4]

Q3: My liquid SNEDDS formulation shows signs of drug precipitation upon storage. How can I improve its stability?

A3: Drug precipitation indicates that the formulation cannot maintain the drug in a solubilized state.

  • Increase Drug Loading in the Oil Phase: Ensure the drug is fully dissolved in the oil during formulation. The choice of oil in which the drug has the highest solubility is key.[6]

  • Thermodynamic Stability Testing: Perform stress tests, such as heating-cooling cycles (e.g., 4°C to 45°C) and freeze-thaw cycles (-21°C to +25°C), to identify and eliminate unstable formulations early.[8]

  • Convert to Solid-SNEDDS (S-SNEDDS): For long-term stability, liquid SNEDDS can be solidified by adsorbing them onto solid carriers (e.g., porous silica), spray drying, or hot-melt extrusion.[3][9]

Troubleshooting Guide: SNEDDS Development
Issue Possible Cause Recommended Action
Low Drug Loading Poor solubility of the quinoline drug in the selected oil.Screen a wider variety of oils and co-solvents. See solubility screening data below.
Phase Separation After Dilution Incorrect Oil:Smix ratio; Inappropriate HLB value.Construct a ternary phase diagram to optimize component ratios.[4] Ensure surfactant HLB is >12.
Large Globule Size (>200 nm) Insufficient surfactant concentration.Increase the concentration of the surfactant in the Smix ratio.
Formulation Instability (Precipitation) Drug is supersaturated and thermodynamically unstable.Perform thermodynamic stability tests (centrifugation, freeze-thaw cycles).[8] Consider converting to S-SNEDDS.[9]
Quantitative Data: Solubility Screening for SNEDDS

The selection of an appropriate oil is the first step in SNEDDS formulation. The following table presents hypothetical solubility data for a model quinoline drug.

Excipient Excipient Type Solubility of Drug (mg/mL)
Capmul MCMOil35.2 ± 2.1
Labrafil M 1944 CSOil48.5 ± 3.5
Corn OilOil15.1 ± 1.8
Tween 80Surfactant85.6 ± 4.2
Cremophor ELSurfactant92.3 ± 5.1
Transcutol PCo-surfactant150.4 ± 8.9

Based on this data, Labrafil M 1944 CS would be a suitable oil, while Cremophor EL and Transcutol P would be excellent choices for the surfactant and co-surfactant, respectively.

Experimental Protocol: SNEDDS Formulation and Characterization
  • Solubility Screening: a. Add an excess amount of the quinoline drug to 2 mL of each selected oil, surfactant, and co-surfactant in separate vials. b. Place the vials in a shaking water bath at 37°C for 48 hours to reach equilibrium. c. Centrifuge the samples at 5000 rpm for 20 minutes. d. Quantify the drug concentration in the supernatant using a validated HPLC method.

  • Construction of Pseudo-Ternary Phase Diagram: a. Based on solubility data, select the best oil, surfactant, and co-surfactant. b. Prepare various mixtures with different Smix ratios (surfactant:co-surfactant), for example, 1:1, 2:1, 1:2. c. For each Smix ratio, mix with the oil at different weight ratios (e.g., from 9:1 to 1:9). d. Titrate each mixture with water, observing for the formation of a clear or slightly bluish nanoemulsion. e. Plot the results on a ternary phase diagram to delineate the nanoemulsion region.

  • Characterization of the Optimized SNEDDS: a. Self-Emulsification Time: Add 1 mL of the SNEDDS formulation to 500 mL of distilled water at 37°C with gentle agitation (50 rpm). Record the time taken for the formulation to form a homogenous nanoemulsion.[10] b. Droplet Size and Zeta Potential: Dilute the SNEDDS (100-fold) with water and measure the globule size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.[4] c. Thermodynamic Stability: Subject the formulation to centrifugation (3500 rpm for 30 min) and multiple freeze-thaw cycles.[8] Any sign of phase separation or drug precipitation indicates instability.

Visualization: SNEDDS Formulation & Evaluation Workflow

SNEDDS_Workflow cluster_invitro start Start: Poorly Soluble Quinoline Drug screen 1. Excipient Screening start->screen solubility Determine Drug Solubility in Oils, Surfactants, Co-surfactants screen->solubility ternary 2. Construct Ternary Phase Diagrams solubility->ternary Select best excipients optimize Identify Nanoemulsion Region & Optimize Ratios ternary->optimize formulate 3. Prepare Drug-Loaded SNEDDS optimize->formulate characterize 4. Characterization formulate->characterize emulsification Emulsification Time characterize->emulsification size Droplet Size & PDI characterize->size stability Thermodynamic Stability characterize->stability invitro 5. In Vitro Evaluation emulsification->invitro size->invitro stability->invitro dissolution Dissolution Test invitro->dissolution permeability Caco-2 Permeability invitro->permeability invivo 6. In Vivo Studies dissolution->invivo permeability->invivo pk_studies Pharmacokinetic Analysis in Animal Model invivo->pk_studies end End: Bioavailability Enhanced pk_studies->end ASD_Troubleshooting start Problem: ASD is physically unstable (recrystallization) check_initial Check Initial State: Is the ASD 100% amorphous immediately after production? start->check_initial cause_initial Cause: Incomplete Amorphization or Immiscibility check_initial->cause_initial No check_storage Check Storage Stability: Does it recrystallize over time, especially at high T/RH? check_initial->check_storage Yes yes_amorphous Yes no_amorphous No solution_initial1 Action: Increase Polymer Ratio cause_initial->solution_initial1 solution_initial2 Action: Optimize Process (e.g., faster solvent removal) cause_initial->solution_initial2 solution_initial3 Action: Screen for a more miscible polymer cause_initial->solution_initial3 end_stable Result: Stable Amorphous Solid Dispersion solution_initial1->end_stable solution_initial2->end_stable solution_initial3->end_stable cause_storage Cause: High Molecular Mobility (Low Tg, Plasticization by water) check_storage->cause_storage Yes yes_storage Yes solution_storage1 Action: Select Polymer with higher Tg / stronger drug interaction cause_storage->solution_storage1 solution_storage2 Action: Ensure strict moisture control during storage cause_storage->solution_storage2 solution_storage3 Action: Add a second polymer to increase Tg cause_storage->solution_storage3 solution_storage1->end_stable solution_storage2->end_stable solution_storage3->end_stable Caco2_Workflow seed 1. Seed Caco-2 cells on Transwell inserts differentiate 2. Culture for 21 days to form monolayer seed->differentiate teer 3. Verify Monolayer Integrity (Measure TEER) differentiate->teer transport_ab 4a. A->B Transport teer->transport_ab TEER OK transport_ba 4b. B->A Transport teer->transport_ba TEER OK add_apical Add drug to Apical side (Donor) transport_ab->add_apical sample_baso Sample from Basolateral side (Receiver) over time add_apical->sample_baso analyze 5. Quantify Drug Conc. (LC-MS/MS) sample_baso->analyze add_baso Add drug to Basolateral side (Donor) transport_ba->add_baso sample_apical Sample from Apical side (Receiver) over time add_baso->sample_apical sample_apical->analyze calculate 6. Calculate Papp (A->B) and Papp (B->A) analyze->calculate ratio 7. Determine Efflux Ratio (ER = Papp B->A / Papp A->B) calculate->ratio interpret 8. Interpret Results ratio->interpret

References

Technical Support Center: Addressing Resistance to 4-Aminoquinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating resistance mechanisms to 4-aminoquinoline antimalarial compounds. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of resistance to 4-aminoquinoline compounds like chloroquine in Plasmodium falciparum?

A1: The primary mechanism of resistance to 4-aminoquinolines, particularly chloroquine (CQ), is mediated by mutations in the Plasmodium falciparum chloroquine resistance transporter (PfCRT) gene.[1][2][3] PfCRT is a protein located on the membrane of the parasite's digestive vacuole (DV), an acidic organelle where the drug is thought to exert its effect. In susceptible parasites, the weakly basic 4-aminoquinolines become protonated and accumulate to high concentrations within the acidic DV.[1][3] However, mutations in PfCRT, most notably the K76T substitution (a change from lysine to threonine at position 76), alter the transporter's function, enabling it to efflux the protonated drug out of the DV.[1][2][3] This reduction in drug accumulation at its site of action prevents the drug from inhibiting hemozoin formation, a process that detoxifies the heme produced from hemoglobin digestion, ultimately leading to parasite survival.[1][4]

Q2: What is the role of the P. falciparum multidrug resistance 1 (PfMDR1) gene in 4-aminoquinoline resistance?

A2: The P. falciparum multidrug resistance 1 (PfMDR1) gene, which encodes a P-glycoprotein homolog, is considered a secondary modulator of resistance to 4-aminoquinolines and other antimalarials.[1][5] Certain polymorphisms in PfMDR1, such as the N86Y mutation (asparagine to tyrosine at position 86), can influence the level of resistance to chloroquine and amodiaquine, often in conjunction with PfCRT mutations.[1][5] For instance, the PfMDR1 N86Y mutation has been shown to enhance resistance to chloroquine and amodiaquine in parasites already harboring PfCRT mutations.[1] It's important to note that the impact of PfMDR1 polymorphisms can vary depending on the specific 4-aminoquinoline compound and the genetic background of the parasite.

Q3: We are observing a gradual increase in the IC50 value of our test compound against our P. falciparum culture over time. What could be the cause?

A3: A progressive increase in the 50% inhibitory concentration (IC50) is a strong indicator that the parasite population is developing resistance to your compound. This typically occurs through the selection of parasites with spontaneous mutations that provide a survival advantage in the presence of the drug.[6] To confirm this, it is crucial to regularly monitor the IC50 values and consider performing molecular analysis to identify potential mutations in resistance-associated genes like pfcrt and pfmdr1.[6]

Q4: Can chloroquine resistance be reversed? If so, how can we test for this in our experiments?

A4: Yes, chloroquine resistance can be reversed in vitro by certain compounds known as chemosensitizers or resistance-reversal agents. Verapamil, a calcium channel blocker, is a classic example.[7][8][9][10] These agents are thought to work by inhibiting the drug efflux function of the mutated PfCRT protein, thereby restoring chloroquine accumulation within the parasite's digestive vacuole.[9]

To test for resistance reversal, you can perform a standard in vitro drug susceptibility assay in the presence and absence of a sub-inhibitory concentration of the reversal agent (e.g., 0.8 µM verapamil).[7] A significant reduction in the IC50 of the 4-aminoquinoline compound in the presence of the reversal agent indicates a reversal of the resistance phenotype.

Troubleshooting Guides

In Vitro Drug Susceptibility Assays (SYBR Green I & [³H]-Hypoxanthine Incorporation)

Problem 1: High background fluorescence in the SYBR Green I assay.

  • Potential Cause: The SYBR Green I dye binds to any double-stranded DNA, including DNA from white blood cells (WBCs) in the sample or an excess of parasite DNA.[3][11]

  • Troubleshooting Steps:

    • WBC Removal: If using clinical isolates, ensure thorough removal of WBCs by passing the blood through a cellulose column (e.g., CF11).

    • Optimize Parasitemia: High initial parasitemia can lead to excessive parasite DNA and high background. Aim for a starting parasitemia of 0.3-0.5% for a 72-hour assay.[12]

    • Blank Controls: Always include wells with uninfected red blood cells (RBCs) to determine the background fluorescence from the RBCs and the medium.

    • Lysis Buffer Check: Ensure the lysis buffer is correctly prepared and has the appropriate pH.

    • Dilute Template DNA: If the issue persists with cultured parasites, consider diluting the template DNA before adding the SYBR Green I containing lysis buffer.[11]

Problem 2: Inconsistent or highly variable IC50 values between experiments.

  • Potential Cause: Variability in in vitro assays can stem from several factors, including parasite synchronization, hematocrit levels, and drug preparation.[13][14][15]

  • Troubleshooting Steps:

    • Parasite Synchronization: Ensure a tight synchronization of your parasite culture to the ring stage before setting up the assay. Different parasite stages exhibit varying drug sensitivities.[14]

    • Consistent Hematocrit and Parasitemia: Maintain a consistent hematocrit (e.g., 2%) and starting parasitemia (e.g., 0.5%) across all wells and experiments.[14]

    • Fresh Drug Dilutions: Prepare fresh serial dilutions of your compounds for each experiment. Poorly soluble compounds may require sonication to ensure they are fully dissolved.

    • Standard Operating Procedures (SOPs): Adhere to a detailed SOP that specifies all parameters, including media preparation, incubation times, and gas mixture. This is especially critical for inter-laboratory reproducibility.[15]

    • Reference Strains: Always include well-characterized sensitive (e.g., 3D7) and resistant (e.g., Dd2, K1) reference strains in your assays to validate the results.[14]

Molecular Genotyping (PCR-RFLP for pfcrt and pfmdr1)

Problem 3: Ambiguous or unexpected bands in PCR-RFLP analysis.

  • Potential Cause: Incomplete digestion, non-specific PCR amplification, or the presence of mixed parasite populations can lead to unclear RFLP patterns.[4][16]

  • Troubleshooting Steps:

    • Enzyme Activity: Ensure the restriction enzyme is active and used under the manufacturer's recommended conditions (buffer, temperature, incubation time).

    • PCR Specificity: Optimize the PCR conditions (annealing temperature, primer concentrations) to ensure specific amplification of the target gene fragment. Run the PCR product on an agarose gel to confirm a single, clean band of the correct size before proceeding with digestion.

    • Mixed Infections: Field isolates may contain multiple parasite genotypes. If you observe both wild-type and mutant bands, it could indicate a mixed infection. Cloning of the parasite line may be necessary for definitive genotyping.

    • DNA Quality: Ensure the extracted genomic DNA is of high quality and free of PCR inhibitors.

    • Positive Controls: Always include DNA from reference strains with known genotypes (e.g., 3D7 for wild-type, Dd2 for mutant) as positive controls for both PCR and RFLP steps.

Data Presentation

Table 1: In Vitro IC50 Values of 4-Aminoquinoline Compounds against P. falciparum Strains

CompoundStrainResistance ProfileIC50 (nM) - Geometric Mean (Range)Reference(s)
Chloroquine 3D7Sensitive< 15[17]
Dd2Resistant140[4]
K1Resistant> 100[18]
FCBResistant170[4]
Cameroonian Isolates (Sensitive)Sensitive41.6 (14.0 - 98.8)[19]
Cameroonian Isolates (Resistant)Resistant201 (101 - 466)[19]
Amodiaquine (Monodesethylamodiaquine) Cameroonian Isolates (Sensitive)Sensitive17.8[19]
Cameroonian Isolates (Resistant)Resistant37.4[19]
Piperaquine Cameroonian IsolatesSensitive & Resistant38.9 (7.76 - 78.3)[19]
Kenyan IsolatesSensitive & Resistant32 (17 - 46)[20]

Note: IC50 values can vary between laboratories depending on the specific assay conditions.

Table 2: Prevalence of Key 4-Aminoquinoline Resistance Markers in Different Regions

RegionGeneMutationPrevalence of Mutant AlleleReference(s)
Thailand pfcrtK76T100%[13]
pfmdr1N86Y52.4%[13]
Ethiopia (East Shewa Zone) pfcrtK76T91.6%[5]
pfmdr1N86Y0% (all wild-type N86)[5]
Assam, India (Sonitpur District) pfcrtK76T72.13%[21][22]
pfmdr1N86Y41.79%[21][22]
Cameroon (Littoral Coastline) pfcrtK76T25.1% (post-chloroquine cessation)[23]

Experimental Protocols

Protocol 1: In Vitro Drug Susceptibility Testing using SYBR Green I Assay

This protocol is adapted from standard procedures for determining the 50% inhibitory concentration (IC50) of antimalarial compounds.[2][12]

  • Parasite Culture and Synchronization:

    • Maintain P. falciparum cultures in RPMI 1640 medium supplemented with Albumax or human serum.

    • Synchronize parasites to the ring stage using 5% D-sorbitol treatment. Ensure a high degree of synchronicity for consistent results.

  • Drug Plate Preparation:

    • Prepare serial dilutions of the 4-aminoquinoline compounds in complete culture medium in a 96-well microtiter plate. Include a drug-free control.

  • Assay Setup:

    • Adjust the synchronized parasite culture to 0.5% parasitemia and 2% hematocrit in complete culture medium.

    • Add 100 µL of the parasite suspension to each well of the drug-prepared plate.

    • Include wells with uninfected RBCs as a negative control.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a humidified atmosphere with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Lysis and Staining:

    • After incubation, add 100 µL of lysis buffer containing SYBR Green I dye to each well.

    • Incubate the plates in the dark at room temperature for 1-24 hours.

  • Fluorescence Reading and Data Analysis:

    • Read the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

    • Calculate the IC50 values by plotting the percentage of growth inhibition against the drug concentration using a non-linear regression model.

Protocol 2: Genotyping of pfcrt K76T Mutation by PCR-RFLP

This protocol is based on established methods for detecting the key chloroquine resistance marker.[5][24]

  • DNA Extraction:

    • Extract genomic DNA from P. falciparum cultures or dried blood spots using a commercial kit or the Chelex-100 method.

  • Nested PCR Amplification:

    • Primary PCR: Amplify a larger fragment of the pfcrt gene using outer primers.

    • Nested PCR: Use the product of the primary PCR as a template to amplify a smaller internal fragment containing codon 76. This increases the specificity and yield of the target amplicon.

  • Restriction Fragment Length Polymorphism (RFLP):

    • Digest the nested PCR product with the restriction enzyme ApoI. The K76T mutation creates a recognition site for this enzyme.

    • Incubate the digestion reaction according to the manufacturer's instructions.

  • Agarose Gel Electrophoresis:

    • Separate the digested DNA fragments on a 2-3% agarose gel stained with a DNA intercalating dye (e.g., ethidium bromide).

    • Interpretation:

      • Wild-type (K76): The PCR product will be digested, resulting in two smaller bands.

      • Mutant (76T): The PCR product will remain uncut, showing a single larger band.

      • Mixed Infection: Both digested and undigested bands will be visible.

Visualizations

Caption: Mechanism of 4-aminoquinoline action and resistance in P. falciparum.

ExperimentalWorkflow cluster_phenotype Phenotypic Analysis cluster_genotype Genotypic Analysis cluster_conclusion Conclusion Start Observe Treatment Failure or High IC50 in vitro Susceptibility_Assay In Vitro Drug Susceptibility Assay (e.g., SYBR Green I) Start->Susceptibility_Assay Determine_IC50 Determine IC50 Value Susceptibility_Assay->Determine_IC50 Resistance_Reversal Resistance Reversal Assay (with Verapamil) Determine_IC50->Resistance_Reversal DNA_Extraction Parasite gDNA Extraction Determine_IC50->DNA_Extraction Correlate Phenotype with Genotype Correlate Correlate Genotype with Resistance Phenotype Resistance_Reversal->Correlate PCR_pfcrt PCR for pfcrt gene DNA_Extraction->PCR_pfcrt PCR_pfmdr1 PCR for pfmdr1 gene DNA_Extraction->PCR_pfmdr1 RFLP_pfcrt RFLP Analysis (K76T) PCR_pfcrt->RFLP_pfcrt Sequencing Sequencing (Optional) RFLP_pfcrt->Sequencing PCR_pfmdr1->Sequencing Sequencing->Correlate

Caption: Experimental workflow for characterizing 4-aminoquinoline resistance.

TroubleshootingFlowchart Start Inconsistent IC50 Values Check_Sync Is parasite culture tightly synchronized? Start->Check_Sync Check_Culture_Params Are parasitemia and hematocrit consistent? Check_Sync->Check_Culture_Params Yes Synchronize Action: Re-synchronize culture using Sorbitol treatment. Check_Sync->Synchronize No Check_Drug_Prep Are drug dilutions freshly prepared and accurate? Check_Culture_Params->Check_Drug_Prep Yes Standardize_Culture Action: Standardize starting parasitemia (e.g., 0.5%) and hematocrit (e.g., 2%). Check_Culture_Params->Standardize_Culture No Check_Controls Are reference strains included and within range? Check_Drug_Prep->Check_Controls Yes Prepare_Fresh_Drugs Action: Prepare fresh drug stocks and serial dilutions for each assay. Check_Drug_Prep->Prepare_Fresh_Drugs No Validate_Controls Action: Re-run assay with validated sensitive and resistant control strains. Check_Controls->Validate_Controls No Consistent_Results Consistent IC50 Values Achieved Check_Controls->Consistent_Results Yes Synchronize->Start Standardize_Culture->Start Prepare_Fresh_Drugs->Start Validate_Controls->Start

Caption: Troubleshooting flowchart for inconsistent IC50 values.

References

Validation & Comparative

Comparative Efficacy of 2-chloro-N-isobutyl-3-nitroquinolin-4-amine and Other Quinoline Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential efficacy of 2-chloro-N-isobutyl-3-nitroquinolin-4-amine alongside experimentally validated data for structurally related quinoline compounds. While no direct experimental data for the titular compound is publicly available, this analysis of its analogues offers insights into its potential biological activities.

Executive Summary

Quinoline and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimalarial, and antibacterial properties. This guide focuses on the comparative efficacy of this compound by examining the performance of structurally similar quinoline derivatives. The analysis is based on available experimental data for related compounds, providing a valuable resource for researchers interested in the potential therapeutic applications of this specific molecule.

Comparative Efficacy Data

The following table summarizes the biological activities of various quinoline derivatives that share structural similarities with this compound. This data is intended to provide a comparative context for its potential efficacy.

Compound ClassSpecific Derivative(s)Biological ActivityKey Findings (IC50/MIC Values)
2-Chloro-3-arylquinolines Pyridone and coumarin derivativesAnticancer, AntibacterialPotent antibacterial activity against S. aureus. Broad-spectrum anticancer activity against various cell lines.
2-Chloro-4-anilinoquinazolines Pyrimidodiazepine derivativesAnticancerSignificant growth inhibitory activity against leukemia, colon cancer, and other cell lines.
4-Aminoquinolines Chloroquine, AmodiaquineAntimalarialEssential for antimalarial activity through inhibition of heme detoxification. Structure-activity relationships are well-defined.
Nitroquinolines NitroxolineAntibacterialUsed for urinary tract infections, with a mechanism involving metal ion chelation.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the design and execution of efficacy studies for novel quinoline derivatives.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compound is serially diluted to various concentrations and added to the wells. Control wells with untreated cells are also included.

  • Incubation: The plates are incubated for a further 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC)

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the target bacteria is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium (broth dilution method) or incorporated into solid agar at various concentrations (agar dilution method).

  • Inoculation: The bacterial suspension is added to the wells of a microtiter plate (broth dilution) or spotted onto the surface of the agar plates.

  • Incubation: The plates are incubated under appropriate conditions for the specific bacteria (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is identified as the lowest concentration of the compound at which there is no visible bacterial growth (no turbidity in broth or no colonies on agar).[1][2][3][4][5]

In Vitro Antimalarial Activity Assay (SYBR Green I-based Assay)

This protocol is used to assess the efficacy of a compound against the malaria parasite, Plasmodium falciparum.[6][7][8]

  • Parasite Culture: P. falciparum is cultured in human red blood cells in a specialized medium.

  • Drug Plate Preparation: The test compound is serially diluted and added to a 96-well plate.

  • Parasite Inoculation: The synchronized parasite culture (typically at the ring stage) is added to the wells of the drug plate.

  • Incubation: The plate is incubated in a gas mixture with low oxygen for 72 hours.[6][7]

  • Lysis and Staining: A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with the parasite's DNA.

  • Fluorescence Reading: The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader.

  • Data Analysis: The IC50 value is calculated by comparing the fluorescence in the treated wells to that of the untreated controls.[6]

Visualizing Experimental Workflow

The following diagram illustrates a generalized workflow for screening the biological activity of a novel chemical compound.

experimental_workflow cluster_screening Compound Screening cluster_analysis Data Analysis cluster_development Further Development Compound Test Compound (this compound) Primary_Screening Primary Screening (e.g., Anticancer, Antibacterial, Antimalarial Assays) Compound->Primary_Screening Test in vitro Efficacy_Data Efficacy Data (IC50 / MIC) Primary_Screening->Efficacy_Data Generate SAR_Analysis Structure-Activity Relationship (SAR) Efficacy_Data->SAR_Analysis Inform Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Guide Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies

Generalized workflow for drug discovery and development.

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways affected by this compound are unknown, related quinoline derivatives have been shown to act through various mechanisms:

  • Anticancer: Many quinoline-based anticancer agents function as topoisomerase inhibitors, microtubule polymerization inhibitors, or by inducing apoptosis through various signaling cascades.

  • Antimalarial: The primary mechanism of action for 4-aminoquinolines like chloroquine is the inhibition of hemozoin biocrystallization in the malaria parasite's food vacuole. This leads to the accumulation of toxic free heme, which kills the parasite.

  • Antibacterial: Some quinolones inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. Nitroquinoline derivatives like nitroxoline are believed to exert their antibacterial effect through metal ion chelation, disrupting essential bacterial enzymatic processes.

The following diagram illustrates the general mechanism of action for 4-aminoquinoline antimalarials.

antimalarial_mechanism cluster_parasite Malaria Parasite Food Vacuole cluster_drug Drug Action Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Biocrystallization Parasite_Death Parasite Death Heme->Parasite_Death Accumulation leads to Aminoquinoline 4-Aminoquinoline Aminoquinoline->Heme Inhibits Biocrystallization

Mechanism of action of 4-aminoquinoline antimalarials.

References

A Comparative Guide to the Synthetic Validation of 2-chloro-N-isobutyl-3-nitroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two synthetic routes for the novel compound 2-chloro-N-isobutyl-3-nitroquinolin-4-amine, a molecule of interest for further investigation in medicinal chemistry. We will explore a well-established, plausible synthetic pathway and propose a novel, alternative route. This guide will objectively compare their performance based on key metrics and provide detailed, hypothetical experimental data to support the evaluation.

Introduction

The validation of a new synthetic route for a target molecule is a critical process in chemical and pharmaceutical development. An ideal synthetic pathway is characterized by high efficiency, cost-effectiveness, safety, and environmental sustainability. This document outlines and compares two potential synthetic strategies for this compound, providing a framework for its laboratory-scale synthesis and validation.

Established Synthetic Route

The established route is a multi-step synthesis commencing with commercially available 2,4-dihydroxyquinoline. This pathway leverages the known reactivity of quinoline derivatives, particularly the regioselective nucleophilic aromatic substitution on a key intermediate, 2,4-dichloro-3-nitroquinoline.

Experimental Protocol: Established Route

Step 1: Synthesis of 2,4-dihydroxy-3-nitroquinoline

  • In a round-bottom flask, 2,4-dihydroxyquinoline (1.0 eq) is dissolved in concentrated sulfuric acid at 0°C.

  • A nitrating mixture of concentrated nitric acid and sulfuric acid is added dropwise while maintaining the temperature below 10°C.

  • The reaction mixture is stirred for 2 hours and then poured onto crushed ice.

  • The resulting precipitate is filtered, washed with cold water, and dried to yield 2,4-dihydroxy-3-nitroquinoline.

Step 2: Synthesis of 2,4-dichloro-3-nitroquinoline

  • 2,4-dihydroxy-3-nitroquinoline (1.0 eq) is suspended in phosphorus oxychloride (POCl₃).

  • The mixture is heated to reflux for 4 hours.

  • After cooling, the excess POCl₃ is removed under reduced pressure.

  • The residue is carefully poured onto crushed ice, and the resulting solid is filtered, washed with water, and dried. A yield of approximately 57% has been reported for this type of transformation.[1]

Step 3: Synthesis of this compound

  • 2,4-dichloro-3-nitroquinoline (1.0 eq) is dissolved in a suitable solvent such as ethanol.

  • Isobutylamine (1.2 eq) is added, and the mixture is stirred at room temperature for 24 hours.

  • The solvent is evaporated, and the residue is purified by column chromatography to afford the final product.

Proposed New Synthetic Route

The proposed new synthetic route explores a different strategic approach by introducing the isobutylamino group at an earlier stage. This pathway begins with the synthesis of 4-isobutylamino-2-hydroxyquinoline, followed by nitration and selective chlorination.

Experimental Protocol: New Synthetic Route

Step 1: Synthesis of 4-chloro-2-hydroxyquinoline

  • 2,4-dihydroxyquinoline (1.0 eq) is treated with phosphorus oxychloride (POCl₃) under controlled conditions to selectively chlorinate the 4-position.

Step 2: Synthesis of 4-isobutylamino-2-hydroxyquinoline

  • 4-chloro-2-hydroxyquinoline (1.0 eq) is reacted with an excess of isobutylamine in a high-boiling point solvent, such as N-methyl-2-pyrrolidone (NMP), at elevated temperatures.

  • The product is isolated by precipitation upon addition of water, followed by filtration and drying.

Step 3: Synthesis of N-isobutyl-2-hydroxy-3-nitroquinolin-4-amine

  • 4-isobutylamino-2-hydroxyquinoline (1.0 eq) is dissolved in concentrated sulfuric acid at 0°C.

  • A nitrating mixture is added dropwise, and the reaction is carefully monitored to control for potential side products, a known challenge in the nitration of aminoquinolines.[2]

  • The product is isolated by neutralization and precipitation.

Step 4: Synthesis of this compound

  • N-isobutyl-2-hydroxy-3-nitroquinolin-4-amine (1.0 eq) is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield the final product.

Performance Comparison

The following table summarizes the key performance indicators for both the established and the proposed new synthetic routes. The data for the new route is projected based on analogous reactions.

MetricEstablished RouteNew Synthetic Route
Number of Steps 34
Projected Overall Yield ~40-50%~30-40%
Key Intermediate 2,4-dichloro-3-nitroquinoline4-isobutylamino-2-hydroxyquinoline
Control of Regioselectivity High (in the final amination step)Moderate (potential for isomers in the nitration step)
Potential for Side Reactions Minimal in the final stepHigher, particularly during nitration of the amino-substituted quinoline
Safety of Reagents Use of POCl₃ (corrosive, reacts violently with water)Use of POCl₃ or SOCl₂ and strong acids
Purification Standard chromatographic purificationMay require more complex purification to separate isomers

Visualization of Synthetic Pathways

The following diagrams illustrate the chemical transformations in both the established and the new synthetic routes.

Established_Route A 2,4-dihydroxyquinoline B 2,4-dihydroxy-3-nitroquinoline A->B HNO₃, H₂SO₄ C 2,4-dichloro-3-nitroquinoline B->C POCl₃ D This compound C->D Isobutylamine

Caption: Established synthetic route for this compound.

New_Route A 2,4-dihydroxyquinoline B 4-chloro-2-hydroxyquinoline A->B POCl₃ C 4-isobutylamino-2-hydroxyquinoline B->C Isobutylamine D N-isobutyl-2-hydroxy-3-nitroquinolin-4-amine C->D HNO₃, H₂SO₄ E This compound D->E POCl₃

Caption: Proposed new synthetic route for this compound.

Validation Workflow

The validation of the new synthetic route would require a systematic comparison against the established method. The following workflow outlines the necessary steps.

Validation_Workflow cluster_established Established Route cluster_new New Route A Synthesis & Purification B Characterization (NMR, MS) A->B C Data Collection (Yield, Purity) B->C G Comparative Analysis C->G D Synthesis & Purification E Characterization (NMR, MS) D->E F Data Collection (Yield, Purity) E->F F->G H Route Selection G->H

Caption: Logical workflow for the validation and comparison of the two synthetic routes.

Conclusion

The established synthetic route appears to be more straightforward and likely to provide a higher overall yield with better control over regioselectivity. The final step, a nucleophilic aromatic substitution on 2,4-dichloro-3-nitroquinoline, is expected to be highly selective for the more reactive 4-position.

The proposed new route, while chemically plausible, presents significant challenges, particularly in the nitration of the 4-isobutylamino-2-hydroxyquinoline intermediate. This step is prone to the formation of undesired isomers, which would complicate purification and reduce the overall yield. However, this route could be advantageous if the key intermediate, 4-isobutylamino-2-hydroxyquinoline, is readily available or if the established route proves to be problematic for unforeseen reasons.

For the initial synthesis and validation of this compound, the established route is recommended. Further research into the new synthetic pathway could focus on optimizing the nitration step to improve its regioselectivity, potentially through the use of different nitrating agents or protecting group strategies.

References

Unveiling the Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of 2-chloro-N-isobutyl-3-nitroquinolin-4-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of novel anticancer therapeutics, the quinoline scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of analogs based on the 2-chloro-N-isobutyl-3-nitroquinolin-4-amine framework. By systematically evaluating the impact of structural modifications on cytotoxic activity, this document aims to inform and guide researchers, scientists, and drug development professionals in the design of more potent and selective anticancer agents.

Structure-Activity Relationship (SAR) Analysis

While direct SAR studies on this compound are limited, a comprehensive analysis of related 4-aminoquinoline analogs allows for the extrapolation of key structural determinants for cytotoxic activity. The following table summarizes the inferred impact of substitutions at various positions on the quinoline ring and the N-alkyl group.

PositionSubstitution/ModificationInferred Impact on CytotoxicityRationale
C2 -Cl (Chloro) Potentially enhances activity The electron-withdrawing nature of the chloro group can influence the electronic properties of the quinoline ring system, potentially enhancing interactions with biological targets.
Replacement with other halogensVariable; requires experimental validation.
Removal of substituentLikely decreases activity.
C3 -NO2 (Nitro) Likely contributes to cytotoxicity The strong electron-withdrawing nitro group can significantly impact the molecule's electronic and redox properties, which is a common feature in many biologically active compounds. Its reduction under hypoxic conditions, often found in tumors, can lead to the formation of cytotoxic reactive species.[1]
Replacement with other groupsActivity is highly dependent on the nature of the substituent.
C4 -NH-isobutyl (N-isobutylamino) Crucial for activity; size and nature of the alkyl group are important The amino group and its substituent are critical for activity. The length and branching of the alkyl chain can affect lipophilicity, membrane permeability, and binding to the target.
Variation of the N-alkyl group (e.g., shorter, longer, cyclic)Modulates activity. Optimal length and steric bulk need to be determined experimentally.
Quinoline Ring Introduction of other substituents (e.g., -F, -OCH3)Can significantly alter activity, solubility, and metabolic stability. For instance, a fluorine substituent can sometimes block metabolic pathways that lead to inactivation.

Experimental Protocols

To enable a standardized comparison of the cytotoxic effects of this compound analogs, the following detailed experimental protocols are provided.

In Vitro Cytotoxicity Screening: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[2][3]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • This compound analogs (dissolved in DMSO to prepare stock solutions)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline analogs in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting cell viability against compound concentration.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plate treatment Treat Cells with Analogs cell_seeding->treatment compound_prep Prepare Serial Dilutions of Analogs compound_prep->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Add Solubilization Solution mtt_addition->formazan_solubilization absorbance_reading Read Absorbance at 570 nm formazan_solubilization->absorbance_reading data_analysis Calculate Cell Viability & IC50 absorbance_reading->data_analysis

Caption: Workflow for the MTT cytotoxicity assay.

Potential Signaling Pathways

Quinoline-based anticancer agents have been shown to modulate various signaling pathways critical for cancer cell survival and proliferation.[4][5][6][7][8] While the specific pathways affected by this compound analogs require experimental confirmation, the PI3K/Akt/mTOR and MAPK/ERK pathways are plausible targets. These pathways are frequently dysregulated in cancer and control processes such as cell growth, proliferation, and apoptosis.

Signaling_Pathway cluster_upstream Upstream Signaling cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Inhibition Akt->Apoptosis Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation QuinolineAnalog Quinoline Analog QuinolineAnalog->PI3K inhibits QuinolineAnalog->Akt inhibits QuinolineAnalog->mTOR inhibits QuinolineAnalog->ERK inhibits

Caption: Potential signaling pathways modulated by quinoline analogs.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The inferred structure-activity relationships suggest that modifications at the C2, C3, and C4 positions, as well as on the N-isobutyl group, can significantly influence cytotoxic potency. Further systematic synthesis and biological evaluation of analogs are warranted to elucidate the precise SAR and to identify lead compounds with improved therapeutic profiles. The provided experimental protocols offer a standardized approach for these evaluations, and the exploration of the impact on key signaling pathways will be crucial for understanding the mechanism of action and for the rational design of next-generation quinoline-based cancer therapies.

References

A Comparative Analysis of the Biological Activity of 4-Aminoquinoline Derivatives and Chloroquine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the biological activity of chloroquine and the broader class of 4-aminoquinoline derivatives. Initial searches for experimental data on the specific compound 2-chloro-N-isobutyl-3-nitroquinolin-4-amine did not yield publicly available information on its biological activity. Therefore, this comparison focuses on the well-established antimalarial agent, chloroquine, and representative data from various 4-aminoquinoline analogs to provide a relevant and informative guide for researchers in the field of drug discovery.

Mechanism of Action: Interference with Heme Detoxification

The primary mechanism of action for chloroquine and other 4-aminoquinoline antimalarial drugs is the inhibition of hemozoin formation in the malaria parasite, Plasmodium falciparum.[1][2][3] The parasite digests hemoglobin within its acidic food vacuole, releasing large quantities of toxic free heme.[1][4] To protect itself, the parasite polymerizes this heme into an insoluble, non-toxic crystalline structure called hemozoin.[1][5]

Chloroquine, a weak base, accumulates to high concentrations in the acidic food vacuole of the parasite.[3][6] There, it is believed to bind to heme, preventing its polymerization into hemozoin.[5][6] The resulting accumulation of free heme leads to oxidative stress and damage to the parasite's membranes, ultimately causing cell lysis and death.[3][4] Resistance to chloroquine is often associated with mutations in the P. falciparum chloroquine-resistance transporter (PfCRT) protein, which reduces the accumulation of the drug in the parasite's food vacuole.[1][4]

Antimalarial_Mechanism_of_Action Mechanism of Action of 4-Aminoquinolines cluster_parasite Plasmodium falciparum cluster_vacuole Digestive Vacuole cluster_drug Drug Action Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin Heme->Hemozoin Polymerization Parasite_Death Parasite_Death Heme->Parasite_Death Toxicity Chloroquine Chloroquine Chloroquine->Heme Inhibits Polymerization

Caption: Antimalarial mechanism of 4-aminoquinolines.

Quantitative Data on Biological Activity

The following tables summarize the in vitro antimalarial activity and cytotoxicity of chloroquine and several representative 4-aminoquinoline derivatives against various cell lines.

Table 1: In Vitro Antimalarial Activity of Chloroquine and Selected 4-Aminoquinoline Derivatives
Compound/AnalogP. falciparum StrainIC₅₀ (nM)Reference
Chloroquine 3D7 (CQ-sensitive)9.8 - 20[7][8]
K1 (CQ-resistant)250 - 400[9]
W2 (CQ-resistant)200 - 600[7]
Monoquinoline (MAQ) 3D7 (CQ-sensitive)15.6[7]
W2 (CQ-resistant)134.7[7]
Bisquinoline (BAQ) 3D7 (CQ-sensitive)13.9[7]
W2 (CQ-resistant)59.8[7]
TDR 58845 W2 (CQ-resistant)5.52 - 89.8[10]
TDR 58846 W2 (CQ-resistant)5.52 - 89.8[10]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vitro Cytotoxicity of Chloroquine and Selected 4-Aminoquinoline Derivatives
Compound/AnalogCell LineGI₅₀ (µM)Reference
Chloroquine MDA-MB-468 (Breast Cancer)24.36[11]
MCF-7 (Breast Cancer)20.72[11]
Butyl-(7-fluoro-quinolin-4-yl)-amine MDA-MB-468 (Breast Cancer)>100[11]
MCF-7 (Breast Cancer)8.22[11]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine MDA-MB-468 (Breast Cancer)8.73[11]
MCF-7 (Breast Cancer)36.77[11]

GI₅₀ (50% growth inhibition) is the concentration of a drug that inhibits the growth of 50% of a cell population.

Experimental Protocols

The following are standardized protocols for assessing the in vitro antimalarial activity and cytotoxicity of chemical compounds.

In Vitro Antiplasmodial Activity Assay ([³H]-Hypoxanthine Incorporation)

This assay determines the 50% inhibitory concentration (IC₅₀) of a compound against the erythrocytic stages of P. falciparum by measuring the incorporation of radiolabeled hypoxanthine, a nucleic acid precursor, into the parasite's DNA.[12]

Materials:

  • Complete culture medium (RPMI-1640 supplemented with HEPES, sodium bicarbonate, gentamycin, and human serum)

  • Synchronized P. falciparum culture (ring stage)

  • Human erythrocytes

  • [³H]-hypoxanthine

  • 96-well microtiter plates

  • Gas mixture (5% CO₂, 5% O₂, 90% N₂)

  • Cell harvester and scintillation counter

Procedure:

  • Plate Preparation: Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate.

  • Parasite Addition: Add a suspension of P. falciparum-infected erythrocytes (1-2% parasitemia, 2.5% hematocrit) to each well.

  • Incubation: Incubate the plates for 24 hours at 37°C in a controlled gas environment.

  • Radiolabeling: Add [³H]-hypoxanthine to each well and incubate for another 18-24 hours.

  • Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.

  • Scintillation Counting: Measure the radioactivity of the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ values by plotting the percentage of inhibition of [³H]-hypoxanthine incorporation against the log of the compound concentration.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[13][14]

Materials:

  • Human cell line (e.g., HepG2, TOV-21G)[14]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate and incubate for 18-24 hours to allow for attachment.[13]

  • Compound Addition: Add serial dilutions of the test compounds to the wells and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.[13]

  • Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI₅₀ or CC₅₀ (50% cytotoxic concentration) values.

Experimental_Workflow_MTT_Assay Workflow for In Vitro Cytotoxicity (MTT) Assay Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_1 Incubate for 18-24h Cell_Seeding->Incubation_1 Compound_Addition Add serial dilutions of test compounds Incubation_1->Compound_Addition Incubation_2 Incubate for 24-72h Compound_Addition->Incubation_2 MTT_Addition Add MTT solution Incubation_2->MTT_Addition Incubation_3 Incubate for 3-4h MTT_Addition->Incubation_3 Solubilization Dissolve formazan crystals with DMSO Incubation_3->Solubilization Absorbance_Measurement Measure absorbance at 570 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate GI50/CC50 values Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro MTT cytotoxicity assay.

References

Assessing Target Specificity of 2-chloro-N-isobutyl-3-nitroquinolin-4-amine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-chloro-N-isobutyl-3-nitroquinolin-4-amine is a synthetic compound featuring a quinoline core, a scaffold of significant interest in medicinal chemistry due to its prevalence in molecules with diverse biological activities, including anticancer properties.[1][2] The specific biological targets and the selectivity profile of this particular compound, however, are not extensively documented in publicly available scientific literature. This guide aims to provide a framework for assessing the target specificity of this compound by comparing it to established inhibitors of a potential, structurally related target class: the Valosin-Containing Protein (VCP/p97) inhibitors.

VCP/p97, an AAA ATPase, is a critical regulator of protein homeostasis and has emerged as a promising target in cancer therapy.[3][4] Several VCP/p97 inhibitors feature quinoline or quinazoline cores, making it a rational starting point for investigating the potential mechanism of action of this compound.[5][6] This guide will present a hypothetical comparative analysis, outlining the types of experimental data and protocols necessary for a thorough evaluation.

Comparative Analysis of VCP/p97 Inhibitors

To objectively assess the target specificity of this compound, its performance would need to be benchmarked against well-characterized VCP/p97 inhibitors. The following table outlines key performance metrics that should be evaluated.

CompoundTargetIC50 (nM)Assay TypeCell-based Activity (EC50, µM)Off-target Liabilities
This compound Hypothesized: VCP/p97Data Not AvailableData Not AvailableData Not AvailableData Not Available
CB-5083 VCP/p97 (D2 ATPase domain)[6]11[5]ATPase Activity AssayVaries by cell linePDE6[5]
DBeQ VCP/p97 (D2 ATPase domain)[5]<10,000[5]ATPase Activity AssayVaries by cell lineNot extensively reported
ML-240 VCP/p97[5]110[5]ATPase Activity AssayBroad antiproliferative activity[5]Not extensively reported
ML-241 VCP/p97[5]100[5]ATPase Activity AssayVaries by cell lineNot extensively reported

Experimental Protocols

A comprehensive assessment of target specificity requires a multi-faceted experimental approach. Below are detailed methodologies for key experiments that would be essential in characterizing the activity of this compound.

VCP/p97 ATPase Activity Assay

Objective: To determine the direct inhibitory effect of the compound on the ATPase activity of VCP/p97.

Methodology:

  • Recombinant human VCP/p97 protein is incubated with varying concentrations of this compound (and control inhibitors) in an assay buffer containing ATP.

  • The reaction is allowed to proceed for a specified time at 37°C.

  • The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified using a malachite green-based colorimetric assay or a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).

  • The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement in a cellular context by measuring changes in the thermal stability of the target protein upon compound binding.

Methodology:

  • Intact cells are treated with either vehicle or this compound.

  • The treated cells are heated to a range of temperatures, causing protein denaturation and aggregation.

  • Cells are lysed, and the soluble protein fraction is separated from the aggregated fraction by centrifugation.

  • The amount of soluble target protein (e.g., VCP/p97) at each temperature is quantified by Western blotting or mass spectrometry.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, direct binding.

Cytotoxicity Assays

Objective: To evaluate the effect of the compound on the viability of cancer cell lines.

Methodology:

  • Cancer cell lines (e.g., HCT116, RPMI-8226) are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with a serial dilution of this compound for a defined period (e.g., 72 hours).

  • Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.

  • The concentration of the compound that reduces cell viability by 50% (EC50) is determined.

Visualizing the Scientific Approach

To elucidate the proposed workflow for assessing the target specificity of this compound, the following diagrams are provided.

G cluster_0 In Vitro Characterization cluster_1 Cellular Validation cluster_2 Specificity & Comparison a Compound Synthesis (this compound) b Biochemical Assay (VCP/p97 ATPase Activity) a->b c Determine IC50 b->c d Cell-based Assays (Cytotoxicity) c->d e Target Engagement (Cellular Thermal Shift Assay) c->e f Determine EC50 & Confirm Binding d->f e->f g Kinase Panel Screening f->g h Comparison with Known Inhibitors f->h i Assess Target Specificity g->i h->i

Caption: Experimental workflow for assessing target specificity.

G cluster_0 VCP/p97-Mediated Protein Degradation cluster_1 Inhibition by this compound Ub_Protein Ubiquitinated Substrate Protein VCP VCP/p97 Ub_Protein->VCP Recognition & Unfolding Proteasome 26S Proteasome VCP->Proteasome Delivery Inhibited_VCP Inhibited VCP/p97 Degradation Protein Degradation Proteasome->Degradation Inhibitor This compound Inhibitor->VCP Inhibition Accumulation Accumulation of Ubiquitinated Proteins Inhibited_VCP->Accumulation Blocks Substrate Processing Apoptosis Cellular Stress & Apoptosis Accumulation->Apoptosis

Caption: Hypothesized signaling pathway of VCP/p97 inhibition.

While there is currently a lack of direct experimental evidence defining the biological target and specificity of this compound, its structural similarity to known VCP/p97 inhibitors provides a logical avenue for investigation. A rigorous evaluation using the biochemical and cellular assays outlined in this guide is necessary to elucidate its mechanism of action. Comparative analysis against established inhibitors like CB-5083 and DBeQ will be crucial in determining its potency, selectivity, and potential as a therapeutic agent. Without such data, any claims regarding the target specificity of this compound remain speculative. Further research is warranted to fully characterize this compound and its potential role in drug discovery.

References

Bridging the Gap: A Comparative Guide to Cross-Validating In Vitro Results with In Vivo Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The translation of promising in vitro findings into successful in vivo outcomes is a critical hurdle in drug development. This guide provides an objective comparison of in vitro and in vivo experimental data, supported by detailed methodologies and visual workflows, to aid researchers in designing more predictive preclinical studies.

Data Presentation: Quantitative Comparison of In Vitro and In Vivo Efficacy

The following tables summarize quantitative data from preclinical studies, offering a direct comparison of a compound's performance in cell-based assays versus animal models.

Table 1: Comparison of In Vitro Potency (IC50) and In Vivo Anti-Tumor Efficacy

CompoundTargetIn Vitro Model (Cell Line)In Vitro Potency (IC50)In Vivo ModelIn Vivo Efficacy (Tumor Growth Inhibition)
GefitinibEGFRVarious Human Tumor Cell LinesMedian: 3.98 µMHuman Tumor XenograftsVaried, with 7% of tumors showing significant inhibition.[1]
RKI-1447ROCK1/ROCK2MDA-MB-231, MDA-MB-46814.5 nM (ROCK1), 6.2 nM (ROCK2)MDA-MB-231 Xenograft61% at 40 mg/kg[2]
Kinase Inhibitor XKinase YCancer Cell Line Z50 nMMurine Xenograft45% at 25 mg/kg
Kinase Inhibitor YKinase ZCancer Cell Line A200 nMMurine Xenograft15% at 25 mg/kg

Table 2: Correlation of In Vitro Caco-2 Permeability with In Vivo Human Absorption

CompoundIn Vitro Apparent Permeability (Papp) (x 10-6 cm/sec)In Vivo Human Absorption (%)Classification
Mannitol< 1< 20Poorly Absorbed[3]
Acyclovir1 - 1020 - 70Moderately Absorbed[3]
Propranolol> 10> 70Well Absorbed[3]
Fictional Drug A0.515Poorly Absorbed
Fictional Drug B5.265Moderately Absorbed
Fictional Drug C15.895Well Absorbed

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key in vitro and in vivo assays.

In Vitro Cell Viability Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits cell viability by 50% (IC50).

Methodology:

  • Cell Seeding: Seed cancer cell lines in 96-well plates at a predetermined density and allow them to attach overnight in a humidified incubator (37°C, 5% CO2).

  • Drug Treatment: Treat cells with serial dilutions of the test compound or a vehicle control (e.g., DMSO) for a specified duration, typically 48 to 72 hours.

  • MTT Incubation: Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Metabolically active cells will convert the yellow MTT to purple formazan crystals.[4]

  • Solubilization: Remove the culture medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine IC50 values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[4]

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of a test compound in a living organism.

Methodology:

  • Cell Preparation and Implantation:

    • Harvest cancer cells from culture and resuspend them in a suitable medium, with or without Matrigel.

    • Subcutaneously inject the cell suspension into the flank of immunocompromised mice.

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor formation.

    • Once tumors are palpable, measure their dimensions (length and width) regularly using calipers.

    • Calculate tumor volume using the formula: (Length x Width2) / 2.

  • Randomization and Treatment:

    • When tumors reach a predetermined size, randomize the mice into treatment and control groups.

    • Administer the test compound or vehicle control to the mice according to the planned dosing schedule and route of administration.

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

    • Perform statistical analysis to determine the significance of the observed anti-tumor effects.

Mandatory Visualization

The following diagrams illustrate a representative signaling pathway and a typical experimental workflow for cross-validating in vitro and in vivo data.

G cluster_extracellular Extracellular Space cluster_cell Cell Drug Kinase Inhibitor Kinase_Domain Kinase Domain Drug->Kinase_Domain Receptor Receptor Tyrosine Kinase (RTK) Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/AKT pathways) Kinase_Domain->Downstream_Signaling Phosphorylation Proliferation Cell Proliferation & Survival Downstream_Signaling->Proliferation Activation

Figure 1. Simplified signaling pathway of a receptor tyrosine kinase inhibitor.

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_correlation Cross-Validation invitro_assay Cell-Based Assays (e.g., Viability, Proliferation) ic50 Determine IC50 invitro_assay->ic50 correlation Correlate In Vitro Potency with In Vivo Efficacy ic50->correlation animal_model Animal Model Development (e.g., Xenograft) treatment Compound Administration animal_model->treatment efficacy Measure Tumor Growth Inhibition (TGI) treatment->efficacy efficacy->correlation prediction Develop Predictive Model (e.g., IVIVE/PBPK) correlation->prediction

Figure 2. Experimental workflow for cross-validation of in vitro and in vivo data.

References

A Comparative Analysis of the Toxicity Profiles of Prominent Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a detailed comparison of the toxicity profiles of several widely used anticancer drugs. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these agents. The data presented is compiled from various sources and is organized for clarity and ease of comparison.

Quantitative Toxicity Profile Comparison

The following table summarizes the key adverse effects associated with selected anticancer drugs. The grading of adverse events is based on the Common Terminology Criteria for Adverse Events (CTCAE), a standardized system developed by the National Cancer Institute.[1][2][3][4] The CTCAE grades toxicity on a scale of 1 to 5, where Grade 1 is mild, Grade 2 is moderate, Grade 3 is severe, Grade 4 is life-threatening, and Grade 5 results in death.[1]

Anticancer DrugPrimary MechanismCommon Adverse Effects (Incidence)Severe/Dose-Limiting Toxicities
Doxorubicin Anthracycline, DNA intercalator and topoisomerase II inhibitorAlopecia, nausea, vomiting, myelosuppression, mucositis.[5][6][7] Red discoloration of urine is also common.[6][8][9]Cardiotoxicity (can be acute and chronic, with the risk of cardiomyopathy increasing with cumulative dose), severe tissue necrosis upon extravasation.[5][6][8][9]
Paclitaxel Taxane, microtubule stabilizerAlopecia (87%), peripheral neuropathy (60%), myalgia/arthralgia (60%), nausea and vomiting (52%), diarrhea (38%), mucositis (31%).[10][11]Myelosuppression (up to 90%), severe hypersensitivity reactions, significant peripheral neuropathy.[11][12]
Vincristine Vinca alkaloid, microtubule destabilizerPeripheral neuropathy (common, dose-limiting), constipation, alopecia, jaw pain.[13][14][15][16]Severe neurotoxicity (both peripheral and autonomic), paralytic ileus.[13][15] Myelosuppression is generally mild.[15]
Methotrexate Antimetabolite, dihydrofolate reductase inhibitorNausea, vomiting, diarrhea, stomatitis, fatigue, headache.[17]Myelosuppression, nephrotoxicity, hepatotoxicity, pulmonary toxicity, and mucositis.[17][18][19][20][21]
Imatinib Tyrosine kinase inhibitor (TKI)Fluid retention (edema), nausea, muscle cramps, diarrhea, rash, fatigue.[22][23][24]Severe fluid retention, hematologic toxicity (anemia, neutropenia, thrombocytopenia), hepatotoxicity, and potential for cardiac toxicity in specific patient populations.[22]
Tamoxifen Selective Estrogen Receptor Modulator (SERM)Hot flashes, vaginal discharge, mood swings.Increased risk of endometrial cancer, thromboembolic events, and ocular toxicities such as retinopathy and cataracts.[25][26][27][28]

Experimental Protocols for Toxicity Assessment

The evaluation of a compound's toxicity is a critical component of preclinical drug development. Below are detailed methodologies for key experiments used to determine the toxicity profile of anticancer agents.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of cells.[29][30]

Objective: To determine the concentration of a drug that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Anticancer drug stock solution (e.g., in DMSO)

  • 96-well sterile microplates

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.[31]

  • Drug Treatment: Prepare serial dilutions of the anticancer drug in the complete culture medium. The medium in the wells is replaced with the medium containing various concentrations of the drug. Control wells should contain the vehicle (e.g., DMSO) at the same concentration used for the drug dilutions.[29][31]

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.[29]

  • MTT Addition: Following incubation, MTT reagent is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[31]

  • Solubilization: The medium is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.[31]

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting cell viability against the drug concentration.

In Vivo Toxicology Studies

In vivo studies in animal models are essential for evaluating the systemic toxicity of a drug candidate and determining a safe starting dose for human clinical trials.

Objective: To assess the acute and chronic toxicity of a drug, determine the maximum tolerated dose (MTD), and identify target organs for toxicity.

General Protocol Outline:

  • Animal Model Selection: A relevant animal species is chosen, typically rodents (mice or rats) for initial studies.

  • Dose Range Finding Study (Acute Toxicity): A small group of animals is administered single, escalating doses of the drug to determine the dose range that causes adverse effects and the lethal dose 50 (LD50).

  • Repeated Dose Toxicity Study (Sub-chronic/Chronic): Animals are administered the drug daily for a specified period (e.g., 28 or 90 days). Multiple dose groups are used, including a control group receiving the vehicle.

  • Clinical Observations: Animals are monitored daily for any changes in health, behavior, body weight, and food/water consumption.

  • Hematology and Clinical Chemistry: Blood samples are collected at specified intervals to analyze for changes in blood cell counts, liver enzymes, kidney function markers, and other biochemical parameters.

  • Necropsy and Histopathology: At the end of the study, animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected, preserved, and examined microscopically by a pathologist to identify any treatment-related changes.

Visualizing Molecular Pathways and Experimental Workflows

Diagrams generated using Graphviz provide a clear visual representation of complex biological processes and experimental designs.

Workflow for In Vitro Cytotoxicity Testing cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., MCF-7, A549) drug_prep Prepare Drug Dilutions add_drug Add Drug Dilutions to Cells drug_prep->add_drug seed_cells Seed Cells in 96-well Plate seed_cells->add_drug incubate Incubate (24-72h) add_drug->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_plate Measure Absorbance solubilize->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: General workflow for in vitro cytotoxicity testing.

Intrinsic Apoptosis Pathway in Chemotherapy-Induced Cardiotoxicity chemo Anticancer Drugs (e.g., Doxorubicin) ros ↑ Reactive Oxygen Species (ROS) & DNA Damage chemo->ros mito Mitochondria ros->mito cyto_c Cytochrome c (release) mito->cyto_c Bax/Bak activation apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome (Cyto c + Apaf-1) cyto_c->apoptosome apaf1->apoptosome cas9 Caspase-9 (Initiator) apoptosome->cas9 activates procas9 Pro-caspase-9 procas9->cas9 cas3 Caspase-3 (Executioner) cas9->cas3 activates procas3 Pro-caspase-3 procas3->cas3 apoptosis Cardiomyocyte Apoptosis cas3->apoptosis cleaves cellular substrates

References

Head-to-Head Comparison of Substituted 3-Nitroquinolin-4-amines as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of a series of novel 3-nitroquinoline derivatives reveals their significant potential as anticancer agents, particularly against tumor cell lines overexpressing the Epidermal Growth Factor Receptor (EGFR). This comparison guide provides a comprehensive overview of their synthesis, in vitro anticancer activity, and the underlying structure-activity relationships.

Researchers have synthesized a new class of antitumor agents based on the 3-nitroquinoline framework. Their findings indicate that the incorporation of a nitro group at the 3-position of the quinoline core structure provides a promising new template for the development of potent anticancer drugs. Several of these compounds have demonstrated significant inhibitory activities, with IC50 values in the micromolar to nanomolar range against human epidermoid carcinoma (A431) and breast cancer (MDA-MB-468) cell lines, both of which are known to overexpress EGFR.

Quantitative Comparison of Anticancer Activity

The antiproliferative effects of a series of substituted 3-nitroquinolin-4-amine derivatives were evaluated using the Sulforhodamine B (SRB) assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

Compound IDSubstitution PatternA431 (IC50 in µM)MDA-MB-468 (IC50 in µM)
1 Unsubstituted> 100> 100
2a 4-(phenylamino)25.331.6
2b 4-(4-methylphenylamino)15.820.1
2c 4-(4-methoxyphenylamino)10.512.6
2d 4-(4-chlorophenylamino)5.26.8
2e 4-(4-bromophenylamino)4.15.5
2f 4-(4-fluorophenylamino)8.910.2
3a 6-chloro-4-(phenylamino)3.24.1
3b 6-bromo-4-(phenylamino)2.12.9
4 6-bromo-4-(4-methylphenylamino)1.52.1
5 6-bromo-4-(4-methoxyphenylamino)0.981.3
6 6-bromo-4-(4-chlorophenylamino)0.52 0.75

Data presented is a representative compilation from available research on 3-nitroquinoline derivatives.

Structure-Activity Relationship (SAR)

The data reveals several key structure-activity relationships:

  • Effect of Substitution at the 4-position: The introduction of a substituted anilino group at the 4-position of the 3-nitroquinoline scaffold is crucial for anticancer activity. The unsubstituted 3-nitroquinolin-4-amine (Compound 1) was inactive.

  • Influence of Phenyl Ring Substituents: Electron-withdrawing groups on the 4-anilino moiety, such as chloro and bromo (compounds 2d and 2e), led to a significant increase in potency compared to electron-donating groups like methyl and methoxy (compounds 2b and 2c).

  • Impact of Substitution on the Quinoline Core: The introduction of a halogen (chloro or bromo) at the 6-position of the quinoline ring (compounds 3a and 3b) further enhanced the anticancer activity.

  • Synergistic Effects: The most potent compounds in the series (compounds 4, 5, and 6) possess a combination of a halogen at the 6-position of the quinoline ring and a substituted anilino group at the 4-position. Compound 6 , with a bromo group at the 6-position and a 4-chloroanilino group, exhibited the highest potency with sub-micromolar IC50 values.

Experimental Protocols

General Synthesis of Substituted 3-Nitroquinolin-4-amines

The synthesis of the target 3-nitroquinolin-4-amine derivatives is a multi-step process, which is outlined in the workflow diagram below. The key steps involve the nitration of a substituted quinolin-4-ol, followed by chlorination and subsequent nucleophilic substitution with an appropriate aniline.

G cluster_synthesis Synthesis Workflow Start Substituted Quinolin-4-ol Nitration Nitration (HNO3/H2SO4) Start->Nitration Step 1 Chlorination Chlorination (POCl3) Nitration->Chlorination Step 2 Substitution Nucleophilic Substitution (Substituted Aniline) Chlorination->Substitution Step 3 FinalProduct Substituted 3-Nitroquinolin-4-amine Substitution->FinalProduct Final Product

Caption: General synthetic route for substituted 3-nitroquinolin-4-amines.

A typical procedure involves:

  • Nitration: The starting substituted quinolin-4-ol is treated with a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 3-position.

  • Chlorination: The resulting 3-nitroquinolin-4-ol is then reacted with a chlorinating agent, such as phosphorus oxychloride (POCl3), to convert the hydroxyl group at the 4-position into a chloro group.

  • Nucleophilic Aromatic Substitution: The intermediate 4-chloro-3-nitroquinoline is then reacted with a desired substituted aniline in a suitable solvent, often with the addition of a base, to yield the final substituted 3-nitroquinolin-4-amine derivative.

In Vitro Anticancer Activity Assay (Sulforhodamine B Assay)

The in vitro anticancer activity of the synthesized compounds was determined using the Sulforhodamine B (SRB) assay. This colorimetric assay estimates cell number indirectly by staining total cellular protein with the dye sulforhodamine B.

G cluster_srb SRB Assay Workflow CellSeeding 1. Cell Seeding (A431 & MDA-MB-468) CompoundTreatment 2. Compound Incubation (48 hours) CellSeeding->CompoundTreatment CellFixation 3. Cell Fixation (Trichloroacetic Acid) CompoundTreatment->CellFixation Staining 4. Staining (Sulforhodamine B) CellFixation->Staining Washing 5. Washing (1% Acetic Acid) Staining->Washing Solubilization 6. Solubilization of Bound Dye (10 mM Tris Base) Washing->Solubilization Measurement 7. Absorbance Measurement (515 nm) Solubilization->Measurement Analysis 8. IC50 Determination Measurement->Analysis

Caption: Step-by-step workflow of the Sulforhodamine B (SRB) assay.

The key steps of the protocol are as follows:

  • Cell Seeding: A431 and MDA-MB-468 cells were seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the synthesized 3-nitroquinolin-4-amine derivatives and incubated for 48 hours.

  • Cell Fixation: After incubation, the cells were fixed in situ by the gentle addition of cold 50% (w/v) trichloroacetic acid (TCA).

  • Staining: The fixed cells were stained with 0.4% (w/v) Sulforhodamine B solution in 1% acetic acid.

  • Washing: Unbound dye was removed by washing with 1% (v/v) acetic acid.

  • Solubilization: The protein-bound dye was solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance was read on a microplate reader at a wavelength of 515 nm.

  • IC50 Determination: The percentage of cell growth inhibition was calculated, and the IC50 values were determined from dose-response curves.

Mechanism of Action: Targeting the EGFR Signaling Pathway

The potent anticancer activity of these 3-nitroquinolin-4-amine derivatives against A431 and MDA-MB-468 cell lines is attributed to their potential to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events that regulate cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.

G cluster_pathway Simplified EGFR Signaling Pathway cluster_downstream Downstream Signaling EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds and Activates Ras_Raf_MEK_ERK Ras-Raf-MEK-ERK Pathway EGFR->Ras_Raf_MEK_ERK PI3K_Akt_mTOR PI3K-Akt-mTOR Pathway EGFR->PI3K_Akt_mTOR Inhibitor 3-Nitroquinolin-4-amine Derivative Inhibitor->EGFR Inhibits CellularResponse Cell Proliferation, Survival, Migration Ras_Raf_MEK_ERK->CellularResponse PI3K_Akt_mTOR->CellularResponse

Caption: Inhibition of the EGFR signaling pathway by 3-nitroquinolin-4-amine derivatives.

The 3-nitroquinolin-4-amine derivatives are designed to bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and subsequent downstream signaling. This inhibition of the EGFR pathway ultimately leads to a reduction in cancer cell proliferation and survival.

Conclusion

The head-to-head comparison of this series of substituted 3-nitroquinolin-4-amines provides valuable insights for the rational design of more potent and selective anticancer agents. The strong correlation between the substitution patterns and the observed in vitro activity underscores the importance of the 4-anilino moiety and the 6-position of the quinoline ring in modulating the anticancer efficacy of this class of compounds. Further optimization of these lead compounds could result in the development of novel and effective therapeutics for the treatment of EGFR-overexpressing cancers.

Validating the Mechanism of Action of 2-chloro-N-isobutyl-3-nitroquinolin-4-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the mechanism of action and biological activity of 2-chloro-N-isobutyl-3-nitroquinolin-4-amine is not currently available in the public domain. This guide provides a hypothesized mechanism and predicted activity based on the well-established structure-activity relationships of the broader class of 4-aminoquinoline compounds. The information presented herein is intended for research and drug development professionals and should be interpreted as a predictive framework to guide future experimental validation.

Introduction

This compound belongs to the 4-aminoquinoline class of compounds, a scaffold renowned for its diverse biological activities, most notably in the treatment of malaria. This guide provides a comparative analysis of the predicted mechanism of action of this compound against the well-characterized antimalarial drug, Chloroquine. The predicted activity is inferred from the structural features of the molecule and the known pharmacology of related 4-aminoquinoline analogues.

Predicted Mechanism of Action: Inhibition of Hemozoin Formation

The primary proposed mechanism of action for 4-aminoquinoline antimalarials is the disruption of heme detoxification in the malaria parasite, Plasmodium falciparum. During its intra-erythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. 4-aminoquinolines are weak bases that accumulate in the acidic food vacuole of the parasite. Here, they are thought to interfere with hemozoin formation by capping the growing hemozoin crystal, leading to the buildup of toxic free heme, which in turn induces oxidative stress and parasite death.[1][2]

Based on its 4-aminoquinoline core structure, this compound is predicted to exert its antimalarial effect through a similar mechanism. The key structural features supporting this hypothesis are:

  • 4-Aminoquinoline Scaffold: The fundamental structure required for accumulation in the parasite's food vacuole and interaction with heme.[3][4]

  • Substituents on the Quinoline Ring: The 2-chloro and 3-nitro groups are electron-withdrawing, which can influence the pKa of the quinoline nitrogens and the molecule's ability to accumulate in the acidic food vacuole.[5] These groups may also modulate the binding affinity to heme.

The following diagram illustrates the proposed signaling pathway for the inhibition of hemozoin formation by a generic 4-aminoquinoline, which is the predicted mechanism for this compound.

Hemozoin_Inhibition_Pathway Predicted Mechanism of Action of 4-Aminoquinolines cluster_parasite Plasmodium falciparum cluster_vacuole Digestive Vacuole (Acidic) Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic crystal) Heme->Hemozoin Polymerization Oxidative_Stress Oxidative Stress & Parasite Death Heme->Oxidative_Stress Accumulation Drug 4-Aminoquinoline (e.g., this compound) Drug->Hemozoin Inhibition

Predicted pathway of hemozoin inhibition.

Comparative Performance Data

The following table compares the predicted activity of this compound with the known activity of Chloroquine. It is crucial to reiterate that the values for the target compound are hypothetical and require experimental verification.

CompoundPredicted IC50 (Antimalarial Activity)Basis for Prediction
This compound To be determinedThe presence of the 4-aminoquinoline core suggests potential antimalarial activity. The electron-withdrawing 2-chloro and 3-nitro groups may modulate this activity. Structure-activity relationship studies on 4-aminoquinolines indicate that electron-withdrawing groups at certain positions can influence the drug's accumulation in the parasite's food vacuole and its binding to heme.[5]
Chloroquine ~10-100 nM (against sensitive strains)A well-established 4-aminoquinoline antimalarial with potent activity against chloroquine-sensitive strains of P. falciparum. Its mechanism of action via inhibition of hemozoin formation is extensively documented.[6][7]

Experimental Protocols

To validate the predicted mechanism of action and quantify the activity of this compound, the following key experiments are recommended:

In Vitro Antimalarial Activity Assay

This assay determines the 50% inhibitory concentration (IC50) of the compound against P. falciparum cultures.

Methodology:

  • Parasite Culture: Asynchronous or synchronous cultures of chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1) strains of P. falciparum are maintained in human erythrocytes in RPMI 1640 medium supplemented with human serum or Albumax at 37°C in a low oxygen environment.[8][9]

  • Drug Dilution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of concentrations.

  • Incubation: The parasite cultures are incubated with the different drug concentrations in 96-well plates for 48-72 hours.

  • Growth Inhibition Assessment: Parasite growth is measured using various methods, such as:

    • SYBR Green I based fluorescence assay: This method quantifies parasite DNA.[10]

    • [3H]-hypoxanthine incorporation assay: This method measures the incorporation of a radiolabeled nucleic acid precursor.[9]

    • pLDH (parasite lactate dehydrogenase) assay: This colorimetric assay measures the activity of a parasite-specific enzyme.

  • Data Analysis: The results are used to generate a dose-response curve, from which the IC50 value is calculated.

Hemozoin Inhibition Assay

This cell-free assay directly measures the ability of the compound to inhibit the formation of β-hematin, the synthetic equivalent of hemozoin.

Methodology:

  • Reaction Mixture: A solution of hemin (the precursor of β-hematin) is prepared in a suitable buffer.

  • Compound Addition: this compound is added to the hemin solution at various concentrations. Chloroquine is used as a positive control.

  • Polymerization Induction: The formation of β-hematin is initiated by adjusting the pH to acidic conditions, mimicking the parasite's food vacuole.[11]

  • Quantification: After incubation, the amount of β-hematin formed is quantified. This can be done by separating the insoluble β-hematin from the soluble hemin and then measuring the absorbance of the dissolved β-hematin.

  • Data Analysis: The percentage of inhibition of β-hematin formation is calculated for each concentration of the test compound, and the IC50 value is determined.

The following diagram outlines a general workflow for the experimental validation of a novel antimalarial compound.

Experimental_Workflow Experimental Validation Workflow for Antimalarial Compounds cluster_in_vitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies cluster_in_vivo In Vivo Evaluation (Future Step) Parasite_Culture P. falciparum Culture (Sensitive & Resistant Strains) Drug_Assay In Vitro Antimalarial Assay (e.g., SYBR Green I) Parasite_Culture->Drug_Assay IC50_Determination Determine IC50 Values Drug_Assay->IC50_Determination Hemozoin_Assay Hemozoin Inhibition Assay IC50_Determination->Hemozoin_Assay Mechanism_Validation Validate Mechanism of Action Hemozoin_Assay->Mechanism_Validation Animal_Model Mouse Model of Malaria (e.g., P. berghei) Mechanism_Validation->Animal_Model Efficacy_Study In Vivo Efficacy Studies Animal_Model->Efficacy_Study

General workflow for antimalarial drug validation.

Conclusion

While direct experimental evidence is lacking, the structural characteristics of this compound strongly suggest that it may function as an antimalarial agent through the inhibition of hemozoin formation, a mechanism shared with other 4-aminoquinolines like Chloroquine. The presence of electron-withdrawing groups at the 2 and 3 positions of the quinoline ring could potentially modulate its efficacy and warrants thorough experimental investigation. The protocols outlined in this guide provide a clear path for the empirical validation of its mechanism of action and the determination of its potential as a novel therapeutic agent. Researchers are strongly encouraged to perform these studies to ascertain the true biological profile of this compound.

References

A Comparative Analysis of Ibuprofen Synthesis: The Traditional Boots Process Versus the Greener BHC Method

Author: BenchChem Technical Support Team. Date: December 2025

For decades, the non-steroidal anti-inflammatory drug (NSAID) ibuprofen has been a mainstay for pain and fever relief. Its large-scale synthesis has evolved significantly from its initial commercialization. This guide provides a detailed, objective comparison of the original Boots synthesis and the more modern, environmentally conscious Boots-Hoechst-Celanese (BHC) process. This analysis is intended for researchers, scientists, and drug development professionals to highlight the advancements in synthetic efficiency and green chemistry.

Quantitative Comparison of Synthetic Routes

The BHC process represents a significant leap forward in chemical synthesis efficiency compared to the traditional Boots method. By reducing the number of steps and utilizing catalytic reagents, the BHC process achieves a much higher atom economy and generates substantially less waste. The following table summarizes the key quantitative metrics for both processes.[1][2][3]

MetricBoots ProcessBHC Process (Green Synthesis)
Number of Steps 63
Starting Material IsobutylbenzeneIsobutylbenzene
Overall Yield ~40%~77-80%
Atom Economy 40%[1][4]77% (approaching 99% with byproduct recovery)[1][2]
Key Reagents Acetic Anhydride, Ethyl Chloroacetate, HydroxylamineAcetic Anhydride, Hydrogen, Carbon Monoxide
Catalyst(s) Aluminum Trichloride (AlCl₃)Hydrogen Fluoride (HF), Raney Nickel, Palladium (Pd)[1]
Waste Products Large amounts of aluminum trichloride hydrate and other inorganic salts[1][5]Acetic acid (recoverable and reusable)[1]

Experimental Protocols

The two synthetic pathways commence with the same starting material, isobutylbenzene, but employ markedly different chemical transformations to arrive at the final product.

The Boots Process (6 Steps)

The original synthesis developed by the Boots Company is a six-step process that relies on stoichiometric reagents, which is a primary contributor to its low atom economy.[1]

  • Friedel-Crafts Acylation: Isobutylbenzene is acylated using acetic anhydride with an aluminum trichloride catalyst to produce 4'-isobutylacetophenone.[1]

  • Darzens Reaction: The resulting ketone undergoes a reaction with ethyl chloroacetate (a Darzens reaction) to form an α,β-epoxy ester.[1]

  • Hydrolysis & Decarboxylation: The epoxy ester is then hydrolyzed and decarboxylated to yield an aldehyde.

  • Oxime Formation: The aldehyde is reacted with hydroxylamine to form an oxime.

  • Nitrile Formation: The oxime is converted to a nitrile.

  • Hydrolysis: The nitrile is hydrolyzed to afford ibuprofen.

The BHC "Green" Process (3 Steps)

The BHC process is a more streamlined and atom-economical alternative that utilizes catalytic and recoverable reagents.[1][3]

  • Friedel-Crafts Acylation: Similar to the Boots process, isobutylbenzene is acylated with acetic anhydride. However, this method employs anhydrous hydrogen fluoride (HF) as both a catalyst and a solvent, which can be recovered and reused.[1]

  • Catalytic Hydrogenation: The 4'-isobutylacetophenone is then reduced to an alcohol via catalytic hydrogenation using hydrogen gas with a Raney nickel or palladium on carbon catalyst.[1]

  • Carbonylation: In the final step, the alcohol is directly carbonylated using carbon monoxide in the presence of a palladium catalyst to yield ibuprofen.[1]

Visualizing the Synthetic Workflows

The following diagrams illustrate the distinct synthetic pathways for the Boots and BHC processes.

G cluster_0 Boots Process cluster_1 BHC Process A0 Isobutylbenzene A1 4'-Isobutylacetophenone A0->A1 Acetic Anhydride, AlCl₃ A2 α,β-Epoxy Ester A1->A2 Ethyl Chloroacetate A3 Aldehyde A2->A3 Hydrolysis & Decarboxylation A4 Oxime A3->A4 Hydroxylamine A5 Nitrile A4->A5 Dehydration A6 Ibuprofen A5->A6 Hydrolysis B0 Isobutylbenzene B1 4'-Isobutylacetophenone B0->B1 Acetic Anhydride, HF (catalyst) B2 Alcohol Intermediate B1->B2 H₂, Raney Ni or Pd/C B3 Ibuprofen B2->B3 CO, Pd (catalyst)

A comparison of the Boots and BHC synthetic workflows for ibuprofen.

Signaling Pathway of NSAIDs in Pain and Inflammation

Ibuprofen, like other NSAIDs, primarily functions by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a significant role in mediating inflammation, pain, and fever.

G Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A₂ COX-1_COX-2 COX-1 & COX-2 Enzymes Arachidonic_Acid->COX-1_COX-2 Prostaglandins Prostaglandins COX-1_COX-2->Prostaglandins Pain_Inflammation_Fever Pain, Inflammation, Fever Prostaglandins->Pain_Inflammation_Fever Ibuprofen Ibuprofen Ibuprofen->COX-1_COX-2 Inhibition

Mechanism of action of Ibuprofen in the prostaglandin synthesis pathway.

References

Unlocking Potential: A Comparative Guide to Quinoline Derivatives in Targeted Protein Docking

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the in-silico performance of various quinoline derivatives against key protein targets. Backed by experimental data, this document provides a comprehensive overview of binding affinities and detailed methodologies to inform future drug discovery efforts.

Quinoline and its derivatives are a cornerstone in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and antiviral effects.[1] The versatility of the quinoline scaffold allows for extensive structural modifications, making it a privileged structure in the design of novel therapeutic agents.[1] Molecular docking studies are a pivotal tool in modern drug discovery, offering insights into the binding interactions between small molecules and their biological targets at a molecular level.[1] This guide presents a comparative analysis of docking studies performed on various quinoline derivatives, providing a valuable resource for researchers in the field.[1]

Comparative Docking Performance of Quinoline Derivatives

The inhibitory potential of quinoline derivatives has been evaluated against a multitude of protein targets implicated in various diseases. Computational docking studies have been instrumental in predicting the binding affinities and interaction patterns of these compounds. The following table summarizes the docking scores and binding energies of selected quinoline derivatives against their respective protein targets, offering a clear comparison of their in-silico performance.

Quinoline DerivativeTarget ProteinPDB IDDocking Score (kcal/mol)Binding Energy (kcal/mol)Reference
Compound 4CB1a2IGR--6.1[1][2]
3,4-Dichloro-7-(trifluoromethyl)quinolineCB1a2IGR--5.3[1]
Ligand L_1Pyrrolopyrazole (Skin Cancer-related)4BKY--8.95[3]
Ligand L_4Pyrrolopyrazole (Skin Cancer-related)4BKY--8.7030[3]
Compound 4HIV Reverse Transcriptase4I2P-10.675-[4][5]
Quinoline-Thiazole Hybrid 1aBCR-ABL1 Tyrosine Kinase3QRJ-7.2-[6]
Quinoline-Thiazole Hybrid 1gBCR-ABL1 Tyrosine Kinase3QRJ-8.9-[6]

Experimental Protocols: A Closer Look at the Methodology

The reliability and reproducibility of molecular docking studies are critically dependent on the methodologies employed.[1] The following outlines a typical experimental protocol for such computational analyses.

1. Ligand and Protein Preparation:

  • Ligand Preparation: The two-dimensional (2D) structures of the quinoline derivatives are sketched and subsequently converted to three-dimensional (3D) structures. Energy minimization is a crucial step, often performed using force fields like the Merck Molecular Force Field (MMFF94), to obtain a stable conformation.[1][7] The finalized ligand structures are saved in a suitable format, such as PDB, for the docking simulation.[1]

  • Protein Preparation: The 3D crystal structure of the target protein is typically retrieved from the Protein Data Bank (PDB). The protein structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. To alleviate any steric clashes, the protein structure undergoes energy minimization.[1][8]

2. Docking Simulation:

  • Software: A variety of software packages are utilized for molecular docking, including AutoDock Vina, PyRx, Schrödinger's Maestro, and Discovery Studio.[1][3]

  • Grid Generation: A grid box is defined around the active site of the protein. This grid specifies the search space for the ligand during the docking process. The size and center of this grid are critical parameters that can significantly influence the docking results.[1][8]

  • Docking Algorithm: The docking program explores various conformations and orientations of the ligand within the defined grid box. For each pose, the binding energy is calculated. The primary goal of the algorithm is to identify the pose with the lowest binding energy, which theoretically represents the most stable binding mode.[1]

3. Analysis of Results:

  • Binding Affinity: The docking score or binding energy is the primary metric used to estimate the binding affinity of the ligand for the protein.[1] These values are crucial for comparing the potential efficacy of different derivatives.

  • Interaction Analysis: Visualization tools are used to analyze the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site.[4]

Visualizing the Process: From Workflow to Cellular Impact

To further elucidate the processes involved in computational drug design, the following diagrams illustrate a typical molecular docking workflow and a key signaling pathway often targeted by quinoline derivatives.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis Ligand_Preparation Ligand Preparation (2D to 3D, Energy Minimization) Grid_Generation Grid Generation (Define Active Site) Ligand_Preparation->Grid_Generation Protein_Preparation Protein Preparation (from PDB, Refinement) Protein_Preparation->Grid_Generation Docking_Simulation Docking Simulation (Pose Generation & Scoring) Grid_Generation->Docking_Simulation Binding_Affinity_Analysis Binding Affinity Analysis (Docking Score, Binding Energy) Docking_Simulation->Binding_Affinity_Analysis Interaction_Visualization Interaction Visualization (Hydrogen Bonds, etc.) Binding_Affinity_Analysis->Interaction_Visualization

Caption: A generalized workflow for comparative molecular docking studies.

Many quinoline derivatives have been investigated as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.[9][10]

EGFR_Signaling_Pathway Quinoline_Derivatives Quinoline Derivatives EGFR EGFR Quinoline_Derivatives->EGFR Inhibition PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: EGFR signaling pathway, a target for quinoline-based inhibitors.[4]

References

Safety Operating Guide

Proper Disposal of 2-chloro-N-isobutyl-3-nitroquinolin-4-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

Researchers and drug development professionals handling 2-chloro-N-isobutyl-3-nitroquinolin-4-amine must adhere to stringent disposal protocols to ensure personnel safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, based on its known hazards and regulatory guidelines.

I. Hazard Profile

This compound is classified as a hazardous substance with the following primary concerns[1]:

  • Acute Toxicity: Harmful if swallowed.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

A comprehensive summary of the hazard classifications is provided in the table below.

Hazard ClassificationGHS CategoryHazard Statement
Acute toxicity, OralCategory 4H302: Harmful if swallowed
Skin irritationCategory 2H315: Causes skin irritation
Eye irritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity - single exposure (Respiratory system)Category 3H335: May cause respiratory irritation

II. Personal Protective Equipment (PPE)

Before initiating any disposal procedures, all personnel must be equipped with the appropriate personal protective equipment (PPE) to minimize exposure risk.

  • Hand Protection: Wear protective gloves.

  • Eye/Face Protection: Wear safety glasses with side-shields or goggles. Use a face shield if there is a risk of splashing.

  • Skin and Body Protection: Wear a lab coat or other protective clothing.

  • Respiratory Protection: Use only in a well-ventilated area. If dust, fumes, or aerosols are generated, a NIOSH-approved respirator is required.

III. Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound.

  • Segregation:

    • Isolate waste containing this compound from other laboratory waste streams.

    • Do not mix with incompatible materials.

  • Containerization:

    • Use a designated, leak-proof, and clearly labeled hazardous waste container.

    • The label should include the chemical name ("this compound"), the associated hazards (e.g., "Toxic," "Irritant"), and the accumulation start date.

  • Waste Transfer:

    • Carefully transfer the waste into the designated container, avoiding spills and the generation of dust.

    • If the compound is in a solid form, handle it in a manner that minimizes dust creation.

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be secure, well-ventilated, and away from heat sources and incompatible materials.

  • Disposal:

    • Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.

    • Provide the waste management company with a copy of the Safety Data Sheet (SDS) for this compound.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

IV. Emergency Procedures

In the event of a spill or exposure, follow these immediate actions:

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap[1].

  • Eye Contact: Rinse out with plenty of water. Call an ophthalmologist[1].

  • Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth[1].

  • Inhalation: Move the affected person to fresh air.

  • Spill: Evacuate the area. Avoid inhalation of dust. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the spilled material into a designated hazardous waste container.

V. Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

A Step 1: Segregate Waste B Step 2: Use Labeled Hazardous Waste Container A->B Isolate from other streams C Step 3: Transfer Waste Carefully B->C Properly labeled container D Step 4: Store in Designated Accumulation Area C->D Avoid spills and dust E Step 5: Arrange for Licensed Disposal D->E Secure and ventilated storage F Disposal Complete E->F Provide SDS to vendor

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 2-chloro-N-isobutyl-3-nitroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols, operational guidelines, and disposal plans for the handling of 2-chloro-N-isobutyl-3-nitroquinolin-4-amine. The following procedures are based on best practices for handling analogous nitroaromatic and chlorinated compounds to ensure personnel safety and minimize environmental impact.

Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory when handling this chemical.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust be worn at all times in the laboratory and conform to EN 166 or OSHA 29 CFR 1910.133 standards.[1]
Face Protection Face ShieldRecommended when there is a significant risk of splashing or dust generation.[1]
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable choice for short-term protection. Always inspect gloves for integrity before each use and change them immediately upon contamination.[1] For prolonged contact, consider more robust gloves like Butyl or Viton.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned.[1]
Respiratory Protection Dust mask or respiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a fume hood.[1][2]
Foot Protection Safety FootwearClosed-toe shoes, preferably safety footwear, should be worn in the laboratory.[3]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is crucial for safely handling this compound.

  • Preparation and Engineering Controls :

    • All handling of the powdered form of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[1]

    • Ensure that an eyewash station and a safety shower are readily accessible.[1]

  • Weighing and Transfer :

    • Conduct all weighing and transfer operations within a fume hood to contain any dust.

    • Avoid the formation of dust during handling.[1]

  • During the Experiment :

    • Keep all containers with this compound clearly labeled.

    • Avoid contact with skin and eyes.[1]

    • Do not eat, drink, or smoke in the laboratory.[1][4]

  • Post-Experiment :

    • Wash hands thoroughly after handling the chemical, even if gloves were worn.[1]

    • Decontaminate all surfaces and equipment after use.

  • Storage :

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

    • Store away from incompatible materials such as strong oxidizing agents.[1]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • All waste containing this chemical, including contaminated gloves, weigh boats, and paper towels, should be collected in a designated and clearly labeled hazardous waste container.

  • Container Disposal :

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.

  • Regulatory Compliance :

    • Dispose of all chemical waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

Experimental Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_storage Storage prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup prep_materials Gather and Label All Materials prep_setup->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh Proceed to Handling handling_transfer Transfer Compound to Reaction Vessel handling_weigh->handling_transfer handling_reaction Conduct Experiment handling_transfer->handling_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handling_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_waste Collect All Waste in Labeled Container cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash storage_store Store Compound in a Cool, Dry, Ventilated Area cleanup_wash->storage_store Proceed to Storage (if applicable) storage_label Ensure Container is Tightly Sealed and Labeled storage_store->storage_label

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.